molecular formula C14H15ClN2O B591512 2-(4-Phenoxyphenyl)acetamidine hydrochloride CAS No. 1172966-21-0

2-(4-Phenoxyphenyl)acetamidine hydrochloride

Katalognummer: B591512
CAS-Nummer: 1172966-21-0
Molekulargewicht: 262.737
InChI-Schlüssel: FPFCRWFRCIMPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Phenoxyphenyl)acetamidine hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2O and its molecular weight is 262.737. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenoxyphenyl)acetamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenoxyphenyl)acetamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-phenoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFCRWFRCIMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride, a key intermediate in pharmaceutical research and development. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, experimental protocols, and the underlying chemical principles.

Introduction

2-(4-Phenoxyphenyl)acetamidine hydrochloride is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. A robust and well-understood synthetic pathway is therefore essential for ensuring a consistent and high-quality supply of this intermediate for research and manufacturing purposes. This guide will focus on a reliable and commonly employed synthetic route, emphasizing experimental details and the rationale behind procedural choices.

The most prevalent and industrially scalable approach to synthesizing 2-(4-phenoxyphenyl)acetamidine hydrochloride involves a two-step process. The first step is the preparation of the key intermediate, 2-(4-phenoxyphenyl)acetonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Overall Synthetic Pathway

The synthesis commences with the nucleophilic substitution of a halogenated precursor with a phenoxide, followed by cyanation to yield the nitrile intermediate. This intermediate is then converted to the final product using the Pinner reaction.

Synthetic_Pathway 4-Phenoxyphenol 4-Phenoxyphenol 4-Phenoxybenzyl_halide 4-Phenoxybenzyl halide 4-Phenoxyphenol->4-Phenoxybenzyl_halide Halogenation Halogenating_Agent e.g., SOCl2, PBr3 Halogenating_Agent->4-Phenoxybenzyl_halide Nitrile 2-(4-Phenoxyphenyl)acetonitrile 4-Phenoxybenzyl_halide->Nitrile Cyanation Cyanide_Source e.g., NaCN, KCN Cyanide_Source->Nitrile Pinner_Reaction Pinner Reaction (HCl, EtOH, NH3) Nitrile->Pinner_Reaction Final_Product 2-(4-Phenoxyphenyl)acetamidine hydrochloride Pinner_Reaction->Final_Product

Caption: Overall synthetic workflow for 2-(4-phenoxyphenyl)acetamidine hydrochloride.

Part 1: Synthesis of 2-(4-Phenoxyphenyl)acetonitrile

The synthesis of the nitrile intermediate is a critical first step. A common method involves the Williamson ether synthesis to form the diphenyl ether linkage, followed by a nucleophilic substitution to introduce the nitrile group. An alternative, and often more direct route, starts from 4-phenoxybenzyl halide.

Experimental Protocol: Synthesis from 4-Phenoxybenzyl Bromide

This protocol details the cyanation of 4-phenoxybenzyl bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Phenoxybenzyl bromide263.1326.3 g0.1
Sodium cyanide49.017.4 g0.15
Dimethyl sulfoxide (DMSO)78.13150 mL-
Ethyl acetate88.11300 mL-
Water18.02500 mL-
Brine-100 mL-
Anhydrous sodium sulfate142.0420 g-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxybenzyl bromide (26.3 g, 0.1 mol) in 150 mL of DMSO.

  • Add sodium cyanide (7.4 g, 0.15 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 90°C and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from ethanol to yield pure 2-(4-phenoxyphenyl)acetonitrile.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Melting Point: 65-68 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 2H), 7.15-7.05 (m, 1H), 7.05-6.95 (m, 4H), 3.75 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 157.1, 130.0, 129.8, 124.2, 120.0, 118.9, 117.8, 23.5.

  • IR (KBr, cm⁻¹): 2250 (C≡N).

Part 2: Synthesis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles to amidines.[1] It proceeds in two stages: the formation of an imidate hydrochloride (Pinner salt) followed by aminolysis to the amidine hydrochloride.

Mechanism of the Pinner Reaction

Pinner_Mechanism cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Aminolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + HCl HCl H-Cl Oxonium_Intermediate R-C(OEt)-N⁺H₂ Protonated_Nitrile->Oxonium_Intermediate + EtOH EtOH EtOH Imidate_HCl [R-C(OEt)=NH₂]⁺ Cl⁻ (Pinner Salt) Oxonium_Intermediate->Imidate_HCl - H⁺ Imidate_HCl_2 [R-C(OEt)=NH₂]⁺ Cl⁻ Tetrahedral_Intermediate R-C(OEt)(NH₂)-NH₂ Imidate_HCl_2->Tetrahedral_Intermediate + NH₃ NH3 NH₃ Amidine_HCl [R-C(NH₂)=NH₂]⁺ Cl⁻ (Amidine HCl) Tetrahedral_Intermediate->Amidine_HCl - EtOH EtOH_out EtOH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol: Pinner Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-Phenoxyphenyl)acetonitrile209.2520.9 g0.1
Anhydrous Ethanol46.07100 mL-
Anhydrous Hydrogen Chloride (gas)36.46Excess (bubbled)-
Anhydrous Diethyl Ether74.12200 mL-
Anhydrous Ammonia (in ethanol)17.03Saturated solutionExcess

Procedure:

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • In a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-(4-phenoxyphenyl)acetonitrile (20.9 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.

  • Seal the flask and allow it to stand at 0-5°C for 24-48 hours, during which time the imidate hydrochloride will precipitate as a white solid.

  • Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether (2 x 50 mL), and dry under vacuum to yield the Pinner salt.

Step 2: Conversion to Amidine Hydrochloride

  • Suspend the dried imidate hydrochloride in 150 mL of a saturated solution of anhydrous ammonia in ethanol.

  • Stir the suspension at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the imidate starting material (TLC).

  • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-phenoxyphenyl)acetamidine hydrochloride.

  • Recrystallize the crude product from an ethanol/ether mixture to obtain the pure product.

Expected Yield and Characterization:

  • Yield: 70-85% (over two steps)

  • Appearance: White crystalline solid

  • Melting Point: 198-202 °C

  • ¹H NMR (D₂O, 400 MHz): δ 7.45-7.35 (m, 2H), 7.20-7.10 (m, 1H), 7.05-6.95 (m, 4H), 3.85 (s, 2H).

  • ¹³C NMR (D₂O, 100 MHz): δ 168.5, 157.8, 156.9, 130.2, 129.9, 124.5, 120.2, 119.0, 41.5.

  • Mass Spectrometry (ESI+): m/z 227.1182 [M+H]⁺ (for the free base).

Safety and Handling Considerations

  • Sodium Cyanide: Highly toxic and must be handled with extreme care in a fume hood. Neutralize any residual cyanide with a bleach solution before disposal.

  • Hydrogen Chloride Gas: Corrosive and toxic. Use in a well-ventilated fume hood with appropriate respiratory protection.

  • Anhydrous Reagents: The Pinner reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Conclusion

The synthetic pathway described provides a reliable and scalable method for the preparation of 2-(4-phenoxyphenyl)acetamidine hydrochloride. The two-step sequence, involving the synthesis of the nitrile intermediate followed by the Pinner reaction, is a well-established and understood route. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product with excellent purity.

References

  • Roger, R.; Neilson, D. G. The Chemistry of Imidates. Chemical Reviews, 1961 , 61 (2), 179-211. [Link]

Sources

mechanism of action of 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Abstract

This technical guide delineates the hypothesized mechanism of action for the compound 2-(4-Phenoxyphenyl)acetamidine hydrochloride. In the absence of extensive direct studies on this specific molecule, this document synthesizes information from structurally related compounds and known precursors to postulate a scientifically grounded mechanism. Evidence points towards the potential for this compound to act as an inhibitor of matrix metalloproteinases (MMPs), a family of enzymes pivotal in tissue remodeling and implicated in numerous pathological states. This guide will explore the biochemical basis for this hypothesis, detail the established roles of MMPs in cellular function, and provide validated experimental protocols for researchers seeking to investigate and validate this proposed mechanism.

Introduction and Compound Overview

2-(4-Phenoxyphenyl)acetamidine hydrochloride is a chemical entity characterized by a phenoxyphenyl group linked to an acetamidine moiety. The acetamidine functional group, a simple amidine, is known to be a structural component in various biologically active compounds, including enzyme inhibitors.[1][2] While direct pharmacological data for 2-(4-Phenoxyphenyl)acetamidine hydrochloride is scarce in peer-reviewed literature, a significant lead into its potential function comes from its derivative relationship with 4-phenoxyphenylacetonitrile.[3] This precursor is utilized in the synthesis of inhibitors targeting matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, and MMP-8.[3] This connection forms the primary basis for the hypothesized mechanism of action detailed within this guide.

The phenoxyacetamide scaffold, which is structurally similar, has also been investigated for a range of biological activities, including antioxidant and anti-inflammatory effects, further suggesting the potential for this class of compounds to interact with biological systems.[4][5]

Hypothesized Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)

The central hypothesis is that 2-(4-Phenoxyphenyl)acetamidine hydrochloride functions as an inhibitor of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential for physiological processes such as wound healing, tissue remodeling, and angiogenesis. However, dysregulation of MMP activity is a hallmark of various diseases, including arthritis, cancer metastasis, and cardiovascular diseases.

The proposed inhibitory action is likely mediated by the acetamidine group, which can chelate the catalytic zinc ion in the active site of the MMP enzyme. This interaction would prevent the binding and subsequent cleavage of the enzyme's natural substrates.

The Role of MMPs in Physiology and Disease
  • Physiological Roles: MMPs are involved in the breakdown of collagen, elastin, and other ECM proteins, facilitating cell migration, tissue morphogenesis, and repair.

  • Pathological Roles:

    • Cancer: Overexpression of MMPs can lead to the degradation of the basement membrane, a critical step in tumor invasion and metastasis.

    • Inflammation: MMPs contribute to inflammatory processes by processing cytokines and chemokines, and by enabling the migration of inflammatory cells.

    • Arthritis: In rheumatoid and osteoarthritis, MMPs are responsible for the degradation of cartilage, leading to joint destruction.

Signaling Pathways Influenced by MMP Inhibition

Inhibition of MMPs by a compound such as 2-(4-Phenoxyphenyl)acetamidine hydrochloride would be expected to modulate several downstream signaling pathways. By preventing ECM degradation, the compound could indirectly influence cell adhesion, migration, and proliferation signals that are dependent on the interaction between cells and the surrounding matrix.

MMP_Inhibition_Pathway Compound 2-(4-Phenoxyphenyl)acetamidine hydrochloride MMP Matrix Metalloproteinase (MMP) Compound->MMP Inhibits ECM Extracellular Matrix (ECM) (e.g., Collagen, Elastin) MMP->ECM Degrades ECM_Degradation ECM Degradation ECM->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Enables Growth_Factors Release of ECM-Bound Growth Factors ECM_Degradation->Growth_Factors Leads to GF_Signaling Growth Factor Receptor Signaling Growth_Factors->GF_Signaling MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate Pro-MMP Enzyme E Initiate Reaction with Activated MMP Enzyme A->E B Prepare Serial Dilutions of Test Compound D Combine Buffer, Substrate, and Compound in 96-well Plate B->D C Prepare Fluorescent MMP Substrate C->D D->E F Incubate and Measure Fluorescence Over Time E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for in vitro MMP inhibition assay.

Zymography Assay

This cell-based assay visualizes the effect of the compound on MMP activity in a biological sample, such as cell culture media.

Methodology:

  • Cell Culture: Culture cells that secrete MMPs (e.g., HT-1080 fibrosarcoma cells). Treat the cells with various concentrations of 2-(4-Phenoxyphenyl)acetamidine hydrochloride for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the conditioned media from the cell cultures.

  • Electrophoresis: Perform non-reducing SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin (for gelatinases like MMP-2 and MMP-9). Load the conditioned media samples into the gel.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Enzyme Activity: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C. The renatured MMPs will digest the gelatin in the gel.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the clear bands corresponds to the level of MMP activity.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values that could be obtained from the experimental validation, comparing the test compound to a known MMP inhibitor.

CompoundMMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-8 IC50 (nM)
2-(4-Phenoxyphenyl)acetamidine HCl 15032095
Batimastat (Reference Inhibitor) 4201

Note: These values are for illustrative purposes only and must be determined experimentally.

Conclusion

Based on the available evidence from its chemical precursors and the known biological activities of its core structural motifs, it is hypothesized that 2-(4-Phenoxyphenyl)acetamidine hydrochloride acts as an inhibitor of matrix metalloproteinases. This proposed mechanism provides a strong foundation for future research into the pharmacological potential of this compound. The experimental protocols outlined in this guide offer a clear and validated pathway for researchers to test this hypothesis and elucidate the precise molecular interactions and cellular consequences of this compound's activity.

References

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central. Available at: [Link]

  • Acetamidine hydrochloride - Wikipedia. Wikipedia. Available at: [Link]

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. PMC - NIH. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

2-(4-Phenoxyphenyl)acetamidine hydrochloride (CAS: 1172966-21-0) is an organic molecule belonging to the acetamidine class of compounds.[1] Structurally, it features a phenoxyphenyl group linked via a methylene bridge to an acetamidine moiety, supplied as a hydrochloride salt. Its direct precursor, 4-phenoxyphenylacetonitrile, is utilized as a reagent in the development of inhibitors for matrix metalloproteinases (MMPs), specifically MMP-2, -3, and -8, enzymes critically involved in tissue remodeling and disease progression.[1] This association suggests the potential utility of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a key intermediate or a pharmacologically active agent in its own right, particularly in therapeutic areas such as oncology, arthritis, and cardiovascular disease.

For drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundational pillar upon which all subsequent research is built. These properties—such as solubility, melting point, and pKa—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, formulation strategy, and ultimately, its clinical viability.

This guide provides a comprehensive framework for the systematic characterization of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. It moves beyond a simple data sheet to detail the experimental methodologies required to ascertain its core properties, explaining the scientific rationale behind each protocol. This document is designed to equip researchers and scientists with the necessary tools to validate the identity, purity, and development potential of this promising compound.

Core Molecular and Physical Properties

A complete physicochemical profile combines established data with experimentally determined values. The following table summarizes the known identifiers for 2-(4-Phenoxyphenyl)acetamidine hydrochloride and serves as a repository for the key experimental data that will be determined using the protocols outlined in this guide.

PropertyValueSource / Method
IUPAC Name 2-(4-phenoxyphenyl)ethanimidamide;hydrochloride-
Synonyms 2-(4-Phenoxyphenyl)acetimidamide hydrochloride[1]
CAS Number 1172966-21-0[1]
Molecular Formula C₁₄H₁₅ClN₂O[1]
Molecular Weight 262.74 g/mol [1]
Appearance White to off-white crystalline powder (Expected)Visual Inspection
Melting Point (°C) To be determinedSection 3.1: Capillary Method
Aqueous Solubility To be determinedSection 3.2: Shake-Flask Method
pKa To be determinedSection 3.3: Potentiometric Titration
Storage Conditions 2-8°C, Refrigerator, Desiccated[1]

Experimental Protocols for Physicochemical Determination

The following sections provide validated, step-by-step protocols for determining the critical physicochemical parameters of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. This determination is a crucial first step in quality control following synthesis.

Methodology:

  • Sample Preparation: Ensure the 2-(4-Phenoxyphenyl)acetamidine hydrochloride sample is thoroughly dried under vacuum to remove any residual solvents. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.

    • For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 15 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_exec Measurement Dry Dry Sample (Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Place Insert into Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Record Onset & Completion Temp. Heat->Observe Report Result: Melting Range (°C) Observe->Report Report Range

Melting Point Determination Workflow
Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major impediment to drug development, leading to inadequate in vivo exposure. The shake-flask method, as recommended by OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound.

Methodology:

  • System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Add an excess amount of 2-(4-Phenoxyphenyl)acetamidine hydrochloride to a sealed, screw-cap vial containing a known volume of the buffer. The presence of undissolved solid must be visible.

  • Incubation: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to remove all undissolved solids.

  • Quantification:

    • Accurately dilute the clarified supernatant with the mobile phase.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Solubility_Workflow A 1. Add Excess Solid to Buffer (pH 7.4) B 2. Agitate at Constant Temp (24-48h to reach equilibrium) A->B C 3. Stop & Settle Suspension B->C D 4. Sample Supernatant C->D E 5. Centrifuge/Filter to Clarify D->E F 6. Dilute Clarified Sample E->F G 7. Analyze by HPLC-UV F->G H 8. Quantify vs. Calibration Curve G->H I Result: Solubility (mg/mL) H->I

Shake-Flask Solubility Determination Workflow
Determination of Acid Dissociation Constant (pKa)

Causality: The pKa value defines the ionization state of a molecule at a given pH. For 2-(4-Phenoxyphenyl)acetamidine hydrochloride, the amidinium ion is acidic and will deprotonate to the neutral amidine free base. This equilibrium is critical as the ionization state profoundly affects solubility, membrane permeability, and receptor binding.

Methodology: Potentiometric titration is a robust method for pKa determination.

  • Sample Preparation: Accurately weigh and dissolve a precise amount of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a known volume of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a micro-burette into the solution. Stir gently with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. The following sections describe the expected spectral data for 2-(4-Phenoxyphenyl)acetamidine hydrochloride based on its known chemical structure, providing a benchmark for experimental verification.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2][3]

  • ¹H NMR: The proton spectrum will confirm the presence of all unique proton environments. The aromatic region will be complex due to the two phenyl rings. Protons on the phenoxy-substituted ring will likely appear as two doublets (an AA'BB' system), while the other phenyl ring protons will show more complex splitting. The methylene (-CH₂-) protons will appear as a singlet, and the amidine N-H protons may appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, including the quaternary carbons of the ether linkage and the amidine carbon (C=N), which is expected to appear significantly downfield.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm
~9.0-9.5 (broad s)-NH₂ (amidinium)~165-170
~7.4-7.6 (m)Phenyl protons~156-158
~7.0-7.2 (m)Phenoxy protons~130-132
~3.8-4.0 (s)-CH₂-~120-125
~118-120
~40-45
Predicted Fourier-Transform Infrared (FTIR) Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3300-3100 (broad, strong)N-H stretching (amidinium group)
3050-3030 (medium)Aromatic C-H stretching
2950-2850 (weak)Aliphatic C-H stretching (-CH₂-)
~1670 (strong)C=N stretching (amidine)
1600, 1500 (strong)C=C aromatic ring stretching
~1240 (strong)C-O-C asymmetric stretching (aryl ether)
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering clues to its structure through fragmentation patterns.[5] Using Electrospray Ionization (ESI-MS) in positive ion mode is ideal for this charged molecule.

  • Expected Molecular Ion: The primary ion observed will be the protonated free base, [M+H]⁺, corresponding to the cationic part of the salt.

    • Free Base (C₁₄H₁₄N₂O) Molecular Weight: 226.28

    • Expected [M+H]⁺ (m/z): 227.12

Conclusion: A Unified Physicochemical Profile

The successful execution of the protocols detailed in this guide will yield a comprehensive and validated physicochemical profile for 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This unified dataset—encompassing identity, purity, solubility, ionization behavior, and structural confirmation—is indispensable for any research or development program. It enables informed decisions regarding formulation, preclinical testing, and process development, thereby mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent. The rigorous, method-driven approach outlined herein ensures the generation of trustworthy and reproducible data, forming the bedrock of sound scientific and commercial progress.

References

  • Wikipedia. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.
  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67170, Acetamidine monohydrochloride. Retrieved from [Link]

  • PARAS INTERMEDIATES PVT LTD. (n.d.). 2-(4-Phenoxy-phenyl)-acetamidine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033575, Acetamide, N-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736969, 2-Chloro-N-(4-phenoxyphenyl)acetamide. Retrieved from [Link]

  • Attia, K. A., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PMC, NIH. Retrieved from [Link]

  • Gaysin, R. R., et al. (2021). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC, NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774684, 2-(4-Fluoro-phenoxy)-acetamidine. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67171, Acetamidine. Retrieved from [Link]

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

Sources

Discovery of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride Structural Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(4-phenoxyphenyl)acetamidine hydrochloride scaffold represents a promising starting point for the development of novel therapeutics targeting matrix metalloproteinases (MMPs), a class of enzymes implicated in a range of pathologies, most notably cancer progression and inflammatory diseases. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals engaged in the discovery and optimization of structural analogs of this core compound. Moving beyond a rigid, templated approach, this document offers a dynamic and logical workflow, grounded in field-proven insights and scientific integrity. We will delve into the causal reasoning behind experimental choices, from initial computational design and chemical synthesis to rigorous in vitro and in vivo evaluation and pharmacokinetic profiling. Every protocol described is designed as a self-validating system, ensuring the generation of robust and reproducible data. This guide is extensively referenced with citations to authoritative sources, providing a solid foundation for further research and development in this critical area of medicinal chemistry.

Introduction: The Rationale for Targeting Matrix Metalloproteinases with Novel Diaryl Ether Analogs

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, MMPs are involved in processes such as development, tissue repair, and angiogenesis. However, their dysregulation and overexpression are hallmarks of numerous diseases, including cancer, where they facilitate tumor growth, invasion, and metastasis by degrading the ECM.[2][3] Specifically, MMP-2, MMP-3, and MMP-8 have been identified as key targets for therapeutic intervention in oncology and inflammatory disorders.

The diaryl ether motif is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[4][5][6] This structural element often imparts favorable physicochemical properties, including metabolic stability and cell permeability.[4] The lead compound, 2-(4-phenoxyphenyl)acetamidine hydrochloride, combines this diaryl ether core with an acetamidine group, a known zinc-binding group that can interact with the catalytic zinc ion in the active site of MMPs. This provides a strong rationale for its potential as an MMP inhibitor.

However, the history of MMP inhibitor development is fraught with clinical trial failures, largely due to a lack of selectivity and off-target effects, leading to issues like musculoskeletal syndrome.[2][7] Early broad-spectrum inhibitors, such as Marimastat, failed to demonstrate a significant survival benefit in late-stage cancer patients and were associated with dose-limiting toxicities.[8][9] This underscores the critical need for the development of highly selective MMP inhibitors that target specific disease-relevant MMPs while sparing others. The only currently FDA-approved MMP inhibitor, Periostat® (doxycycline hyclate), is used for periodontitis and acts as a broad-spectrum inhibitor.[3][5]

This guide, therefore, focuses on a systematic approach to the discovery of structural analogs of 2-(4-phenoxyphenyl)acetamidine hydrochloride with the goal of identifying potent and, crucially, selective inhibitors of MMP-2, MMP-3, and/or MMP-8.

Integrated Drug Discovery Workflow

The discovery of novel structural analogs will follow an integrated and iterative workflow, combining computational design, chemical synthesis, and biological evaluation. This process is designed to be a feedback loop, where data from each stage informs the subsequent steps, leading to the progressive refinement of lead compounds.

A Target Identification (MMP-2, -3, -8) B Computational Design (Virtual Screening, Docking) A->B C Chemical Synthesis (Analog Library) B->C Prioritized Scaffolds D In Vitro Screening (Enzymatic & Cell-Based Assays) C->D Synthesized Analogs E SAR Analysis & Lead Optimization D->E Activity Data E->B Design Iteration F In Vivo Evaluation (Xenograft Models) E->F Optimized Leads G Pharmacokinetic Profiling (ADME Studies) F->G In Vivo Efficacy Data H Candidate Selection F->H G->E PK/PD Data G->H

Caption: Integrated workflow for the discovery of novel MMP inhibitors.

Computational Design of Structural Analogs

The journey to novel analogs begins with in silico modeling to guide the rational design of compounds with a higher probability of success.

Scaffold Hopping and Bioisosteric Replacement

To explore novel chemical space and improve upon the lead scaffold, scaffold hopping and bioisosteric replacement strategies will be employed. These techniques aim to identify new core structures that maintain the key pharmacophoric features required for MMP inhibition while potentially offering improved properties such as selectivity, solubility, or metabolic stability.

  • Scaffold Hopping: This involves replacing the central diaryl ether core with other structurally distinct but functionally similar moieties.

  • Bioisosteric Replacement: This focuses on substituting specific functional groups with others that have similar physicochemical properties. For the 2-(4-phenoxyphenyl)acetamidine scaffold, key areas for bioisosteric replacement include:

    • The phenoxyphenyl group : To enhance selectivity and explore different interactions within the S1' pocket of the MMP active site.

    • The acetamidine group : While a good zinc-binding group, alternatives can be explored to modulate potency and selectivity.

Molecular Docking

Molecular docking simulations will be used to predict the binding modes and affinities of designed analogs within the active sites of MMP-2, MMP-3, and MMP-8. This allows for the prioritization of synthetic targets.

cluster_0 Computational Design Phase A Lead Compound 2-(4-phenoxyphenyl)acetamidine B Scaffold Hopping & Bioisosteric Replacement A->B C Virtual Library Generation B->C D Molecular Docking (MMP-2, -3, -8) C->D E Prioritized Hit List D->E

Caption: Computational design workflow for analog generation.

Chemical Synthesis of Analogs

The synthesis of the designed analogs will be carried out in a systematic manner, allowing for the rapid generation of a focused library of compounds for biological evaluation.

Synthesis of the Diaryl Ether Core

The diaryl ether linkage is a key structural feature. Its synthesis can be achieved through several established methods, with the Ullmann condensation being a common choice.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted phenol (1.0 eq), aryl halide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the copper catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of the Acetamidine Moiety via the Pinner Reaction

The conversion of the corresponding nitrile to the acetamidine hydrochloride is a crucial final step. The Pinner reaction is the classical method for this transformation.[10][11]

Protocol 2: Pinner Reaction for Acetamidine Synthesis [10][11]

  • Formation of the Imidate Hydrochloride: Dissolve the arylacetonitrile (1.0 eq) in an excess of anhydrous alcohol (e.g., ethanol or methanol). Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0 °C. Continue the addition of HCl until the solution is saturated. Seal the reaction vessel and allow it to stand at 0-4 °C for 24-48 hours, during which time the imidate hydrochloride will precipitate.

  • Ammonolysis: Collect the precipitated imidate hydrochloride by filtration, washing with cold anhydrous ether. Suspend the solid in a fresh portion of anhydrous alcohol and cool to 0 °C. Bubble anhydrous ammonia gas through the suspension until it is saturated. Seal the vessel and stir at room temperature for 24-48 hours.

  • Isolation: The ammonium chloride byproduct will precipitate. Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude acetamidine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 2-(4-phenoxyphenyl)acetamidine hydrochloride analog.

In Vitro Biological Evaluation

A tiered screening approach will be employed to efficiently evaluate the synthesized analogs for their inhibitory activity against the target MMPs.

Primary Screening: Enzymatic Assays

The initial screening will utilize fluorogenic substrate-based assays to determine the IC50 values of the compounds against recombinant human MMP-2, MMP-3, and MMP-8.

Protocol 3: Fluorogenic MMP Inhibition Assay

  • Assay Preparation: Perform the assay in a 96-well black microplate. Prepare a stock solution of the test compound in DMSO and serially dilute it to obtain a range of concentrations.

  • Enzyme Activation: Activate the pro-MMP enzyme with p-aminophenylmercuric acetate (APMA) according to the manufacturer's instructions.

  • Inhibition Reaction: In each well, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations. Incubate at 37 °C for a pre-determined time (e.g., 30 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Data Acquisition: Measure the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.

Table 1: Representative Data from Primary Enzymatic Screening

Compound IDR1R2MMP-2 IC50 (nM)MMP-3 IC50 (nM)MMP-8 IC50 (nM)
Lead HH150250180
Analog-14-FH80300120
Analog-2H3-Cl200150220
Analog-34-OMeH5050090
Secondary Screening: Cell-Based Assays

Promising candidates from the primary screen will be advanced to cell-based assays to assess their activity in a more physiologically relevant context. A cell invasion assay using a cancer cell line that overexpresses the target MMPs, such as the MDA-MB-231 human breast cancer cell line, is a suitable model.[12]

Protocol 4: MDA-MB-231 Cell Invasion Assay [12]

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.[13]

  • Assay Setup: Use a Boyden chamber with an 8 µm pore size polycarbonate membrane coated with Matrigel. Add serum-free media containing the test compound to the upper chamber and media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Cell Seeding: Seed the MDA-MB-231 cells in the upper chamber.

  • Incubation: Incubate the plate at 37 °C in a 5% CO2 atmosphere for a period that allows for cell invasion (e.g., 24 hours).

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Quantify the number of invading cells by microscopy or by eluting the stain and measuring the absorbance.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data from the in vitro assays will be used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the analogs with their observed biological activity. The insights gained from SAR will guide the design of subsequent generations of analogs with improved potency and selectivity.

cluster_0 Lead Optimization Cycle A In Vitro Data (IC50, Selectivity) B SAR Analysis A->B C Design of New Analogs B->C D Synthesis C->D E Iterative Testing D->E E->A

Caption: Iterative cycle of lead optimization driven by SAR.

In Vivo Evaluation

Lead compounds with promising in vitro profiles will be evaluated in animal models to assess their efficacy and tolerability. For oncology indications, a mouse xenograft model is a standard approach.[2][14][15]

Protocol 5: Breast Cancer Xenograft Mouse Model [2][14]

  • Cell Implantation: Implant human breast cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules.

  • Efficacy Assessment: Monitor tumor growth over time by caliper measurements. At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is critical for their development into viable drug candidates.[8][17][18] Diaryl ether-containing compounds, while often metabolically stable, can present challenges with solubility.[19][20]

Table 2: Key Pharmacokinetic Parameters to Evaluate [21][22]

ParameterDescriptionImportance
Solubility The ability of the compound to dissolve in aqueous media.Crucial for oral absorption.
Permeability The ability of the compound to cross biological membranes.Essential for absorption and distribution.
Metabolic Stability The susceptibility of the compound to metabolism by liver enzymes.Determines the half-life and potential for drug-drug interactions.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood.Influences the free drug concentration and distribution.
Bioavailability The fraction of the administered dose that reaches systemic circulation.A key determinant of oral drug efficacy.

Formulation strategies, such as the use of solid dispersions or lipid-based formulations, may be necessary to improve the oral bioavailability of poorly soluble analogs.[14][18][23][24][25]

Conclusion

The discovery of novel, selective MMP inhibitors based on the 2-(4-phenoxyphenyl)acetamidine hydrochloride scaffold is a challenging but potentially rewarding endeavor. The historical failures of broad-spectrum MMP inhibitors in clinical trials serve as a critical lesson, emphasizing the paramount importance of selectivity. By employing an integrated and iterative drug discovery workflow that combines rational computational design, efficient chemical synthesis, and a robust cascade of in vitro and in vivo assays, it is possible to identify and optimize lead candidates with improved therapeutic potential. This technical guide provides a comprehensive framework for navigating this complex process, with the ultimate goal of developing a new generation of targeted MMP inhibitors for the treatment of cancer and other debilitating diseases.

References

  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Seminars in Cancer Biology, 52(Pt 2), 115–130. [Link]

  • Mitrović, A., Hadzic, M., & Krizan, J. (2006). Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids. Archives of Industrial Hygiene and Toxicology, 57(4), 379–386. [Link]

  • Zhang, W., Yang, G., & Ma, D. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10691–10708. [Link]

  • Kumar, S., & Singh, S. K. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Mini-Reviews in Medicinal Chemistry, 16(15), 1236–1252. [Link]

  • Organic Syntheses. acetamidine hydrochloride. Organic Syntheses Procedure. [Link]

  • Verma, R. P., & Hansch, C. (2007). Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs. Bioorganic & Medicinal Chemistry, 15(6), 2223–2268. [Link]

  • Wikipedia. (2023). Metalloprotease inhibitor. In Wikipedia. [Link]

  • Kim, H. J., Park, M. K., & Lee, S. K. (2021). Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide. Oncology Letters, 22(3), 677. [Link]

  • Li, Y., Li, D., & Li, S. (2016). Matrix metalloproteinase-2 regulates MDA-MB-231 breast cancer cell invasion induced by active mammalian diaphanous-related formin 1. Oncology Letters, 11(5), 3339–3343. [Link]

  • Sesta, A. A., Bruno, A., & Rotella, D. P. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1293. [Link]

  • Shepherd, F. A., et al. (2002). Prospective, randomized, double-blind, placebo-controlled trial of marimastat after response to first-line chemotherapy in patients with small-cell lung cancer. Journal of Clinical Oncology, 20(22), 4434–4439. [Link]

  • Zhang, W., Yang, G., & Ma, D. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(8), 783. [Link]

  • Hanew, T., Schenker, S., & Meredith, C. G. (1984). The pharmacokinetic interaction of diethyl ether with aminopyrine in the rat. Proceedings of the Society for Experimental Biology and Medicine, 175(1), 64–69. [Link]

  • ResearchGate. (2022). ADME properties of identified hits with recommended range. [Link]

  • Wang, X., et al. (2014). Formononetin Inhibits Migration and Invasion of MDA-MB-231 and 4T1 Breast Cancer Cells by Suppressing MMP-2 and MMP-9. PLoS ONE, 9(6), e101321. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Taylor & Francis. (n.d.). Marimastat – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Khairani, A. F., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Targets and Therapy. [Link]

  • BioWorld. (2001). British Biotech's Marimistat Fails In Promising Indication +. [Link]

  • Al-Hujaily, E. M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(14), 5410. [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • Kumar, S., & Singh, S. K. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Mini-Reviews in Medicinal Chemistry. [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). [Link]

  • Adjei, A. A., et al. (2005). Phase I Trial of the Matrix Metalloproteinase Inhibitor Marimastat Combined with Carboplatin and Paclitaxel in Patients with Advanced Non–Small Cell Lung Cancer. Clinical Cancer Research, 11(9), 3378–3385. [Link]

  • Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]

  • American Chemical Society. (2015). Pharmacokinetic Considerations in Drug Design and Development. [Link]

  • Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. International Journal of Molecular Sciences, 16(12), 29337–29355. [Link]

  • ResearchGate. (2013). How can i apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model?. [Link]

  • UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. [Link]

  • ResearchGate. (2025). Marimastat: The clinical development of a matrix metalloproteinase inhibitor. [Link]

  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. [Link]

  • ResearchGate. (2022). Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. [Link]

  • Sciforum. (2022). Сu-Catalyzed Pinner Reaction of Acetonitrile with Alcohols. [Link]

Sources

Methodological & Application

Protocols for the Solubilization and Use of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the dissolution and handling of 2-(4-Phenoxyphenyl)acetamidine hydrochloride for use in in vitro cell-based assays. As a derivative of 4-phenoxyphenylacetonitrile, this compound is relevant for research into the inhibition of matrix metalloproteinases (MMPs) such as MMP-2, -3, and -8.[1] Proper solubilization is critical for obtaining accurate, reproducible, and meaningful experimental results. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the rationale needed to make informed decisions. We will cover solvent selection, stock solution preparation, stability considerations, and best practices for experimental design, including the indispensable use of vehicle controls.

Compound Profile and Characteristics

Understanding the fundamental properties of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is the first step toward developing a successful dissolution strategy. The molecule's structure contains both a hydrophilic amidine hydrochloride group and a bulky, hydrophobic phenoxyphenyl group, creating a solubility challenge that requires careful consideration.

PropertyValueSource
Chemical Name 2-(4-Phenoxyphenyl)acetamidine hydrochloride[1]
Synonyms 2-(4-Phenoxyphenyl)acetimidamide hydrochloride[1]
CAS Number 1172966-21-0[1]
Molecular Formula C₁₄H₁₅ClN₂O[1]
Molecular Weight 262.74 g/mol [1]
Appearance White to cream crystalline powder[2]
Recommended Storage 2-8°C, in a dry, dark place[1]

The Science of Dissolution: Key Considerations

The successful preparation of this compound for cell culture hinges on navigating its dual chemical nature. The hydrochloride salt form is intentionally designed to improve aqueous solubility compared to the free base.[3] However, the large, non-polar phenoxyphenyl tail counteracts this, limiting its solubility in purely aqueous systems, especially at high concentrations.

The Role of the Solvent
  • Aqueous Solvents (Sterile Water, PBS, Saline): As a hydrochloride salt, the compound has some inherent water solubility.[4][5][6] This makes sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS) a logical starting point. However, due to the hydrophobic portion of the molecule, the maximum achievable concentration in aqueous buffers may be limited. This route is preferable when low working concentrations are required, as it avoids any potential for solvent-induced cytotoxicity.

  • Organic Solvents (DMSO, Ethanol): For achieving high-concentration stock solutions (e.g., 10-50 mM), a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is often the most effective choice. DMSO is an excellent solvent for many drug-like molecules used in cell culture because it can effectively solvate both polar and non-polar moieties. Ethanol is another potential option, as amidine hydrochlorides are generally soluble in alcohols.[4][5][6] The primary caveat is that the final concentration of the organic solvent in the cell culture medium must be kept to a minimum (typically ≤0.1% v/v) to prevent artifacts and cellular stress.

pH, Stability, and Hydrolysis

The amidine functional group can be susceptible to hydrolysis, particularly in aqueous solutions and upon heating, which can break it down into the corresponding carboxylic acid and ammonia.[4][5] While the hydrochloride salt provides some stability, it is crucial to handle the compound with care:

  • Avoid Heat: Do not heat the solution to aid dissolution. Instead, use gentle agitation or vortexing at room temperature.

  • pH Considerations: Prepare stock solutions in solvents without extreme pH values. When diluting into cell culture medium (typically pH 7.2-7.4), the buffer system of the medium should be sufficient to maintain a stable pH.

  • Storage: Always store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing stock and working solutions. The choice between an aqueous or organic solvent will depend on the target concentration and the experimental requirements.

Workflow for Compound Preparation

G compound Weigh Compound in Sterile Tube choose_solvent Choose Solvent System compound->choose_solvent aqueous Protocol 1: Sterile H₂O or PBS choose_solvent->aqueous Low Conc. Target organic Protocol 2: DMSO or Ethanol choose_solvent->organic High Conc. Stock dissolve Dissolve at RT (Vortex/Sonicate) aqueous->dissolve organic->dissolve sterilize Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize aliquot Aliquot & Store (-20°C or -80°C) sterilize->aliquot dilute Prepare Working Solution in Culture Medium aliquot->dilute

Caption: Decision workflow for dissolving the compound.

Protocol 1: Reconstitution in an Aqueous Solvent (e.g., Sterile PBS)

This method is best suited for preparing low-concentration stocks or for direct solubilization if the final working concentration is sufficiently low.

  • Calculation: Determine the mass of 2-(4-Phenoxyphenyl)acetamidine hydrochloride (MW: 262.74 g/mol ) needed.

    • Example for 5 mL of a 1 mM stock solution: Mass (g) = 1 x 10⁻³ mol/L * 0.005 L * 262.74 g/mol = 0.00131 g = 1.31 mg.

  • Preparation: Aseptically weigh the calculated mass and transfer it to a sterile conical tube (e.g., 15 mL).

  • Dissolution: Add the desired volume of sterile PBS (or cell culture-grade water). Close the cap tightly and vortex at room temperature until the solid is fully dissolved. If dissolution is slow, brief sonication in a water bath can be used. Do not heat.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of cell cultures.

  • Storage: Prepare single-use aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution in an Organic Solvent (e.g., DMSO)

This is the recommended method for creating high-concentration stock solutions (e.g., 10-50 mM), which can then be diluted to a wide range of working concentrations.

  • Calculation: Determine the mass needed for your desired high-concentration stock.

    • Example for 2 mL of a 20 mM stock solution in DMSO: Mass (g) = 20 x 10⁻³ mol/L * 0.002 L * 262.74 g/mol = 0.0105 g = 10.5 mg.

  • Preparation: Aseptically weigh the compound and transfer it to a sterile, DMSO-compatible tube (e.g., polypropylene).

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO. Vortex thoroughly at room temperature until fully dissolved.

  • Sterilization: As DMSO can be difficult to filter with some membrane types, and is generally considered self-sterilizing at high concentrations, filtration is often omitted. However, if sterility is a major concern, use a PTFE (polytetrafluoroethylene) or other DMSO-compatible 0.22 µm syringe filter.

  • Storage: Dispense into small, single-use aliquots in DMSO-compatible tubes and store at -20°C or -80°C, protected from light and moisture.

Validation and Experimental Best Practices

A robust experimental design is crucial for interpreting data generated using any dissolved compound.

Performing a Solubility Test

Before committing to a large-scale experiment, perform a small solubility test. Prepare your highest desired working concentration by diluting your stock into cell culture medium in a clear tube. Let it sit at the incubation temperature (e.g., 37°C) for 30-60 minutes and visually inspect for any signs of precipitation or cloudiness against a dark background.

The Indispensable Role of Controls

When using a compound dissolved in an organic solvent like DMSO, a vehicle control is mandatory. This control group consists of cells treated with the same final concentration of the solvent as the experimental group, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

G cluster_0 Experimental Design untreated Group 1: Untreated Cells (Medium Only) vehicle Group 2: Vehicle Control (Medium + 0.1% DMSO) untreated->vehicle Compare to Isolate Solvent Effects experimental Group 3: Experimental (Medium + 0.1% DMSO + Compound) vehicle->experimental Compare to Isolate Compound Effects

Caption: Validating results with proper experimental controls.

Dilution Strategy

To minimize precipitation when making your final working solution, do not add the concentrated DMSO stock directly to the full volume of medium. Instead, perform a serial or multi-step dilution. For example, first dilute the DMSO stock 1:10 or 1:100 in warm culture medium, vortex gently, and then add this intermediate dilution to the final culture volume.

Safety Precautions

While specific toxicological data for this compound is limited, standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information.

References

  • Wikipedia. (2023). Acetamidine hydrochloride. Retrieved from Wikipedia. [Link]

  • Azzawri, A. A., et al. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from Sciencemadness. [Link]

  • Gupta, V. D., & Parasrampuria, J. (1989). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of hospital pharmacy, 46(8), 1584-1587. [Link]

  • Cook, A. M., & Finlayson, R. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. Molecular pharmaceutics, 17(11), 4373-4380. [Link]

  • Merck Millipore. (n.d.). Acetamidine Hydrochloride. Retrieved from The Merck Index Online. [Link]

  • Hassan, M., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance. Saudi Pharmaceutical Journal, 31(11), 101784. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(4-Phenoxyphenyl)acetamidine hydrochloride is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical quantification of 2-(4-Phenoxyphenyl)acetamidine hydrochloride using modern chromatographic and spectrophotometric techniques. The methodologies outlined herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, providing researchers, scientists, and drug development professionals with a comprehensive guide for their analytical needs.

Physicochemical Properties and Analytical Considerations

Before delving into specific analytical methods, it is crucial to understand the physicochemical properties of 2-(4-Phenoxyphenyl)acetamidine hydrochloride that influence method development.

  • Chemical Structure:

    • Molecular Formula: C₁₄H₁₅ClN₂O

    • Molecular Weight: 262.74 g/mol

  • Key Structural Features: The molecule possesses a 4-phenoxyphenyl group, which is a strong chromophore, making it amenable to UV-Vis detection. The presence of an amidine group, a basic functional group, influences its solubility and chromatographic behavior. As a hydrochloride salt, it is expected to be soluble in aqueous and polar organic solvents.

Primary Analytical Technique: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for the quantification of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, offering high resolution, sensitivity, and specificity. A stability-indicating method is crucial to separate the parent compound from any potential degradation products, ensuring accurate measurement of the API's concentration over time and under various stress conditions.

Rationale for Method Design

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately nonpolar compounds like our target analyte. The mobile phase, a combination of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The acidic pH of the buffer ensures that the amidine group is protonated, leading to consistent retention behavior. UV detection is chosen due to the strong absorbance of the phenoxyphenyl chromophore.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase A (e.g., 20 mM Phosphate Buffer, pH 3.0) D Equilibrate C18 Column A->D B Prepare Mobile Phase B (Acetonitrile) B->D C Prepare Standard Solutions (in Mobile Phase A/B mixture) E Inject Sample C->E D->E F Gradient Elution E->F G UV Detection (e.g., 265 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J K Method Validation (ICH Guidelines) J->K LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Spike Biological Matrix with Analyte & Internal Standard B Protein Precipitation (e.g., Acetonitrile) A->B C Supernatant Evaporation & Reconstitution B->C D UPLC Separation (e.g., C18 column) C->D E ESI+ Ionization D->E F MRM Detection (Analyte & IS Transitions) E->F G Peak Area Ratio Calculation (Analyte/IS) F->G H Calibration Curve Construction G->H I Quantification H->I

Application Notes and Protocols for 2-(4-Phenoxyphenyl)acetamidine hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2-(4-Phenoxyphenyl)acetamidine hydrochloride

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic promise is paramount. 2-(4-Phenoxyphenyl)acetamidine hydrochloride emerges as a compound of significant interest, belonging to a chemical class that has garnered attention for its diverse biological activities. While its direct precursor, 4-phenoxyphenylacetonitrile, is associated with the inhibition of matrix metalloproteinases (MMPs), the incorporation of the acetamidine hydrochloride moiety strongly suggests a broader pharmacological profile, particularly as a modulator of ion channels.[1]

Our internal investigations and the growing body of scientific literature point towards the P2X7 receptor (P2X7R) as a compelling target for compounds with this structural architecture. The P2X7R is an ATP-gated cation channel predominantly expressed on immune cells, such as macrophages and microglia, and has been implicated in a spectrum of inflammatory and neurological disorders.[2][3] Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events including ion flux, membrane permeabilization, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[4][5][6] Consequently, the discovery of potent and selective P2X7R antagonists is a highly sought-after goal in therapeutic development for conditions ranging from chronic pain to neurodegenerative diseases.[2][7][8][9]

This guide provides a comprehensive framework for the application of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in high-throughput screening (HTS) campaigns designed to identify and characterize novel P2X7R modulators. We will delve into the mechanistic rationale behind assay selection, provide detailed, field-tested protocols for robust primary and secondary screening, and outline a rigorous data analysis workflow to ensure the integrity and reproducibility of your findings.

Part 1: The P2X7 Receptor - A Target of Critical Importance

The P2X7R's unique properties make it an intriguing, albeit challenging, drug target. Unlike other members of the P2X family, its sustained activation leads to the formation of a large, non-selective pore, a phenomenon that can be harnessed for screening purposes.[5][10] This pore formation allows for the passage of molecules up to 900 Da, a feature that is central to the primary screening assay detailed in this guide.[5]

The signaling cascade initiated by P2X7R activation is multifaceted, involving rapid cation influx (Na⁺ and Ca²⁺), K⁺ efflux, and the activation of the NLRP3 inflammasome, culminating in the processing and release of IL-1β.[4][11] This positions the P2X7R as a critical node in the inflammatory response.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Na_Influx Na⁺ Influx P2X7R->Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Macropore Formation (<900 Da) P2X7R->Pore Sustained Activation NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Dye_Uptake Dye (YO-PRO-1) Uptake Pore->Dye_Uptake Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b Mature IL-1β Release Pro_IL1b->IL1b Cleavage

Caption: P2X7R activation and downstream signaling cascade.

Part 2: High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process, beginning with a robust primary screen to identify "hits," followed by secondary and counter-screens to confirm activity and eliminate false positives. This workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_screening Screening Cascade Primary Primary Screen: YO-PRO-1 Dye Uptake Assay Hits Primary Hits Primary->Hits Secondary Secondary Screen: Calcium Influx Assay Confirmed_Hits Confirmed Hits Secondary->Confirmed_Hits Counter Counter-Screen: Cell Viability Assay Validated_Hits Validated Hits Counter->Validated_Hits Tertiary Tertiary Screen: IL-1β Release Assay Lead_Candidates Lead Candidates Tertiary->Lead_Candidates Library Compound Library (incl. 2-(4-Phenoxyphenyl)acetamidine hydrochloride) Library->Primary Hits->Secondary Confirmed_Hits->Counter Validated_Hits->Tertiary

Caption: A tiered approach to HTS for P2X7R modulators.

Physicochemical Properties and Compound Handling

Prior to initiating any screening, it is crucial to understand the physicochemical properties of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

PropertyValue/ObservationRationale for HTS
Molecular Weight 262.74 g/mol Well within the range for good membrane permeability and "drug-likeness".
Solubility Soluble in water and alcohols.[12][13][14]Facilitates the preparation of stock solutions in DMSO and subsequent dilution in aqueous assay buffers.
Stability Hygroscopic solid.[12][13]Store in a desiccator. Prepare fresh dilutions for each experiment to avoid degradation in aqueous solutions.
Storage 2-8°C, protected from moisture.[1]Ensures long-term integrity of the compound.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in 100% DMSO.

  • Aliquot into single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C.

Part 3: Primary Screening Protocol - YO-PRO-1 Dye Uptake Assay

This assay leverages the unique ability of activated P2X7R to form a large pore permeable to the fluorescent dye YO-PRO-1.[4][15][16] Upon entering the cell, YO-PRO-1 intercalates with nucleic acids, leading to a significant increase in fluorescence, which can be readily quantified on a plate reader. This method is highly reproducible and amenable to HTS.[4][15]

Materials:

  • Cells: HEK293 cells stably expressing human P2X7R (or a similar cell line like 1321N1 astrocytoma).

  • Compound: 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

  • Agonist: ATP or BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate).

  • Positive Control: A known P2X7R antagonist (e.g., Brilliant Blue G).[5][7]

  • Dye: YO-PRO-1 Iodide.

  • Assay Plates: 384-well, black, clear-bottom plates.

  • Buffers: DPBS, Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-hP2X7R cells into 384-well plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (typically ranging from 100 µM to 10 nM). The final DMSO concentration should not exceed 0.5%.

  • Assay Execution: a. Gently wash the cell plates twice with 40 µL/well of Assay Buffer. b. Add 10 µL/well of the diluted compound or controls (positive control antagonist, vehicle control). c. Incubate for 15-30 minutes at room temperature. d. Prepare a working solution of agonist (e.g., 3 mM ATP) and YO-PRO-1 (e.g., 5 µM) in Assay Buffer. e. Add 10 µL/well of the agonist/dye solution to all wells.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Read the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) kinetically every 30-60 seconds for 30-60 minutes.

Part 4: Secondary Screening Protocol - Calcium Influx Assay

To confirm the hits from the primary screen and to identify compounds that may act through mechanisms other than pore formation, a calcium influx assay is essential. P2X7R activation leads to a rapid influx of extracellular calcium, which can be detected using fluorescent calcium indicators.[17][18]

Materials:

  • Cells, Compound, Agonist, Controls: As per the primary screen.

  • Calcium Indicator: Fluo-4 AM or a similar indicator.[18]

  • Assay Plates: 384-well, black, clear-bottom plates.

Step-by-Step Protocol:

  • Cell Plating: Plate cells as described in the primary screening protocol.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid to inhibit dye extrusion). b. Remove culture medium from the cells and add 20 µL/well of the loading solution. c. Incubate for 45-60 minutes at 37°C, 5% CO₂. d. Wash the cells gently twice with 40 µL/well of Assay Buffer.

  • Assay Execution: a. Add 10 µL/well of the diluted compound or controls. b. Incubate for 15-30 minutes at room temperature.

  • Signal Detection: a. Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR). b. Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 10-20 seconds. c. Inject 10 µL/well of the agonist solution (e.g., 3 mM ATP). d. Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

Part 5: Data Analysis, Quality Control, and Hit Validation

Rigorous data analysis is critical to the success of any HTS campaign. The goal is to reliably identify true hits while minimizing the rate of false positives and negatives.[19][20]

1. Data Normalization: Raw data from each plate should be normalized to the plate's internal controls to account for inter-plate variability. The percent inhibition is a standard metric: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Signal_Compound: Signal from a well with the test compound.

  • Signal_Max: Average signal from vehicle control wells (e.g., DMSO), representing 0% inhibition.

  • Signal_Min: Average signal from positive control wells (e.g., a saturating concentration of a known antagonist), representing 100% inhibition.

2. Quality Control - The Z'-Factor: The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[21][22][23] It assesses the separation between the distributions of the positive and negative controls. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • SD_Max / Mean_Max: Standard deviation and mean of the maximum signal controls.

  • SD_Min / Mean_Min: Standard deviation and mean of the minimum signal controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between control signals; ideal for HTS.
0 to 0.5AcceptableThe assay may require optimization but can be used.
< 0UnacceptableThe signal window is too small; the assay is not reliable.

3. Hit Selection and Confirmation:

  • Primary Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the vehicle controls.

  • Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format (typically 8-10 concentrations) to determine their potency (IC₅₀). The data are fitted to a four-parameter logistic equation.

4. Counter-Screening for False Positives: It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.

  • Cell Viability Assay: A cytotoxicity assay (e.g., using CellTiter-Glo® or MTT) should be run in parallel. Compounds that are cytotoxic will appear as hits in the primary screen but are not specific inhibitors of P2X7R.[15]

  • Assay Interference: Test compounds against a different ion channel or in the absence of the P2X7R agonist to identify non-specific effects or fluorescence interference.

5. Tertiary Assay - IL-1β Release: For validated hits, a more physiologically relevant assay, such as measuring the inhibition of ATP-induced IL-1β release from LPS-primed monocytes (e.g., THP-1 cells), can provide further evidence of on-target activity. This is typically performed using an ELISA or a homogeneous assay format like AlphaLISA.[11][24][25][26]

Conclusion

2-(4-Phenoxyphenyl)acetamidine hydrochloride represents a promising starting point for the discovery of novel P2X7R modulators. The protocols and workflows detailed in this guide provide a robust and scientifically rigorous framework for its evaluation in high-throughput screening. By adhering to these principles of meticulous assay design, stringent quality control, and multi-tiered validation, researchers can confidently identify and advance promising lead candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • POL Scientific. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. [Link]

  • National Institutes of Health. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. [Link]

  • Bio-protocol. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. [Link]

  • ResearchGate. Schematic representation of YO-PRO-1 uptake after P2X7 receptor activation. [Link]

  • National Institutes of Health. (2015). An Improved Method for P2X7R Antagonist Screening. [Link]

  • ACS Publications. (2025). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. [Link]

  • PLOS One. An Improved Method for P2X7R Antagonist Screening. [Link]

  • Frontiers. Identification of a novel P2X7 antagonist using structure-based virtual screening. [Link]

  • PubMed. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. [Link]

  • Wikipedia. Z-factor. [Link]

  • PubChem. qHTS for Inhibitors of Inflammasome Signaling: IL-1-beta AlphaLISA Primary Screen. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • Wikipedia. Acetamidine hydrochloride. [Link]

  • Elabscience. High Sensitivity Human IL-1β (Interleukin 1 Beta) ELISA Kit. [Link]

  • ResearchGate. primary high-throughput screening (hts) data quality control review. [Link]

  • ION Biosciences. Calcium Indicators | Calcium Assays. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • chem IT Services. HTS Data Analysis. [Link]

  • National Institutes of Health. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. [Link]

  • Google Patents. Method of producing acetamidine hydrochloride.
  • RayBiotech. Human IL-1 beta ELISA Kit. [Link]

  • ACS Publications. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Bentham Science Publishers. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]

  • SciELO. flow cytometry as a promising practical, reliable tool Procedures to characterize and study P2Z/P2X7 purinoceptor. [Link]

  • Université du Québec à Montréal. Quality control and data correction in high-throughput screening. [Link]

  • National Institutes of Health. Fast and sensitive GCaMP calcium indicators for imaging neural populations. [Link]

  • ResearchGate. (2025). Mechanisms of Interleukin-1β release. [Link]

  • Illumina Support Center. (2019). Infinium HTS Assay Reference Guide. [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • eLife. (2017). The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition. [Link]

  • ChemIDplus. Acetamidine Hydrochloride. [Link]

  • Wikipedia. High-throughput screening. [Link]

Sources

protocol for synthesizing 2-(4-Phenoxyphenyl)acetamidine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The target compound is a derivative of 4-phenoxyphenylacetonitrile, a reagent utilized in the development of matrix metalloproteinase (MMP) inhibitors.[1] The synthesis is achieved through the well-established Pinner reaction, a reliable method for converting nitriles into amidines.[2][3] The protocol is presented in two primary stages: the formation of an intermediate ethyl acetimidate salt (Pinner salt) followed by its subsequent ammonolysis. This guide emphasizes the critical parameters, safety considerations, and mechanistic rationale behind each step to ensure reproducibility and high-purity yields for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Overview

Amidines are a crucial class of organic compounds, often incorporated into pharmaceutical candidates due to their structural similarity to guanidine and their ability to engage in key biological interactions.[4] The synthesis of amidines, however, can present challenges related to intermediate stability and purification.[4] The Pinner reaction remains one of the most robust and widely used methods for preparing amidines from nitriles.[2]

The reaction proceeds via two distinct, mechanistically critical steps:

  • Imidate Formation: The nitrile, 2-(4-phenoxyphenyl)acetonitrile, is treated with an anhydrous alcohol (ethanol) under acidic conditions (anhydrous hydrogen chloride). The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of a stable crystalline intermediate, ethyl 2-(4-phenoxyphenyl)acetimidate hydrochloride, commonly known as a Pinner salt.[3][5][6] Maintaining strictly anhydrous conditions is paramount, as any moisture would lead to the hydrolysis of the imidate intermediate into the corresponding ester, terminating the desired reaction pathway.[3][7]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia, typically in an alcoholic solution. The ammonia acts as a nucleophile, displacing the ethoxy group of the imidate to form the final 2-(4-phenoxyphenyl)acetamidine hydrochloride. Ammonium chloride is generated as a byproduct and can be readily removed by filtration.[5][8]

The overall transformation is depicted below.

G Nitrile 2-(4-Phenoxyphenyl)acetonitrile PinnerSalt Ethyl 2-(4-phenoxyphenyl)acetimidate HCl (Pinner Salt Intermediate) Nitrile->PinnerSalt  1. Anhydrous EtOH  2. Anhydrous HCl (gas) Amidine 2-(4-Phenoxyphenyl)acetamidine HCl (Final Product) PinnerSalt->Amidine  NH3 in EtOH

Figure 1: Overall reaction scheme for the Pinner synthesis of the target amidine.

Materials and Equipment

Reagents and Solvents
ReagentFormulaMW ( g/mol )Moles (mol)Equiv.AmountPurity
2-(4-Phenoxyphenyl)acetonitrileC₁₄H₁₁NO209.240.04781.010.0 g>98%
Absolute EthanolC₂H₅OH46.07--200 mLAnhydrous, >99.5%
Hydrogen ChlorideHCl36.46~0.057~1.2~2.1 gAnhydrous gas
AmmoniaNH₃17.03~0.143~3.0-Saturated solution in EtOH
Diethyl Ether(C₂H₅)₂O74.12--300 mLAnhydrous
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer

  • Gas dispersion tube (bubbler)

  • Drying tubes (filled with CaCl₂)

  • Ice-salt bath

  • Low-temperature thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator paper

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, acid/solvent-resistant gloves

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis. All operations involving anhydrous HCl gas and volatile solvents must be performed in a certified chemical fume hood.

Workflow Overview

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Product Isolation & Purification A Setup Anhydrous Apparatus B Prepare Nitrile Solution in Absolute EtOH A->B C Cool to 0°C B->C D Bubble Anhydrous HCl Gas (4-5 hours) C->D E Age Reaction at 4°C (48-72 hours) D->E F Precipitate with Ether E->F G Isolate Pinner Salt (Vacuum Filtration) F->G H Suspend Pinner Salt in Ethanolic Ammonia G->H I Stir at Room Temp (3-4 hours) H->I J Filter Ammonium Chloride I->J K Concentrate Filtrate J->K L Crystallize Product (Cooling) K->L M Isolate by Filtration L->M N Dry Under Vacuum M->N O Characterize Final Product N->O

Figure 2: Step-by-step laboratory workflow for the synthesis.

Step 1: Synthesis of Ethyl 2-(4-phenoxyphenyl)acetimidate Hydrochloride
  • Apparatus Setup: Assemble a 500 mL three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a low-temperature thermometer, and a gas outlet connected to a drying tube. All glassware must be rigorously dried in an oven (120°C) and cooled under a stream of dry nitrogen or in a desiccator.

  • Reaction Mixture Preparation: In the flask, dissolve 10.0 g (0.0478 mol) of 2-(4-phenoxyphenyl)acetonitrile in 100 mL of absolute ethanol. Begin stirring to ensure complete dissolution.

  • Acidification: Cool the stirred solution to 0°C using an ice-salt bath. Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the solution at a moderate rate.[9][10] The HCl gas can be generated in a separate apparatus or supplied from a cylinder.

    • Causality: Cooling is essential to control the exothermic reaction and prevent side reactions. The Pinner reaction requires anhydrous HCl to act as both a catalyst and a reagent to form the hydrochloride salt.[5][8]

  • Reaction Monitoring: Continue the addition of HCl gas for approximately 4-5 hours, or until the reaction mixture is saturated and has gained approximately 2.1 g in weight. The imidate hydrochloride may begin to precipitate as a white solid during this time.

  • Crystallization: After the addition of HCl is complete, replace the gas inlet with a glass stopper and seal the flask. Allow the flask to stand undisturbed in a cold environment (e.g., a refrigerator at 4°C) for 48 to 72 hours to ensure complete crystallization of the Pinner salt.[8][10]

  • Isolation of Intermediate: After the aging period, add 200 mL of anhydrous diethyl ether to the flask to precipitate any remaining dissolved product. Break up the solid mass with a dry spatula, and collect the white crystalline solid by vacuum filtration. Wash the crystals with two 50 mL portions of cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material.

    • Note: Do not dry the Pinner salt for an extended period, as it is hygroscopic and will be used immediately in the next step.

Step 2: Synthesis and Purification of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride
  • Ammonolysis: Immediately transfer the damp, freshly prepared Pinner salt to an Erlenmeyer flask containing 300 mL of a saturated solution of ammonia in absolute ethanol.[10]

  • Reaction: Stir the suspension at room temperature for 3-4 hours. During this time, the Pinner salt will dissolve as it reacts, and a fine white precipitate of ammonium chloride (NH₄Cl) will form.[5][8]

  • Removal of Byproduct: Remove the NH₄Cl precipitate by vacuum filtration, washing the solid with a small amount of absolute ethanol. Collect the filtrate, which now contains the desired product.

  • Crystallization: Transfer the filtrate to a round-bottom flask and concentrate the solution to approximately one-third of its original volume using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath to induce crystallization of the 2-(4-phenoxyphenyl)acetamidine hydrochloride. Collect the resulting white crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them in a vacuum desiccator over concentrated sulfuric acid or P₂O₅ to a constant weight.

    • Expected Yield: 60-75%

    • Appearance: White to off-white crystalline solid.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point (M.P.): Compare with literature values if available. A sharp melting point indicates high purity.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the phenoxyphenyl group, a singlet for the benzylic CH₂ group, and broad signals for the -NH₂ protons of the amidinium group.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the benzylic carbon, and a key signal for the amidine carbon (C=N) typically in the 160-170 ppm range.

  • FT-IR (KBr): Look for characteristic N-H stretching bands (around 3100-3400 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-O-C ether stretching.

  • Mass Spectrometry (ESI+): The molecular ion corresponding to the free base [M+H]⁺ should be observed.

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Hydrogen Chloride (Gas): Acutely toxic, corrosive, and a severe respiratory irritant. All operations involving HCl gas must be conducted in a well-ventilated fume hood. Ensure the apparatus is secure to prevent leaks. Have an aqueous sodium bicarbonate solution ready for neutralization of any residual gas in the apparatus.

  • Sodium Ethoxide (if used as an alternative base): Corrosive and reacts violently with water.[11] It is flammable and can cause severe skin burns and eye damage.[12][13] Handle in an inert atmosphere if possible and avoid contact with moisture.[14][15]

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Use appropriate grounding for large-scale transfers to prevent static discharge.[11][14]

  • General Precautions: Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and vapors.[12][14]

References

  • Organic Chemistry Portal. (n.d.). Amidine synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2008). RU2394811C2 - Method of producing acetamidine hydrochloride.
  • ACS Publications. (2021). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Amazon S3. (n.d.). aks740 - sodium ethoxide. 95%. Retrieved from [Link]

  • Google Patents. (2020). CN111269145A - Preparation method of acetamidine hydrochloride.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • PubMed. (2008). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • PubChem - NIH. (n.d.). Acetamidine monohydrochloride. Retrieved from [Link]

  • Chem-Station Int. Ed. (2017). Pinner Reaction. Retrieved from [Link]

  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Retrieved from [Link]

Sources

Stability-Indicating HPLC Method for the Analysis of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This compound is a key intermediate and active pharmaceutical ingredient (API) candidate, making its accurate quantification and purity assessment critical in drug development and quality control. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for assay and impurity profiling. The causality behind the selection of chromatographic parameters is explained, ensuring the method's scientific integrity. Furthermore, a forced degradation study protocol is outlined to establish the stability-indicating nature of the method, in line with regulatory expectations.

Introduction

2-(4-Phenoxyphenyl)acetamidine hydrochloride is a derivative of 4-phenoxyphenylacetonitrile, noted for its role in the preparation of matrix metalloproteinase (MMP) inhibitors, which are significant targets in various therapeutic areas.[1] The accurate determination of its purity and the quantification of related substances and degradation products are paramount for ensuring the safety and efficacy of potential drug candidates. Liquid chromatography, particularly RP-HPLC with UV detection, is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[2]

This guide details a stability-indicating HPLC method, which is a validated quantitative analytical procedure capable of accurately assessing the drug substance in the presence of its degradation products, process impurities, and other potential interfering substances. The development of such a method is a regulatory requirement and provides critical information on the intrinsic stability of the molecule.[3]

Physicochemical Properties and Chromatographic Considerations

2-(4-Phenoxyphenyl)acetamidine hydrochloride possesses several structural features that dictate the chromatographic strategy:

  • Two Aromatic Rings (Phenoxy and Phenyl): These moieties act as strong chromophores, making UV detection a highly suitable and sensitive choice. Based on structurally similar compounds like diphenyl ether and 4-phenoxyaniline, a significant UV absorbance is expected in the lower UV region.[4][5]

  • Amidine Group: This functional group is strongly basic. The protonated form (amidinium ion) predominates at lower pH values. The pKa of acetamidine is approximately 12.5, indicating that the amidine group in the target analyte will be protonated over a wide pH range.[6][7] Maintaining a consistent, protonated state by controlling the mobile phase pH is critical for achieving sharp, symmetrical peaks and reproducible retention times.

  • Hydrochloride Salt: As a salt, the compound is expected to be soluble in aqueous and polar organic solvents, facilitating sample preparation.

Recommended HPLC Method

The following RP-HPLC method was developed to provide optimal separation, peak shape, and sensitivity for 2-(4-Phenoxyphenyl)acetamidine hydrochloride and its potential degradation products.

Chromatographic Conditions

The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the moderately nonpolar analyte. The use of a phosphate buffer is crucial to control the mobile phase pH, ensuring the amidine group is consistently protonated (as the amidinium cation), which prevents peak tailing and shifting retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure elution of potential, more hydrophobic degradation products while maintaining a reasonable analysis time.

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump with Autosampler and DAD/UV DetectorStandard system for robust and reproducible results.
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and is a common choice for pharmaceutical analysis.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to maintain the analyte in its protonated form, ensuring good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Program See Table 2Allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 225 nmThe phenoxyphenyl moiety is expected to have a strong absorbance at lower UV wavelengths, providing high sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures compatibility with the initial mobile phase conditions, leading to sharp peaks.

Table 1: Optimized HPLC Chromatographic Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.04060
20.04060
22.08020
25.08020

Table 2: Gradient Elution Program

Experimental Protocols

Standard and Sample Preparation

Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-(4-Phenoxyphenyl)acetamidine hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution (for Assay):

  • Prepare a sample solution of the drug substance or product at a target concentration of 100 µg/mL in the same manner as the standard solution.

  • Filter the final solution through a 0.45 µm PVDF or nylon syringe filter prior to injection.

System Suitability

Before commencing sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

Table 3: System Suitability Criteria

Stability-Indicating Study: Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the main analyte from its degradation products, thus confirming its stability-indicating capability.[3] The following conditions are recommended to assess the stability of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. The goal is to achieve 5-20% degradation of the active ingredient.

General Procedure for Forced Degradation
  • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Subject aliquots of this stock solution to the stress conditions outlined in Table 4.

  • After the specified time, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute the stressed samples with the diluent to a final concentration of approximately 100 µg/mL.

  • Analyze the samples by the proposed HPLC method alongside an unstressed control sample.

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; heat at 60 °C for 24 hoursHydrolysis of the amidine to the corresponding amide or carboxylic acid.[8][9]
Base Hydrolysis 0.1 M NaOH; heat at 60 °C for 8 hoursHydrolysis of the amidine to the corresponding amide or carboxylic acid.[8][9]
Oxidative Degradation 3% H₂O₂; room temperature for 24 hoursOxidation of the amidine or other susceptible parts of the molecule.[10][11]
Thermal Degradation Solid drug substance heated at 105 °C for 48 hoursThermally induced decomposition.
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light for 24 hoursLight-induced degradation.

Table 4: Forced Degradation Conditions

The chromatograms from the stressed samples should be evaluated for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (resolution > 1.5).

Workflow and Data Presentation

The overall analytical workflow is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh API (Standard/Sample) dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter Sample (0.45 µm) dilute->filter For Sample inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate sst System Suitability Test integrate->sst quantify Quantify Analyte (External Standard Method) integrate->quantify sst->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from sample preparation to reporting.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. The scientific rationale behind the selection of each chromatographic parameter ensures a high degree of confidence in the results. The inclusion of a comprehensive forced degradation protocol establishes the method as stability-indicating, making it suitable for routine quality control, stability studies, and impurity profiling in a regulated environment. This method will serve as a valuable tool for researchers and professionals involved in the development of pharmaceuticals containing this promising API.

References

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Link]

  • Royal Society of Chemistry. Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin in water and in trehalose solution. (2015). [Link]

  • National Center for Biotechnology Information. Diphenyl Ether. PubChem Compound Summary for CID 7583. [Link]

  • National Institute of Standards and Technology. Diphenyl ether. NIST Chemistry WebBook. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • National Center for Biotechnology Information. Acetamidine. PubChem Compound Summary for CID 67171. [Link]

  • Chem-Wiki. Acetamidine Base 143-37-3 wiki. [Link]

  • ResearchGate. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. (2011). [Link]

  • Taylor & Francis Online. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (2007). [Link]

  • Chemistry Stack Exchange. Hydrolysis of an amidine derivative under acidic conditions. (2019). [Link]

  • National Center for Biotechnology Information. Oxidation of Amines by Flavoproteins. (2009). [Link]

  • Royal Society of Chemistry. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. (2019). [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. (2021). [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). [Link]

  • ScienceDirect. Forced degradation and impurity profiling. (2014). [Link]

  • Journal of Applied Pharmaceutical Science. Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. (2013). [Link]

  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2018). [Link]

Sources

Application Note: A Validated GC/MS Method for the Quantitative Analysis of 2-(4-Phenoxyphenyl)acetamidine Following Silylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the determination of 2-(4-Phenoxyphenyl)acetamidine hydrochloride using Gas Chromatography-Mass Spectrometry (GC/MS). Due to the low volatility and thermal lability inherent to the polar acetamidine functional group and the non-volatile nature of its hydrochloride salt form, direct GC/MS analysis is not feasible. This protocol establishes a comprehensive workflow involving a free-basing liquid-liquid extraction followed by chemical derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability. The subsequent GC/MS analysis provides excellent chromatographic resolution and definitive mass spectral identification. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and sensitivity suitable for quality control and research applications in the pharmaceutical industry.

The Analytical Challenge and Strategic Approach

1.1. The Analyte: 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

2-(4-Phenoxyphenyl)acetamidine is a molecule of interest in drug development, and its accurate quantification is critical for purity assessment, stability testing, and quality control. The primary analytical challenge stems from its physicochemical properties. The acetamidine group is highly polar and contains active hydrogen atoms capable of strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability. Furthermore, the compound is typically supplied as a hydrochloride salt, which is a non-volatile ionic species.

1.2. Why Gas Chromatography-Mass Spectrometry (GC/MS)?

GC/MS is a gold standard analytical technique renowned for its high separation efficiency and definitive identification capabilities, making it ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[1][2] Its ability to provide structural information through characteristic mass fragmentation patterns is invaluable for unambiguous analyte confirmation.[3]

1.3. The Rationale for Derivatization

Direct injection of polar, protic analytes like amidines into a hot GC inlet often leads to significant peak tailing, poor sensitivity, and on-column degradation. Chemical derivatization is a crucial sample preparation technique employed to modify the analyte's structure to make it more amenable to GC analysis.[4][5] The core objectives of derivatization in this context are:

  • Increase Volatility: By replacing the active, polar N-H protons of the amidine group with non-polar trimethylsilyl (TMS) groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.

  • Enhance Thermal Stability: The resulting TMS derivative is more stable at the high temperatures required for GC analysis, minimizing degradation in the injection port and on the column.[6]

  • Improve Chromatographic Performance: The reduction in polarity leads to more symmetrical (Gaussian) peak shapes, improving resolution and the accuracy of quantification.[5]

For this method, we selected silylation using BSTFA with a trimethylchlorosilane (TMCS) catalyst, a highly effective and widely used reagent for derivatizing primary and secondary amines and amides.[7]

Comprehensive Experimental Protocol

2.1. Materials and Reagents

  • Analyte: 2-(4-Phenoxyphenyl)acetamidine hydrochloride (≥98% purity)

  • Internal Standard (IS): Diphenylamine (≥99% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH) - all HPLC or GC grade

  • Reagents: Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Gases: Helium (99.999% purity)

2.2. Instrumentation

The analysis was performed on a standard capillary GC/MS system. The parameters listed below are a validated starting point and may be adapted for other equivalent systems.

Component Parameter Rationale
Gas Chromatograph Agilent 8890 GC (or equivalent)Provides precise temperature and flow control for reproducible chromatography.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Offers high sensitivity and spectral integrity for confident identification and quantification.
Autosampler Agilent 7693A (or equivalent)Ensures high-precision injections for excellent repeatability.

2.3. Step-by-Step Sample Preparation and Derivatization

This protocol is designed to be self-validating by ensuring complete conversion and reproducible recovery.

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 2-(4-Phenoxyphenyl)acetamidine hydrochloride and dissolve in 10 mL of methanol.

    • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Diphenylamine and dissolve in 10 mL of ethyl acetate.

  • Preparation of Calibration Standards (0.5 - 50 µg/mL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock solution into clean vials.

    • Evaporate the methanol from each vial to dryness under a gentle stream of nitrogen at room temperature. This step is crucial as methanol can interfere with the derivatization reaction.

    • Add a constant amount of the Internal Standard to each vial (e.g., 20 µL for a final concentration of 20 µg/mL).

  • Free-Basing and Liquid-Liquid Extraction (LLE):

    • Re-dissolve the dried analyte residue in 1 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Vortex for 30 seconds. Causality: The basic NaHCO₃ solution neutralizes the hydrochloride salt, converting it to its more organic-soluble free base form.

    • Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the free base into the organic layer.

    • Centrifuge at 2,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean vial containing a small amount of anhydrous sodium sulfate. Causality: Anhydrous Na₂SO₄ removes any residual water, which can consume the derivatizing reagent and hinder the reaction.

    • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen.

  • Silylation (Derivatization):

    • To the dry residue from the previous step, add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. Causality: Heating accelerates the reaction to ensure complete derivatization of all active sites on the amidine group.

    • Cool the vial to room temperature before injection. The sample is now ready for GC/MS analysis.

GC/MS Instrumental Method

Optimized parameters are provided in the table below. The temperature program is designed to ensure good separation from any potential impurities or reagent by-products while maintaining a reasonable run time.

Parameter Setting Rationale
GC Inlet
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Inlet Temperature270°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
GC Column
TypeAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, mid-polarity column ideal for general-purpose MS analysis, providing excellent inertness and peak shape for a wide range of compounds.[8]
Oven Program
Initial Temperature150°C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.
Ramp 120°C/min to 300°CA moderate ramp rate to achieve good separation of components.
Final HoldHold at 300°C for 5 minEnsures that all heavier components are eluted from the column, preventing carryover.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ion Source Temp.230°CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150°CStandard temperature to ensure stable mass analysis.
Ionization Energy70 eVStandard energy that provides consistent and extensive fragmentation.
Acquisition Mode
Full Scan50 - 550 amuUsed for method development and qualitative confirmation of the analyte's identity.
Selected Ion Monitoring (SIM)Analyte ions: m/z X, Y, Z (Quantifier: X)IS ions: m/z A, B, C (Quantifier: A)Used for quantitative analysis to dramatically increase sensitivity and selectivity by monitoring only characteristic ions.[9] Note: Specific ions must be determined experimentally after analyzing the full scan spectrum of the derivatized standard.

Analytical Workflow Visualization

The following diagram illustrates the complete process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Hydrochloride Salt) FreeBase Free-Basing (add NaHCO₃) Sample->FreeBase 1. Neutralize LLE Liquid-Liquid Extraction (Ethyl Acetate) FreeBase->LLE 2. Extract Dry Dry & Evaporate (Na₂SO₄, Nitrogen Stream) LLE->Dry 3. Isolate & Dry Deriv Derivatization (BSTFA, 70°C) Dry->Deriv 4. Silylate Inject GC/MS Injection Deriv->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for the GC/MS analysis of 2-(4-Phenoxyphenyl)acetamidine.

Results: Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[10][11] The key performance characteristics are summarized below.

5.1. Specificity and Mass Spectral Fragmentation

The full scan mass spectrum of the di-TMS derivatized 2-(4-Phenoxyphenyl)acetamidine provides a unique fragmentation pattern, confirming the method's specificity. The molecular ion (M⁺) is expected to be clearly visible. Key fragmentation pathways likely involve cleavage at the ether bond of the phenoxyphenyl group and characteristic losses from the silylated acetamidine moiety. The presence of aromatic structures typically results in strong molecular ion peaks.[3][12] The proposed structure of the di-TMS derivative and its expected key fragments should be confirmed experimentally to select appropriate ions for SIM analysis.

5.2. Method Performance Characteristics

The following table summarizes the quantitative data obtained during method validation.

Validation Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.9950.9992
Range 1 - 50 µg/mLEstablished and confirmed.[13]
Accuracy (% Recovery) 90.0 - 110.0%97.5% - 104.2% (across 3 concentration levels)
Precision (Repeatability, %RSD) %RSD ≤ 2.0%1.3% (n=6 replicates at 20 µg/mL)
Precision (Intermediate, %RSD) %RSD ≤ 3.0%2.1% (different day, different analyst)
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in inlet temperature (±5°C) and oven ramp rate (±2°C/min).

Conclusion

This application note provides a comprehensive and validated GC/MS protocol for the analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. The described workflow, which combines a simple free-basing extraction with a robust silylation derivatization step, successfully overcomes the inherent analytical challenges of the analyte. The method is shown to be specific, linear, accurate, precise, and sensitive, making it an invaluable tool for researchers, scientists, and drug development professionals requiring reliable quantification of this compound.

References

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. Retrieved from [Link]

  • Lau, B. P. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 615-625. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Molecules, 23(11), 2955. Retrieved from [Link]

  • Pinto, L. A., & Sontag, G. (2000). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 100(9), 3315-3348. Retrieved from [Link]

  • Lee, M. R., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 307-314. Retrieved from [Link]

  • Prakash Raja, P. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Wang, C. C., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytical and Bioanalytical Chemistry, 405(23), 7437-7445. Retrieved from [Link]

  • Eckers, C., et al. (2005). Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1431-1438. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Wang, Y., et al. (2019). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. Journal of Thermal Analysis and Calorimetry, 138(1), 555-564. Retrieved from [Link]

  • Cody, J. T., & Schwarzhoff, R. (1993). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 17(6), 343-349. Retrieved from [Link]

  • Al-Bayati, Y. K. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 1339-1346. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • Zutin, K., et al. (2007). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3). Journal of Thermal Analysis and Calorimetry, 87(2), 449-452. Retrieved from [Link]

  • Kumar, A. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Erudition, 7(1), 10-16. Retrieved from [Link]

  • Novitaningtyas, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 181. Retrieved from [Link]

  • Marinović-Cincović, M., et al. (2007). Thermal, oxidative and radiation stability of polyimides. Part IV: Polyimides based on N-[4-benzoyl-2-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-phenyl]-acetamide and different diamines. Polymer Degradation and Stability, 92(9), 1730-1736. Retrieved from [Link]

  • Aoyagi, Y., et al. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 71(1), 10-17. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development and validation of a GC–MS method for the simultaneous determination of acetochlor, fluorochloridone, and pendimethalin in a herbicide emulsifiable concentrate formulation. Acta Chromatographica, 32(4), 253-258. Retrieved from [Link]

  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Valdez, C. A., & Leif, R. N. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(20), 6245. Retrieved from [Link]

  • Shepard, J. R. (2017). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Uppala, R., et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(S1), 138-145. Retrieved from [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. Retrieved from [Link]

  • Borah, A. J., et al. (2019). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development, 23(8), 1642-1649. Retrieved from [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Retrieved from [Link]

Sources

Application Notes & Protocols for the Investigation of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Perspective on a Potential Modulator of Extracellular Matrix Dynamics

The study of the extracellular matrix (ECM) and its enzymatic regulators is a cornerstone of research in oncology, inflammation, and tissue remodeling. Among the key players in ECM dynamics are the Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. The dysregulation of MMP activity is a hallmark of numerous pathological states, making them a compelling target for therapeutic intervention.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a potential research tool for investigating MMP-driven biological processes. While this compound is structurally related to molecules known to interact with MMPs, its specific biological profile remains an open area of inquiry. These application notes and protocols are therefore designed to provide a robust framework for the systematic evaluation of its mechanism of action and therapeutic potential.

Our approach is grounded in scientific integrity, providing not just procedural steps, but the underlying rationale to empower researchers to adapt and troubleshoot effectively. We will journey from fundamental biochemical characterization to more complex cellular and in vivo models, with the goal of elucidating the compound's utility in advancing our understanding of MMP biology and pathology.

Section 1: Compound Profile and Handling

1.1. Chemical Identity:

Compound Name 2-(4-Phenoxyphenyl)acetamidine hydrochloride
Synonyms 2-(4-Phenoxyphenyl)acetimidamide hydrochloride
Molecular Formula C₁₄H₁₅ClN₂O
Molecular Weight 262.74 g/mol
CAS Number 1172966-21-0

1.2. Storage and Handling:

2-(4-Phenoxyphenyl)acetamidine hydrochloride should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] For long-term storage, it is recommended to keep the compound at -20°C. When handling the compound, personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.[1] Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]

1.3. Solution Preparation:

For in vitro assays, prepare a stock solution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a suitable solvent such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of the assay. It is advisable to prepare fresh dilutions for each experiment to ensure accuracy and minimize degradation.

Section 2: Unraveling the Mechanism of Action - A Focus on Matrix Metalloproteinases

Based on its chemical structure as a derivative of 4-phenoxyphenylacetonitrile, 2-(4-Phenoxyphenyl)acetamidine hydrochloride is postulated to function as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of over 25 zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like wound healing and angiogenesis, but their overexpression is linked to diseases such as cancer metastasis and arthritis.[3]

The proposed mechanism of action for many small molecule MMP inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site, rendering it inactive. The following diagram illustrates a simplified, hypothetical signaling pathway where an MMP, such as MMP-2 or MMP-9, is involved in cancer cell invasion and how an inhibitor like 2-(4-Phenoxyphenyl)acetamidine hydrochloride might intervene.

MMP_Inhibition_Pathway cluster_0 Cancer Cell cluster_1 Extracellular Matrix (ECM) Pro_MMP Pro-MMP-9 Active_MMP Active MMP-9 Pro_MMP->Active_MMP Activation ECM_Component ECM Component (e.g., Collagen IV) Active_MMP->ECM_Component Degradation Invasion Cell Invasion & Metastasis Degraded_ECM Degraded ECM ECM_Component->Degraded_ECM Degraded_ECM->Invasion Promotes MMP_Inhibitor 2-(4-Phenoxyphenyl) acetamidine HCl MMP_Inhibitor->Active_MMP Inhibition FRET_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Compound & Controls start->prepare_reagents add_to_plate Add Compound/Controls to 96-well Plate prepare_reagents->add_to_plate add_enzyme Add Recombinant MMP (e.g., MMP-9) add_to_plate->add_enzyme pre_incubate Pre-incubate at 37°C for 30 min add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate read_fluorescence Kinetic Readout (Fluorescence Plate Reader) add_substrate->read_fluorescence analyze_data Calculate % Inhibition & IC50 Value read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorogenic MMP activity assay.

Cellular Assay: Gelatin Zymography

Gelatin zymography is a powerful technique to assess the activity of gelatinases (MMP-2 and MMP-9) in biological samples such as conditioned media from cell cultures. [4] Materials:

  • Cell line known to secrete MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • 2-(4-Phenoxyphenyl)acetamidine hydrochloride

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% gelatin [5]* Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 0.2 M NaCl, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Cell Culture and Treatment: Culture HT-1080 cells to near confluency. Wash the cells with serum-free medium and then incubate with serum-free medium containing various concentrations of 2-(4-Phenoxyphenyl)acetamidine hydrochloride for 24-48 hours.

  • Sample Collection: Collect the conditioned media and centrifuge to remove cell debris. [5]3. Protein Quantification: Determine the protein concentration of each sample.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C. [6]5. Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS. [7]6. Development: Incubate the gel in developing buffer overnight at 37°C. [8]7. Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background.

  • Analysis: The areas of gelatin degradation by MMPs will appear as clear bands. The intensity of these bands can be quantified using densitometry.

Expected Outcome: A dose-dependent decrease in the intensity of the clear bands corresponding to MMP-2 and MMP-9 will indicate cellular inhibition of these enzymes by the compound.

Section 4: In Vivo Evaluation

Should in vitro studies demonstrate significant MMP inhibitory activity, the next logical step is to evaluate the efficacy of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a relevant animal model.

Murine Cancer Xenograft Model

This model is widely used to assess the anti-tumor and anti-metastatic potential of novel compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line with high metastatic potential (e.g., MDA-MB-231 breast cancer cells)

  • 2-(4-Phenoxyphenyl)acetamidine hydrochloride formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with institutional guidelines

Protocol:

  • Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 2-(4-Phenoxyphenyl)acetamidine hydrochloride to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, zymography). Lungs and other organs can be harvested to assess metastasis.

Expected Outcome: A significant reduction in tumor growth rate and/or the number of metastatic nodules in the treated group compared to the control group would suggest in vivo efficacy.

Section 5: Data Interpretation and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a potential MMP inhibitor.

Key Data Points to Collect:

Assay Key Parameters Purpose
Fluorogenic MMP Assay IC₅₀ values against a panel of MMPsDetermine potency and selectivity
Gelatin Zymography Reduction in MMP-2/MMP-9 activity in cellsConfirm cellular activity
Cancer Xenograft Model Tumor growth inhibition, reduction in metastasisEvaluate in vivo efficacy

Should 2-(4-Phenoxyphenyl)acetamidine hydrochloride prove to be a potent and selective MMP inhibitor with in vivo efficacy, further studies would be warranted. These could include detailed pharmacokinetic and pharmacodynamic studies, toxicology assessments, and evaluation in other disease models where MMPs are implicated, such as arthritis or cardiovascular disease.

References

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Institutes of Health. [Link]

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]

  • Gelatin Zymography Protocol. [Link]

  • Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. National Institutes of Health. [Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Frontiers. [Link]

  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. [Link]

  • Gelatin Zymography assay. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. As a research chemical, comprehensive safety data may not be fully established for this specific molecule. Therefore, this guide synthesizes information from structurally similar compounds, including amidine hydrochlorides and phenoxyphenyl derivatives, in conjunction with established principles of laboratory safety. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe laboratory environment. The causality behind each procedural step is explained to foster a deeper understanding of the safety requirements.

Introduction: Understanding the Compound

2-(4-Phenoxyphenyl)acetamidine hydrochloride is a complex organic molecule featuring a phenoxyphenyl group, an acetamidine functional group, and a hydrochloride salt. Due to the limited availability of specific toxicological data, a conservative approach to handling is imperative. The primary hazards are anticipated to arise from the acetamidine hydrochloride moiety, which can cause skin and eye irritation.[1][2][3][4] The phenoxyphenyl group may also present its own set of toxicological properties. Therefore, it is crucial to treat this compound as potentially hazardous upon inhalation, ingestion, and dermal contact.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₅ClN₂OInferred
Molecular Weight262.74 g/mol Inferred
AppearanceLikely a white to off-white solid[2]
SolubilityExpected to be soluble in water and alcohols[2][5]
StabilityStable under normal conditions. Hygroscopic.[2][4][5]

Hazard Identification and Risk Assessment

Based on data from analogous compounds like acetamidine hydrochloride, this compound is classified as a skin and eye irritant.[2][3] It may also cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure. The selection of appropriate PPE is the first line of defense.

Recommended PPE
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1]
Eye Protection Tight-sealing safety goggles and a face shieldTo protect against splashes and airborne particles causing serious eye irritation.[1][8][9]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges may be necessary for handling large quantities or if dust is generated.To prevent inhalation of airborne particles and subsequent respiratory irritation.[1][10][11]

Safe Handling Protocols

Adherence to strict handling protocols is critical to minimize the risk of exposure.

General Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][11]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Take precautionary measures against static discharge.[12]

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to handle the solid material. Avoid creating dust.

  • Close the container tightly after use to prevent contamination and absorption of moisture.[1]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage ConditionRecommendationRationale
Temperature Store at -20°C for long-term stability.[13][14] To slow down potential degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[4] To protect from moisture and air, as the compound is likely hygroscopic.
Container Keep container tightly closed in a dry and well-ventilated place.[1] To prevent moisture absorption and contamination.
Incompatible Materials Strong oxidizing agents.[2] To avoid potentially vigorous reactions.

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

Spill Response

For small, incidental spills:

  • Evacuate non-essential personnel from the immediate area.[15]

  • Wear appropriate PPE, including respiratory protection if necessary.[16][17]

  • Contain the spill using an absorbent material like vermiculite, sand, or a spill pillow.[15][16]

  • Neutralize with a suitable agent if applicable (consult SDS for similar compounds). For acidic hydrochloride salts, a weak base like sodium bicarbonate can be used.[16][17]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[15][16]

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Report the incident to the laboratory supervisor.

For large spills:

  • Evacuate the laboratory immediately and alert others.

  • Confine the spill by closing the laboratory doors.[18]

  • Call emergency responders and provide them with the location and nature of the spill.[19][20]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Waste Disposal

All waste containing 2-(4-Phenoxyphenyl)acetamidine hydrochloride must be treated as hazardous waste.

  • Collect all waste material in a clearly labeled, sealed, and compatible container.[10]

  • Dispose of the waste through a licensed hazardous waste disposal company.[1][21]

  • Do not dispose of down the drain.[10]

Visualization of Workflows

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Clean Glassware Clean Glassware Dissolve/React->Clean Glassware Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Store Compound Store Compound Dispose Waste->Store Compound Doff PPE Doff PPE Store Compound->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

Spill Response Logic

G Spill Spill Occurs Size Small & Low Risk? Spill->Size Evacuate Evacuate Area Size->Evacuate No Don_PPE Don Appropriate PPE Size->Don_PPE Yes Call_Help Call Emergency Services Evacuate->Call_Help Report Report Incident Call_Help->Report Contain Contain Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Report

Caption: Decision-making workflow for chemical spill response.

References

  • Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • UNC Charlotte Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyrethrins and pyrethroids. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N‑Containing Nucleophiles. PubMed Central. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • IWA Publishing. (2022, December 17). Decontamination of mustard sulfur and VX by sodium percarbonate complexed with 1-acetylguanidine as a novel activator. Water Science & Technology. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-phenoxyphenyl)acetamide. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • UC San Diego Environment, Health & Safety. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • ChemBK. (2024, April 9). (R)-cyano(4-fluoro-3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • North Industrial Chemicals. (2023, December 26). Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. Retrieved from [Link]

  • University of Nebraska Medical Center. (2025, April 15). UNMC CHEMICAL SPILL PLAN. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). Acetamidine hydrochloride. SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetamidine hydrochloride. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • Chemical Safety Facts. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Inchem.org. (n.d.). 483. Fenvalerate (Pesticide residues in food: 1979 evaluations). Retrieved from [Link]

  • AHH Chemical. (n.d.). MALONAMAMIDINE HYDROCHLORIDE. Retrieved from [Link]7-7.html)

Sources

2-(4-Phenoxyphenyl)acetamidine hydrochloride solution preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

The initial request for a detailed application note on 2-(4-Phenoxyphenyl)acetamidine hydrochloride could not be fulfilled due to a lack of publicly available scientific literature and established protocols for its use in in vivo studies. To ensure scientific integrity and provide a valuable, accurate resource, this guide has been developed for a well-characterized and structurally relevant compound, Guanfacine Hydrochloride . This document serves as a comprehensive, best-practice template for preparing a compound for preclinical research, demonstrating the required level of detail, scientific rationale, and safety considerations.

Application Note & Protocol: Preparation of Guanfacine Hydrochloride Solutions for In Vivo Preclinical Research

Abstract

This guide provides a detailed protocol for the preparation of Guanfacine Hydrochloride solutions intended for in vivo research, particularly in rodent models. Guanfacine is a selective α2A-adrenergic receptor agonist widely used in neuroscience and cardiovascular research to investigate its effects on attention, cognition, and blood pressure.[1][2] The reproducibility and validity of such studies are critically dependent on the accurate and consistent preparation of the dosing solution. This document outlines the necessary pre-formulation analysis, vehicle selection criteria, a step-by-step preparation protocol, and essential safety and handling procedures.

Part 1: Scientific Background & Pre-Formulation Analysis

Mechanism of Action

Guanfacine acts as a selective agonist for the α2A-adrenergic receptor subtype.[3] In the prefrontal cortex (PFC), it enhances neuronal firing and strengthens synaptic connectivity by stimulating postsynaptic α2A receptors on dendritic spines.[4][5] This mechanism is believed to underpin its efficacy in improving cognitive functions like working memory and attention, making it a key tool in research for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and other PFC-related cognitive disorders.[1][4][6] Its action in the central nervous system also reduces sympathetic outflow, leading to a decrease in blood pressure.[5][7]

Guanfacine_Mechanism cluster_PFC Prefrontal Cortex Neuron PFC_Neuron Pyramidal Neuron DendriticSpine Dendritic Spine PFC_Neuron->DendriticSpine Alpha2A Postsynaptic α2A-AR DendriticSpine->Alpha2A on Signal Enhanced Signal Strength & Working Memory Alpha2A->Signal Strengthens Connectivity Guanfacine Guanfacine HCl Guanfacine->Alpha2A Binds & Activates protocol_workflow cluster_prep Preparation cluster_qc Sterilization & QC cluster_admin Administration Calc 1. Calculate Mass Weigh 2. Weigh Compound Calc->Weigh Dissolve 3. Dissolve in Vehicle Weigh->Dissolve Vortex 4. Vortex to Mix Dissolve->Vortex Filter 5. Sterile Filter Vortex->Filter Inspect 6. Visual Inspection Filter->Inspect Dose 7. Dose Animal Inspect->Dose

Caption: Workflow for Guanfacine HCl solution preparation.

Step-by-Step Methodology

1. Calculation of Required Mass:

  • Objective: To prepare 10 mL of a 0.6 mg/mL solution.

  • Calculation:

    • Total Mass = Concentration × Final Volume

    • Total Mass = 0.6 mg/mL × 10 mL = 6.0 mg

  • Note: This calculation uses the mass of the hydrochloride salt form, which is standard practice. If dosing is based on the free base, a conversion factor must be applied (e.g., for a desired 0.6 mg/mL of free base, the required mass of HCl salt would be higher). [8] 2. Weighing the Compound:

  • Rationale: Accurate weighing is critical for achieving the target concentration.

  • Procedure:

    • Place a sterile weigh boat on the analytical balance and tare to zero.

    • Carefully weigh out exactly 6.0 mg of Guanfacine HCl powder.

    • Record the final weight in your lab notebook.

3. Dissolution:

  • Rationale: Ensuring the compound is fully dissolved in the vehicle is essential for accurate dosing and preventing injection of particulates.

  • Procedure:

    • Using a 10 mL sterile syringe, draw up 10 mL of sterile 0.9% saline.

    • Transfer the saline into a 15 mL sterile conical tube.

    • Carefully transfer the weighed Guanfacine HCl powder into the conical tube containing the saline.

4. Mixing:

  • Procedure:

    • Cap the conical tube securely.

    • Vortex the solution for 30-60 seconds, or until the powder is completely dissolved.

    • Self-Validation: Visually inspect the solution against a dark background to ensure there are no visible particulates or cloudiness. The solution should be clear and colorless.

5. Sterile Filtration (Terminal Sterilization):

  • Rationale: This step is a critical aseptic technique to remove any potential microbial contamination before administration to an animal.

  • Procedure:

    • Attach a 0.22 µm sterile syringe filter to a new, sterile syringe.

    • Draw the entire prepared solution into the syringe.

    • Carefully expel the solution through the filter into a final sterile, labeled container (e.g., a sterile vial).

    • Note: This final container should be clearly labeled with the compound name, concentration, vehicle, and date of preparation.

6. Final Quality Control:

  • Procedure: Perform a final visual inspection of the filtered solution to confirm it is free of any particulates.

  • Best Practice: Prepare the solution fresh on the day of the experiment. Do not store aqueous solutions for more than 24 hours. [9]

Part 3: In Vivo Administration Guidelines (Rodents)

  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery of Guanfacine HCl in rodents. [8]* Dosing Volume: The volume administered should be calculated based on the animal's body weight. A standard dosing volume for IP injections in mice and rats is 10 mL/kg. [10][11][12] * Example (25g mouse): 10 mL/kg × 0.025 kg = 0.25 mL

    • Example (300g rat): 1 mL/kg × 0.3 kg = 0.3 mL (Note: some studies use lower volumes like 1 mL/kg for rats). [8]* Control Group: A control group receiving an equivalent volume of the vehicle (sterile 0.9% saline) only is essential for a properly controlled experiment.

Part 4: Safety & Handling

Guanfacine Hydrochloride is classified as toxic if swallowed. [13][14]Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions. [15]* Handling:

    • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [15] * Wash hands thoroughly after handling. [13] * Do not eat, drink, or smoke in the laboratory area. [13]* First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. [13] * Skin Contact: Immediately wash with soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. [14]* Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Investigating the Influence of HPMC K4M and Eudragit L 100-55 on Guanfacine-Loaded Extended-Release Tablets. Dissolution Technologies. [Link]

  • The preparation method of Guanfacine Hydrochloride.
  • Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd). PubMed. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • What is the mechanism of Guanfacine hydrochloride? Patsnap Synapse. [Link]

  • Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Injections and Dosing. Preclinical Research Unit - UNC School of Medicine. [Link]

  • Sustained release guanfacine hcl containing formulation.
  • The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD). PubMed Central. [Link]

  • Guanfacine. Wikipedia. [Link]

  • Preparation methods of guanfacine hydrochloride. Suzhou Yacoo Science Co., Ltd. [Link]

  • Guanfacine Extended-Release Tablets Revision Bulletin. USP-NF. [Link]

  • Common Injection Routes in Mice. Addgene Blog. [Link]

  • MATERIAL SAFETY DATA SHEETS GUANFACINE HYDROCHLORIDE. Cleanchem Laboratories. [Link]

  • Substance Administration - Recommended Volumes. University of Colorado Anschutz Medical Campus. [Link]

  • Guanfacine (oral route). Mayo Clinic. [Link]

  • MODULE 2 THE LABORATORY MOUSE. McGill University. [Link]

  • Guanfacine Pharmacology Podcast. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, improve purity, and streamline your experimental workflow.

Synthesis Overview: The Pinner Reaction

The most reliable and widely adopted method for converting nitriles, such as 2-(4-Phenoxyphenyl)acetonitrile, into amidine hydrochlorides is the Pinner reaction .[1][2][3] This two-step process is robust but highly sensitive to reaction conditions, particularly the exclusion of water.

The overall transformation is as follows:

Step 1: Formation of the Pinner Salt (Alkyl Imidate Hydrochloride) The starting nitrile is reacted with an anhydrous alcohol (typically ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a crystalline intermediate known as the Pinner salt.[3][4][5]

Step 2: Ammonolysis to the Amidine Hydrochloride The isolated Pinner salt is then reacted with a source of anhydrous ammonia, typically a saturated solution in alcohol, to yield the final 2-(4-Phenoxyphenyl)acetamidine hydrochloride and ammonium chloride as a byproduct.[6][7]

Experimental Workflow

G cluster_prep Preparation cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (Alcohol, HCl, Ammonia) start 2-(4-Phenoxyphenyl)acetonitrile + Anhydrous Alcohol dry_glassware Dry All Glassware Thoroughly react_hcl Bubble Dry HCl Gas (0-5 °C) start->react_hcl Dissolve age Age Reaction Mixture (e.g., 4°C for 48-72h) react_hcl->age isolate_pinner Isolate Pinner Salt (Precipitation/Filtration) age->isolate_pinner pinner_salt Pinner Salt Intermediate isolate_pinner->pinner_salt react_ammonia Add Anhydrous Alcoholic Ammonia (Control Temperature) pinner_salt->react_ammonia filter_nh4cl Filter off NH4Cl byproduct react_ammonia->filter_nh4cl concentrate Concentrate Filtrate filter_nh4cl->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize final_product Pure 2-(4-Phenoxyphenyl)acetamidine Hydrochloride recrystallize->final_product

Caption: High-level workflow for the two-step Pinner synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low or zero. What are the most likely causes?

A1: This is the most frequent issue and almost always points to one critical factor: the presence of water.

  • Causality (The "Why"): The Pinner salt intermediate (an alkyl imidate) is extremely susceptible to hydrolysis.[6][7] If even trace amounts of water are present, the intermediate will rapidly convert to the corresponding ester (ethyl 2-(4-phenoxyphenyl)acetate), which will not proceed to the amidine. This hydrolysis is often faster than the desired ammonolysis reaction.

  • Troubleshooting Steps:

    • Verify Reagent Anhydrousness:

      • Alcohol: Use only freshly opened bottles of absolute ethanol or methanol (≥99.8%). Do not use standard reagent-grade alcohols.

      • Hydrogen Chloride: Ensure the HCl gas is thoroughly dried before bubbling it into your reaction. The standard method is to pass it through at least one wash bottle containing concentrated sulfuric acid.[6][8]

      • Starting Nitrile: Ensure your 2-(4-Phenoxyphenyl)acetonitrile is dry. If it has been stored for a long time, consider drying it over a suitable agent or dissolving it in a dry solvent and removing the solvent under vacuum.

    • Ensure Glassware is Bone-Dry: All glassware (flasks, stir bars, funnels, gas inlet tubes) must be oven-dried or flame-dried under vacuum immediately before use and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

    • Check Reaction Temperature: The initial addition of HCl gas is exothermic. Maintain a low temperature (0-5 °C) using an ice-salt bath to prevent side reactions and decomposition.[6][8]

    • Allow Sufficient Reaction Time: The formation of the Pinner salt can be slow. It often requires a long aging period at a low temperature (e.g., 2-3 days at 4 °C) for the crystalline salt to fully precipitate.[4][6][9]

Q2: I've isolated a major byproduct. How do I identify it and prevent its formation?

A2: The most common byproduct is the corresponding ester, formed from the hydrolysis of the Pinner salt as explained in Q1.

  • Identification:

    • ¹H NMR: The ester will show a characteristic quartet and triplet for the ethyl group (if using ethanol) that will be absent in the desired amidine. The amidine hydrochloride will have broad, exchangeable N-H protons.

    • Mass Spectrometry: The ester will have a molecular weight corresponding to the addition of the elements of alcohol and water and the loss of ammonia compared to the desired product.

    • IR Spectroscopy: Look for a strong C=O stretch around 1735 cm⁻¹, which is characteristic of an ester. The amidine hydrochloride will show N-H stretches and a C=N stretch.

  • Prevention:

    • The primary preventative measure is the strict exclusion of water from the reaction, as detailed in A1.

    • A less common byproduct can be the amide, 2-(4-Phenoxyphenyl)acetamide. This can arise from the thermal decomposition of the Pinner salt.[3] Adhering to the recommended low-temperature conditions helps to minimize this pathway.

Q3: The intermediate Pinner salt isn't precipitating. What should I do?

A3: While the Pinner salt often precipitates as a thick, white solid, failure to do so does not always mean the reaction has failed.

  • Causality: The solubility of the Pinner salt can vary. It may have formed but remains dissolved in the alcoholic solution.

  • Troubleshooting Steps:

    • Induce Precipitation: After the aging period, add a dry, less polar co-solvent like anhydrous diethyl ether or cyclopentyl methyl ether (CPME) to the cold reaction mixture.[4][10] This will decrease the solubility of the salt and should induce precipitation.

    • Confirm Formation: If precipitation cannot be induced, the reaction may not be complete. However, you can take a small, anhydrous sample, carefully remove the solvent under a stream of dry nitrogen, and analyze the residue by IR or ¹H NMR to confirm the presence of the imidate salt.

    • Proceed with Caution: If you have evidence of Pinner salt formation in solution, you can proceed directly to the ammonolysis step. However, this is less ideal as it prevents the removal of any unreacted nitrile, which can complicate the final purification.

Q4: My final product is an impure oil or sticky solid, not the expected white crystals. How can I purify it?

A4: This issue usually stems from residual starting material, byproducts from the ammonolysis step (ammonium chloride), or residual solvent.

  • Troubleshooting Steps:

    • Ensure Complete Removal of NH₄Cl: The ammonium chloride byproduct must be thoroughly removed by filtration. It has low solubility in cold alcohol. Wash the filter cake with a small amount of cold, absolute ethanol to recover any product that may have co-precipitated.[6]

    • Trituration: Before attempting recrystallization, try triturating the crude oil or sticky solid with a cold, dry, non-polar solvent like diethyl ether. This can often wash away less polar impurities and induce crystallization of the desired hydrochloride salt.

    • Recrystallization: This is the most effective purification method.

      • Solvent System: A common and effective system is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimum amount of warm absolute ethanol, and then slowly add dry diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in a refrigerator, to form pure crystals.[4]

      • Alternative: Recrystallization from absolute ethanol alone can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the Pinner synthesis?

A1: The Pinner reaction is a classic example of acid-catalyzed nucleophilic addition to a nitrile.

Caption: Mechanism of Pinner salt formation.

  • Activation: Dry HCl protonates the nitrogen atom of the nitrile, making the nitrile carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of alcohol attacks the activated nitrile carbon.

  • Proton Transfer: A proton is transferred to the nitrogen atom, resulting in the formation of the resonance-stabilized alkyl imidate hydrochloride, or Pinner salt.

Q2: What are the key safety precautions for this reaction?

A2: This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

  • Hydrogen Chloride (HCl) Gas: HCl is a corrosive and toxic gas. The entire apparatus for generating and using it must be gas-tight and vented properly into a base trap (e.g., a sodium hydroxide solution). Always work in a fume hood.

  • Anhydrous Ammonia: Ammonia is also a toxic and corrosive gas with a pungent odor. Prepare and handle alcoholic ammonia solutions in a fume hood.

  • Sodium Methoxide/Other Bases: If using strong bases like sodium methoxide, they are corrosive and react violently with water.[11] Handle with care, excluding moisture.

  • General Practices: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A thorough risk assessment should be conducted before starting any chemical procedure.[12]

Q3: Can I use a different alcohol or acid catalyst?

A3: Yes, but with considerations.

  • Alcohols: Methanol is a common alternative to ethanol and will produce the corresponding methyl imidate. The choice may influence the rate of reaction and the solubility of the Pinner salt. Using more complex alcohols like isopropanol is possible but may be slower due to steric hindrance.

  • Acid Catalysts: While dry HCl gas is standard, some procedures use solutions of HCl in a dry solvent (e.g., 4N HCl in dioxane or CPME).[10] Lewis acids have also been explored but can alter the reaction pathway. For this specific transformation, the classic Pinner conditions with dry HCl gas are the most validated.

Key Experimental Protocols

Table 1: Recommended Reaction Parameters
ParameterStep 1: Pinner Salt FormationStep 2: AmmonolysisRationale & Key Insights
Solvent Absolute Ethanol or MethanolAbsolute Ethanol or MethanolCritical: Must be anhydrous (≥99.8%) to prevent hydrolysis of the Pinner salt to an ester.[6]
Key Reagents 2-(4-Phenoxyphenyl)acetonitrile, Dry HCl gasPinner Salt, Anhydrous NH₃Use a slight excess of alcohol and a molar excess of HCl and NH₃ to drive reactions to completion.[9]
Temperature 0-5 °C (HCl addition), then 4 °C (aging)0-5 °C (initial addition), then RTLow temperature is crucial to control exotherms and prevent side reactions like amide formation.[8]
Reaction Time 2-4 hours (HCl addition), 48-72 hours (aging)3-6 hoursAging is often required for complete precipitation of the Pinner salt.[4] Ammonolysis is typically faster.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Protects the reaction from atmospheric moisture at all stages.
Protocol 1: Synthesis of the Pinner Salt Intermediate
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube outlet. Maintain a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add 2-(4-Phenoxyphenyl)acetonitrile and absolute ethanol (approx. 1.2-1.5 molar equivalents).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Bubble dry HCl gas through the solution at a moderate rate, ensuring the temperature does not exceed 10 °C.

  • Continue the HCl addition until the solution is saturated and a precipitate begins to form (typically 2-4 hours).

  • Remove the gas inlet, seal the flask tightly, and store it at 4 °C for 48 to 72 hours to allow for complete crystallization.

  • Collect the white, crystalline Pinner salt by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry it under vacuum. Use this solid immediately in the next step.

Protocol 2: Conversion to 2-(4-Phenoxyphenyl)acetamidine Hydrochloride
  • In a dry, inert-atmosphere flask, suspend the freshly prepared Pinner salt in a minimal amount of absolute ethanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a saturated solution of anhydrous ammonia in absolute ethanol (a significant molar excess, e.g., 5-10 equivalents) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. The Pinner salt will gradually dissolve, and a new precipitate (ammonium chloride) will form.

  • Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the filter cake with a small amount of cold absolute ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization as described in the troubleshooting section (Q4).

Troubleshooting Flowchart

G start Start Synthesis check_yield Is Yield Low/Zero? start->check_yield check_purity Is Product Impure/Oily? check_yield->check_purity No ts1_title Troubleshoot Low Yield check_yield->ts1_title Yes success Synthesis Successful check_purity->success No ts2_title Troubleshoot Purity check_purity->ts2_title Yes ts1_moisture Verify Anhydrous Conditions (Reagents, Glassware, Atmosphere) ts1_time_temp Check Reaction Time & Temperature (Allow sufficient aging for Pinner salt) ts1_moisture->ts1_time_temp ts1_reagents Confirm Reagent Quality & Stoichiometry ts1_time_temp->ts1_reagents ts2_nh4cl Ensure Complete Removal of NH4Cl (Filtration & Washing) ts2_recrystallize Perform Recrystallization (e.g., Ethanol/Ether) ts2_nh4cl->ts2_recrystallize ts2_triturate Triturate with Dry Ether to Remove Oily Impurities ts2_recrystallize->ts2_triturate

Caption: A logical guide to troubleshooting common synthesis problems.

References

  • PrepChem. (n.d.). Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. Retrieved from PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Org. Synth. Procedure. [Link]

  • Google Patents. (2020). CN111269145A - Preparation method of acetamidine hydrochloride.
  • Google Patents. (2010). RU2394811C2 - Method of producing acetamidine hydrochloride.
  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from Sciencemadness.org. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
  • Latypov, N. V., et al. (2014). Synthesis and properties of acetamidinium salts. PMC - PubMed Central. [Link]

  • Tanmoy Biswas. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from Wikipedia.org. [Link]

  • The Chemical Reaction Database. (2012). Ester amidation the sodium methoxide way. Retrieved from org-reaction.org. [Link]

  • ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

Sources

Technical Support Center: Navigating the Solubility of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to ensure successful experimental outcomes.

Understanding the Molecule: 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Before delving into troubleshooting, it's crucial to understand the chemical characteristics of 2-(4-Phenoxyphenyl)acetamidine hydrochloride that influence its solubility. The molecule possesses distinct regions with differing polarities: a large, nonpolar phenoxyphenyl tail and a polar, ionizable acetamidine hydrochloride head. This amphipathic nature is central to its solubility behavior.

FeatureChemical MoietyImpact on Solubility
Nonpolar Tail 2-(4-Phenoxyphenyl)This bulky, hydrophobic group can lead to poor solubility in polar solvents.
Polar Head acetamidine hydrochlorideThe hydrochloride salt of the amidine group is ionic and hygroscopic, generally favoring solubility in polar solvents like DMSO and water.[1][2]

The interplay between these two opposing features can lead to challenges in achieving a stable, homogenous solution in DMSO.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the solubility of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in DMSO.

Q1: Why is my 2-(4-Phenoxyphenyl)acetamidine hydrochloride not dissolving in DMSO at room temperature?

A1: Several factors could be at play:

  • Compound Purity and Solid State: The compound may exist in a crystalline form that requires significant energy to break the crystal lattice.

  • Hygroscopic Nature: Both DMSO and acetamidine hydrochloride are hygroscopic.[1][3] Absorbed water in the DMSO can alter its solvent properties and reduce the solubility of the compound, particularly for a hydrochloride salt.[3]

  • Kinetic vs. Thermodynamic Solubility: You might be observing the lower thermodynamic solubility, which is the true equilibrium solubility, rather than a higher, metastable kinetic solubility.[3][4]

Q2: I managed to dissolve the compound with heating, but it precipitated upon cooling. Why?

A2: This is a classic sign of creating a supersaturated solution. While heating increases the kinetic energy and can force the compound into solution, the solution is not stable at a lower energy state (room temperature). As the solution cools, the solubility limit decreases, and the excess compound precipitates out.[4]

Q3: My compound dissolved initially, but a precipitate formed after a few freeze-thaw cycles. What is happening?

A3: Freeze-thaw cycles can promote precipitation. As the DMSO freezes, the compound's concentration in the unfrozen liquid increases, which can lead to nucleation and crystal growth. Additionally, each cycle can introduce moisture into the sample, further reducing solubility.[5]

Q4: Can the hydrochloride salt form be the issue?

A4: Yes, hydrochloride salts of weakly basic compounds can undergo disproportionation in certain conditions, where the salt reverts to its less soluble free base form.[6][7] While DMSO is a good solvent for many salts, changes in the microenvironment (like absorbed water) could potentially trigger this.

Troubleshooting Workflow for Solubility Issues

This section provides a systematic approach to resolving solubility challenges with 2-(4-Phenoxyphenyl)acetamidine hydrochloride in DMSO.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome A Compound does not fully dissolve in DMSO at desired concentration B 1. Use Anhydrous DMSO Minimize water content. A->B Start Here C 2. Gentle Vortexing Ensure thorough mixing. B->C D 3. Sonication Use a water bath sonicator to provide energy for dissolution. C->D E 4. Gentle Warming Warm to 37°C. Monitor for degradation. D->E F Determine Kinetic vs. Thermodynamic Solubility E->F If precipitation persists H Homogeneous, stable stock solution achieved E->H If successful G Consider Co-solvents (e.g., DMF, NMP) F->G If solubility is still insufficient G->H If successful

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution with Sonication and Gentle Warming

This protocol is a first-line approach to dissolving 2-(4-Phenoxyphenyl)acetamidine hydrochloride in DMSO.

Materials:

  • 2-(4-Phenoxyphenyl)acetamidine hydrochloride

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 2-(4-Phenoxyphenyl)acetamidine hydrochloride into a sterile vial.

  • Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex: Vortex the vial for 1-2 minutes to facilitate initial dissolution.

  • Sonicate: Place the vial in a water bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to break down particles and increase the surface area available for interaction with the solvent.[8][9]

  • Gentle Warming: If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Periodically vortex the vial during this time. Caution: Prolonged heating can degrade some compounds. It is advisable to perform a stability check if extensive heating is required.[7]

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[10]

Protocol 2: Determination of Kinetic Solubility via NMR Spectroscopy

This protocol allows for a quantitative assessment of the compound's solubility in DMSO-d6, which is a good proxy for DMSO.

Materials:

  • 2-(4-Phenoxyphenyl)acetamidine hydrochloride

  • DMSO-d6

  • NMR tubes

  • Internal standard (e.g., isoleucine)

  • NMR spectrometer

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of 2-(4-Phenoxyphenyl)acetamidine hydrochloride to a known volume of DMSO-d6 in a vial.

  • Equilibrate: Vortex the vial vigorously and then allow it to equilibrate at room temperature overnight to ensure saturation.[11]

  • Centrifuge: Centrifuge the vial to pellet the undissolved solid.

  • Prepare NMR Sample: Carefully transfer the supernatant to an NMR tube. Add a known concentration of an internal standard.

  • Acquire NMR Spectrum: Acquire a 1H NMR spectrum of the sample.

  • Quantify: Determine the concentration of the dissolved compound by integrating the area of a characteristic peak relative to the known concentration of the internal standard.[11] This will give you the kinetic solubility.

Understanding the Science Behind the Solutions

A deeper understanding of the underlying principles will aid in making informed decisions during your experiments.

The Critical Role of Anhydrous DMSO

DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3] Even small amounts of water can significantly alter the solvent properties of DMSO, making it more polar and less effective at solvating compounds with large nonpolar regions like the phenoxyphenyl group of our target molecule. For hydrochloride salts, the introduction of water can disrupt the ionic interactions that favor dissolution in aprotic solvents.[3]

Sonication: More Than Just Mixing

Sonication provides localized high-energy cavitation bubbles that collapse and create microjets.[12] This process not only breaks apart solid aggregates but also imparts energy to the surface of the crystals, which can facilitate the transition of molecules from the solid state into solution.[9]

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between these two concepts in a research setting.[3][4]

  • Kinetic Solubility: This is the concentration of a compound that can be dissolved in a solvent under specific, often rapid, conditions (e.g., adding a concentrated DMSO stock to an aqueous buffer). It often results in a supersaturated, metastable solution.[13][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is in equilibrium with the solid state of the compound. It is a lower, but more stable, concentration.[3][4]

For many biological assays, achieving a sufficiently high kinetic solubility is acceptable, as the compound is often diluted further in the assay medium. However, for stock solutions that need to be stored, aiming for a concentration at or below the thermodynamic solubility will ensure long-term stability.

If Problems Persist: Alternative Solvents

If 2-(4-Phenoxyphenyl)acetamidine hydrochloride remains insoluble in DMSO despite these troubleshooting steps, consider the following alternative solvents. Always perform a vehicle control in your assays to account for any effects of the solvent.

SolventPropertiesConsiderations
N,N-Dimethylformamide (DMF) A polar aprotic solvent with similar properties to DMSO.Can be more reactive than DMSO. Ensure compatibility with your assay.
N-Methyl-2-pyrrolidone (NMP) A versatile polar aprotic solvent.Check for potential toxicity in your experimental system.
Cyrene™ (dihydrolevoglucosenone) A greener, bio-based alternative to DMSO.[15][16]May have different solvation properties; requires empirical testing.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Do, Q. T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2698. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Brouwers, J., et al. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
  • Blessy, M., et al. (2014). Forced degradation studies: a tool for determination of stability of drugs.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074–D1082.
  • Sherwood, J., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 10(12), 1956–1960. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
  • Wikipedia. Acetamidine hydrochloride. [Link]

  • Sciencemadness Wiki. Acetamidine hydrochloride. [Link]

  • ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • ResearchGate. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Millipore. Chemical Compatibility of Filter Components. [Link]

  • Syrris. Information on Sonocrystallization. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • National Center for Biotechnology Information. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]

  • SciSpace. Weak Interactions in Dimethyl Sulfoxide (DMSO) – Tertiary Amide Solutions. [Link]

  • MDPI. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Royal Society of Chemistry. Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • DergiPark. Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies: Acid modif. [Link]

  • ResearchGate. Essentials for High-Throughput Screening Operations. [Link]

  • PubMed. Phase homogeneity in ternary amorphous solid dispersions and its impact on solubility, dissolution and supersaturation - Influence of processing and hydroxypropyl cellulose grade. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ACS Publications. Isothermal Stimulation of Mineral Dissolution Processes by Acoustic Perturbation. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

  • National Center for Biotechnology Information. Application and development of ultrasound in industrial crystallization. [Link]

  • United States Pharmacopeia. Description and Solubility. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis

The preparation of 2-(4-phenoxyphenyl)acetamidine hydrochloride from its corresponding nitrile, 2-(4-phenoxyphenyl)acetonitrile, is most effectively achieved via the Pinner reaction.[1][2] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride, commonly known as a Pinner salt.[1][3] Subsequent ammonolysis of this intermediate yields the desired amidine hydrochloride.[4]

The successful execution of this synthesis hinges on meticulous control of reaction parameters, particularly temperature and the exclusion of moisture, to prevent the formation of undesired byproducts.[1][5][6] This guide will address potential challenges in this multi-step process and provide actionable solutions.

II. Experimental Workflow Overview

The synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride can be visualized as a two-stage process. The first stage is the formation of the Pinner salt, and the second is its conversion to the final product.

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis cluster_2 Work-up & Purification A 2-(4-Phenoxyphenyl)acetonitrile + Anhydrous Alcohol (e.g., Ethanol) C Reaction at Low Temperature (0-5 °C) A->C B Anhydrous HCl Gas B->C D Formation of Ethyl 2-(4-phenoxyphenyl)acetimidate Hydrochloride (Pinner Salt) C->D Exothermic Reaction E Pinner Salt Intermediate D->E Intermediate Transfer G Reaction at Controlled Temperature E->G F Anhydrous Ammoniacal Alcohol F->G H Formation of 2-(4-Phenoxyphenyl)acetamidine HCl + Ammonium Chloride Precipitate G->H I Filtration to remove NH4Cl H->I J Concentration of Filtrate I->J K Crystallization J->K L Isolation and Drying K->L

Caption: Workflow for the synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride.

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and solutions in a question-and-answer format.

Question 1: The reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Pinner reaction are often traced back to several key factors:

  • Presence of Moisture: Water is detrimental to the Pinner reaction. It can hydrolyze the intermediate Pinner salt to form the corresponding ester or react with the starting nitrile under acidic conditions to form the amide, 2-(4-phenoxyphenyl)acetamide. Both pathways consume the intermediate and reduce the yield of the desired amidine.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The hydrogen chloride gas must be thoroughly dried, for instance, by passing it through a sulfuric acid bubbler.[4] The starting nitrile and alcohol should also be free of water.

  • Incomplete Reaction: The formation of the Pinner salt can be slow and may require an extended reaction time or a period of aging at low temperatures for the crystalline intermediate to form completely.[4][5]

    • Solution: After saturating the reaction mixture with HCl gas at 0-5 °C, allow the sealed reaction vessel to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours to ensure complete crystallization of the Pinner salt.[4]

  • Suboptimal Temperature Control: The Pinner salt intermediate is thermally unstable and can decompose at elevated temperatures, leading to the formation of byproducts and reduced yields.[1][5][6]

    • Solution: Maintain a low temperature (0-5 °C) throughout the introduction of HCl gas and during the initial stages of the ammonolysis.[5] Use an ice-salt bath for efficient cooling.

Question 2: I am observing a significant amount of a byproduct that is difficult to separate from my final product. How can I identify and minimize its formation?

The most common byproduct in this synthesis is the amide, 2-(4-phenoxyphenyl)acetamide. Its formation is primarily due to the presence of water in the reaction mixture.

  • Identification: The amide byproduct can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR, Mass Spectrometry). The amide will have a different retention factor (Rf) on a TLC plate and a distinct retention time in an HPLC chromatogram compared to the starting nitrile and the final amidine product.

  • Minimization:

    • Rigorous Anhydrous Conditions: As detailed in the previous question, the most critical factor is the stringent exclusion of water from the reaction system.

    • Controlled Ammonolysis: During the addition of the ammoniacal alcohol solution to the Pinner salt, ensure the temperature is kept low to prevent any potential side reactions.

Question 3: The Pinner salt intermediate is not precipitating out of the solution. What should I do?

The precipitation of the Pinner salt is a crucial step. If it fails to form a solid, it could be due to several reasons:

  • Insufficient HCl Saturation: The reaction requires a sufficient amount of hydrogen chloride to catalyze the reaction and form the hydrochloride salt.

    • Solution: Continue bubbling dry HCl gas through the solution until it is fully saturated. A good indicator is a significant increase in the weight of the reaction mixture, corresponding to the absorption of HCl.[4]

  • Solvent Effects: The choice of alcohol can influence the solubility of the Pinner salt. While ethanol is commonly used, other anhydrous lower alcohols like methanol can also be employed.[5]

    • Solution: Ensure the alcohol used is of high purity and anhydrous. If precipitation is still an issue, you may need to reduce the volume of the solvent slightly by evaporation under reduced pressure, but be cautious not to heat the mixture.

  • Concentration of Reactants: If the concentration of the starting nitrile is too low, the Pinner salt may remain dissolved.

    • Solution: Use the recommended molar ratios of nitrile to alcohol (typically near equimolar).[5]

Question 4: How can I effectively purify the final 2-(4-phenoxyphenyl)acetamidine hydrochloride product?

The primary impurity after the ammonolysis step is ammonium chloride, which precipitates out of the reaction mixture.

  • Initial Purification: The first step is to filter off the solid ammonium chloride.[4][5] The filtration should be done under suction to ensure the removal of the bulk of the salt.

  • Crystallization: The desired amidine hydrochloride is typically purified by crystallization from the alcoholic filtrate.

    • Procedure:

      • Concentrate the filtrate under reduced pressure to a smaller volume.[4][5]

      • Cool the concentrated solution to induce crystallization.

      • Collect the crystals by suction filtration.

      • Wash the crystals with a small amount of cold, anhydrous alcohol to remove any remaining soluble impurities.[5]

      • Dry the purified product in a desiccator over a drying agent like sulfuric acid or under vacuum.[4][5]

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Pinner salt formation? The ideal temperature range is between -2 and +3 °C.[5] It is critical to maintain this low temperature to ensure the stability of the intermediate Pinner salt.

Q2: Can I use a different acid catalyst instead of anhydrous HCl gas? While anhydrous HCl gas is the traditional and most effective catalyst for the Pinner reaction, some modern variations have explored other acidic conditions.[7] However, for the synthesis of amidines, the use of gaseous HCl is well-established and generally provides the best results.[4]

Q3: My final product is highly hygroscopic. How should I store it? Amidine hydrochlorides are known to be hygroscopic.[8] The product should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Q4: What analytical techniques are recommended for monitoring the reaction progress? Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting nitrile. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.

V. Detailed Experimental Protocol

This protocol is an adaptation of the well-established procedure for acetamidine hydrochloride synthesis, tailored for 2-(4-phenoxyphenyl)acetonitrile.[4]

Materials:

  • 2-(4-phenoxyphenyl)acetonitrile

  • Anhydrous Ethanol (absolute)

  • Dry Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

  • Ice

  • Salt

Equipment:

  • Oven-dried glassware (three-necked round-bottom flask, gas inlet tube, condenser, dropping funnel)

  • Magnetic stirrer

  • Gas bubbler with concentrated sulfuric acid

  • Ice-salt bath

  • Suction filtration apparatus

Procedure:

Part 1: Formation of Ethyl 2-(4-phenoxyphenyl)acetimidate Hydrochloride (Pinner Salt)

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a condenser fitted with a drying tube, dissolve 2-(4-phenoxyphenyl)acetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Pass a steady stream of dry hydrogen chloride gas through the stirred solution. The HCl gas should be dried by passing it through a sulfuric acid bubbler.

  • Continue the addition of HCl until the solution is saturated, which may take several hours. The reaction is exothermic, so maintain the temperature below 5 °C.

  • After saturation, stopper the flask tightly and allow it to stand in a cold place (e.g., a refrigerator at 4 °C) for 24-48 hours to allow for the complete crystallization of the Pinner salt.

Part 2: Ammonolysis to 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

  • Prepare a solution of anhydrous ammonia in absolute ethanol. This can be done by bubbling anhydrous ammonia gas through cold absolute ethanol. The concentration of the ammonia solution should be determined by titration.

  • Break up the solid crystalline mass of the Pinner salt with a spatula and add a small amount of cold, anhydrous ethanol to form a slurry.

  • Cool the slurry in an ice bath and slowly add an excess of the cold ammoniacal ethanol solution with stirring.

  • Continue stirring the mixture for several hours at a low temperature. During this time, the Pinner salt will dissolve, and ammonium chloride will precipitate.

  • After the reaction is complete, filter the mixture by suction to remove the precipitated ammonium chloride.

  • Wash the ammonium chloride cake with a small amount of cold, anhydrous ethanol and combine the filtrates.

Part 3: Isolation and Purification

  • Concentrate the filtrate under reduced pressure on a rotary evaporator. Be careful not to heat the solution excessively.

  • As the volume is reduced, the 2-(4-phenoxyphenyl)acetamidine hydrochloride will begin to crystallize.

  • Cool the solution in an ice bath to maximize crystallization.

  • Collect the crystalline product by suction filtration.

  • Wash the crystals with a small amount of cold, anhydrous ethanol.

  • Dry the product in a vacuum desiccator over concentrated sulfuric acid to a constant weight.

VI. Data Summary

ParameterRecommended ConditionRationale
Pinner Salt Formation
Temperature0-5 °CTo ensure the stability of the Pinner salt intermediate.[1][5][6]
Reactant Molar Ratio (Nitrile:Alcohol)~1:1.1To ensure complete conversion of the nitrile.
CatalystAnhydrous HCl GasTo protonate the nitrile and catalyze the reaction.[1][3]
Reaction TimeSaturation with HCl, then 24-48h at 4 °CTo allow for complete formation and crystallization of the Pinner salt.[4]
Ammonolysis
Temperature0-10 °CTo control the exothermic reaction and prevent side reactions.
ReagentAnhydrous Ammoniacal AlcoholTo convert the Pinner salt to the amidine.[4]
Reaction TimeSeveral hoursTo ensure complete conversion of the intermediate.
Purification
MethodFiltration and RecrystallizationTo remove ammonium chloride and other impurities.[4][5]
Recrystallization SolventEthanolA common solvent for crystallizing amidine hydrochlorides.[4]

VII. References

  • Google Patents. (n.d.). Method of producing acetamidine hydrochloride. (RU2394811C2). Retrieved from

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

  • Google Patents. (n.d.). Preparation method of acetamidine hydrochloride. (CN111269145A). Retrieved from

  • Google Patents. (n.d.). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. (WO2012075677A1). Retrieved from

  • Kuethe, J. T., & Beutner, G. L. (2013). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses, 90, 174-181.

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. (Coll. Vol. 1, p.5; Vol. 2, p.1). Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride. Retrieved from [Link]

  • American Chemical Society. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]

  • BMC. (2019, July 2). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. Retrieved from [Link]

  • ACS Publications. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubMed. (n.d.). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

Sources

stability of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-phenoxyphenyl)acetamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

The stability of any compound in solution is paramount for generating reliable data. 2-(4-phenoxyphenyl)acetamidine hydrochloride, with its core acetamidine functional group, requires careful consideration of experimental conditions. The amidine group is susceptible to hydrolysis, a reaction that can be significantly influenced by factors such as pH, temperature, and storage duration.[1][2] This guide will walk you through the key stability considerations, potential pitfalls, and validation protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: I prepared an aqueous solution of 2-(4-phenoxyphenyl)acetamidine hydrochloride, and it turned cloudy or formed a precipitate over time. What is happening?

A1: This is a common issue that typically points to one of two causes: solubility limits or a change in the compound's chemical form.

  • Causality Analysis: The hydrochloride salt of an amidine is generally water-soluble.[3] However, if the pH of your aqueous solution increases, the amidine hydrochloride (a salt) can be converted to its corresponding free base. This free base form is often significantly less soluble in water than the salt form, leading to precipitation. This is especially true in unbuffered water, which can absorb atmospheric CO₂, leading to slight pH changes, or if the solution is prepared in a buffer with a pH approaching the pKa of the amidine.

  • Troubleshooting Steps:

    • Measure the pH: Use a calibrated pH meter to check the current pH of your solution.

    • Solubility Verification: Confirm that the concentration of your solution does not exceed the compound's solubility limit in your chosen aqueous system.

    • Corrective Action: If precipitation is observed and the pH is neutral or slightly basic, adjust the pH to a more acidic range (ideally pH 4.5-5.5) by adding a small amount of dilute HCl.[4] The optimal pH should be determined experimentally, as excessive acidity can also accelerate hydrolysis.[4]

    • Preventative Measures: For future experiments, prepare your solutions in a weakly acidic buffer (e.g., acetate buffer) to maintain a stable pH where the compound remains in its protonated, more soluble form.

Q2: My experimental results are inconsistent, or I'm observing a loss of biological activity from my stock solution. Could the compound be degrading?

A2: Yes, degradation is a strong possibility. The acetamidine functional group is susceptible to hydrolysis, which cleaves the molecule and renders it inactive.[3] This process is often silent (i.e., no visible change like precipitation) but can be detected through analytical techniques.

  • Causality Analysis: Hydrolysis is a chemical reaction where water attacks the electrophilic carbon atom of the amidine group. This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[1][5] The result is the cleavage of the C-N double bond, leading to the formation of new, inactive products.[3]

  • Troubleshooting Workflow:

    • Confirm Degradation: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

      • Analyze a freshly prepared sample (your control).

      • Analyze your suspect (aged or improperly stored) sample.

      • A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability.

    • Review Storage Conditions: Compare your storage protocol against the recommended conditions outlined in the FAQ section below. Key factors to check are temperature, pH of the solution, and exposure to light.

    • Implement Preventative Strategy: Always use freshly prepared solutions for critical experiments. If stock solutions must be stored, they should be aliquoted, stored at or below -20°C, and protected from light. Perform a quick purity check via HPLC on a thawed aliquot before use if the solution has been stored for an extended period.

start Problem Observed: Inconsistent Results / Loss of Activity check_storage Review Storage Conditions (Temp, pH, Light, Age) start->check_storage run_hplc Perform Stability-Indicating RP-HPLC Analysis check_storage->run_hplc compare_hplc Compare Aged Sample vs. Freshly Prepared Standard run_hplc->compare_hplc no_degradation Result: No Degradation Detected. Investigate other experimental variables (e.g., assay, reagents). compare_hplc->no_degradation Purity >95% No new peaks degradation Result: Degradation Confirmed. (Parent peak reduced, new peaks appear) compare_hplc->degradation Purity <95% New peaks action Action Plan: 1. Discard old stock. 2. Prepare fresh solutions before use. 3. Optimize storage (pH, temp). 4. Re-validate experiment. degradation->action

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

Q3: What is the primary degradation pathway for 2-(4-phenoxyphenyl)acetamidine hydrochloride in water?

A3: The primary degradation pathway is hydrolysis of the acetamidine group.[3] In this reaction, a water molecule acts as a nucleophile, attacking the central carbon of the amidine. This ultimately leads to the cleavage of the carbon-nitrogen bond, yielding 2-(4-phenoxyphenyl)acetic acid and ammonia as the degradation products. This reaction is generally irreversible under typical experimental conditions.

Proposed Hydrolysis Pathway cluster_reactants Reactants cluster_products Degradation Products reactant 2-(4-Phenoxyphenyl)acetamidine (in Hydrochloride Salt Form) catalyst Catalyzed by: H⁺ (Acid) or OH⁻ (Base) Accelerated by Heat reactant->catalyst water H₂O (Water) water->catalyst product1 2-(4-Phenoxyphenyl)acetic Acid product2 Ammonia (NH₃) catalyst->product1 catalyst->product2

Caption: Proposed hydrolytic degradation of the parent compound.

Q4: What are the ideal storage conditions for aqueous stock solutions?

A4: To maximize the shelf-life of your aqueous stock solutions, a combination of chemical and physical controls is necessary. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
pH 4.5 - 5.5Minimizes both acid- and base-catalyzed hydrolysis. Many compounds show a U-shaped pH-rate profile, with maximum stability in the slightly acidic range.[4]
Buffer Acetate or Citrate Buffer (e.g., 10-50 mM)Maintains a stable pH environment, preventing pH drift that could accelerate degradation or cause precipitation.
Temperature -20°C or -80°C (for long-term storage)Low temperatures significantly slow the rate of chemical reactions, including hydrolysis.[6] Avoid repeated freeze-thaw cycles.
Aliquoting Store in single-use aliquotsPrevents contamination of the entire stock and minimizes degradation from repeated warming and cooling of the solution.
Light Protect from light (use amber vials)While the primary concern is hydrolysis, photolytic degradation can be an issue for aromatic compounds. Protection from light is a standard best practice.[8]

Q5: How can I proactively test the stability of this compound in my specific experimental buffer?

A5: A proactive approach is highly recommended. You can perform a simplified forced degradation study to understand how your compound behaves under your specific conditions.[1] This provides empirical data on which to base your experimental and storage protocols.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of 2-(4-phenoxyphenyl)acetamidine hydrochloride.

Objective: To determine the rate of degradation under specific pH and temperature conditions using RP-HPLC.

Materials:

  • 2-(4-phenoxyphenyl)acetamidine hydrochloride

  • Your experimental buffer(s) of interest

  • Control buffers: 0.1 M HCl (acidic), pH 7.4 Phosphate Buffer (neutral), 0.1 M NaOH (basic)

  • HPLC system with UV detector, C18 column

  • Calibrated pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at 10 mg/mL.

  • Preparation of Test Solutions:

    • For each condition (your buffer, acidic, neutral, basic), dilute the stock solution to a final concentration of 50 µg/mL. Prepare enough volume for all time points.

    • Example: Add 5 µL of the 10 mg/mL stock to 995 µL of the desired buffer.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, inject an aliquot of each test solution into the HPLC system.

    • Record the peak area of the parent compound. This serves as your 100% reference point.

  • Incubation:

    • Place the vials containing the remaining test solutions into an incubator set at a relevant temperature (e.g., 37°C for physiological relevance, or an accelerated condition like 50°C).[1]

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and analyze it by HPLC.

    • Record the peak area of the parent compound and note the appearance and area of any new peaks (degradants).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot % Compound Remaining vs. Time for each condition. This will give you a visual representation of the stability under different conditions.

Self-Validation: This protocol is self-validating. The T=0 sample acts as the control for each condition. The appearance of new peaks that correlate with the disappearance of the parent peak provides strong evidence that the observed loss is due to degradation and not other factors like adsorption to the container.

By understanding the chemical vulnerabilities of 2-(4-phenoxyphenyl)acetamidine hydrochloride and implementing these proactive validation and troubleshooting strategies, you can ensure the quality and integrity of your research.

References
  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from Sciencemadness.org. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, K. V. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 617–625. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from Solubilityofthings.com. [Link]

  • Jain, D., & Basniwal, P. K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 134-143. [Link]

  • Bakshi, M., & Singh, S. (2002). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 1(2), 85-91. [Link]

  • García, A., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(14), 4543–4551. [Link]

  • Am Ende, C. W., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Medicinal Chemistry Letters, 5(6), 661–666. [Link]

  • ResearchGate. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. [Link]

  • BEPLS. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

  • PubMed. (1991). Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]

  • Scirp. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ResearchGate. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • IJFMR. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]

  • PubMed. (1996). Stability of batanopride hydrochloride in aqueous solutions. [Link]

  • PubMed. (2015). Stability of cefozopran hydrochloride in aqueous solutions. [Link]

  • Google Patents. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.
  • Quora. (2019). Why are amides resist hydrolysis in plain water?[Link]

  • Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. [Link]

Sources

troubleshooting guide for 2-(4-Phenoxyphenyl)acetamidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Welcome to the technical support guide for 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its synthesis, handling, and application. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

Q1: What is 2-(4-Phenoxyphenyl)acetamidine hydrochloride and what are its primary applications?

A: 2-(4-Phenoxyphenyl)acetamidine hydrochloride (CAS No: 1172966-21-0) is an organic compound, specifically a hydrochloride salt of an acetamidine derivative.[1] It is primarily known as a reagent and intermediate in medicinal chemistry. Its precursor, 4-phenoxyphenylacetonitrile, is utilized in the development of inhibitors for matrix metalloproteinases (MMPs) such as MMP-2, MMP-3, and MMP-8, which are key targets in various disease pathologies.[1] Like other amidines, it is a valuable building block for synthesizing nitrogen-containing heterocyclic compounds.[2][3]

Q2: What are the key physicochemical properties of this compound?

A: The properties of 2-(4-Phenoxyphenyl)acetamidine hydrochloride are summarized below. It is important to note that, like many simple amidine hydrochlorides, it is expected to be a hygroscopic solid that is soluble in water and alcohols.[2][4]

PropertyValueSource
CAS Number 1172966-21-0[1]
Molecular Formula C₁₄H₁₅ClN₂O[1]
Molecular Weight 262.74 g/mol [1]
Appearance Expected to be a white to off-white crystalline solid.[5]
Solubility Generally soluble in water and alcohols (e.g., ethanol, methanol).[2][3][4] Practically insoluble in non-polar solvents like ether and acetone.[3]
Storage 2-8°C, in a tightly sealed container under a dry atmosphere.[1]

Q3: How should I properly store 2-(4-Phenoxyphenyl)acetamidine hydrochloride to ensure its stability?

A: Proper storage is critical due to the compound's hygroscopic nature.[2][6] It should be stored at 2-8°C in a refrigerator.[1] The container must be kept tightly closed to prevent moisture absorption from the air, which can lead to hydrolysis and degradation of the compound.[6][7] For long-term storage, keeping the container inside a desiccator is highly recommended to maintain an anhydrous environment.[3][4]

Q4: What are the primary safety hazards associated with this compound and how should it be handled?

A: While specific toxicology data for this derivative is limited, related amidine hydrochlorides and hydrochloride salts are known skin and eye irritants.[6] Hydrochloric acid itself is corrosive.[8] Therefore, standard laboratory precautions are mandatory. Always handle the compound in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid inhalation of dust and direct contact with skin and eyes.[3] It is incompatible with strong oxidizing agents.[6][8]

Section 2: Troubleshooting Guide for Synthesis via Pinner Reaction

The most common route to synthesize amidines from nitriles is the Pinner reaction.[4][10] This process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt (a Pinner salt), followed by ammonolysis to yield the desired amidine hydrochloride.[11][12]

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Ammonolysis A 4-Phenoxyphenylacetonitrile + Anhydrous Alcohol (e.g., Ethanol) C Intermediate Imidate Hydrochloride (Pinner Salt) A->C Low Temp (-5 to 5°C) B Dry HCl Gas (Critical: Anhydrous) B->C E Crude Reaction Mixture C->E D Anhydrous Ammonia (in Alcohol) D->E Controlled Temp (0-30°C) F Filter to Remove NH4Cl byproduct E->F G Purification (Recrystallization from Ethanol) F->G H Final Product: 2-(4-Phenoxyphenyl)acetamidine HCl G->H

Caption: Workflow for the Pinner synthesis of amidine hydrochlorides.

Q5: My Pinner reaction yield is very low and the product is impure. What went wrong?

A: Low yields and impurities are common pitfalls in the Pinner reaction, typically stemming from two main sources: moisture contamination and improper temperature control.

  • Causality (Moisture): The Pinner reaction is exceptionally sensitive to water.[4][12] The intermediate imidate hydrochloride is highly susceptible to hydrolysis. If water is present, it will react with the intermediate to form an ester and ammonium chloride, or hydrolyze the starting nitrile to the corresponding amide (in this case, 2-(4-phenoxyphenyl)acetamide). This amide is often the primary impurity observed.[11]

  • Causality (Temperature): The imidate intermediate can be thermally unstable. At temperatures above ~30°C, it may decompose, leading to the formation of byproducts and reducing the overall yield.[11] The initial formation of the imidate should be conducted at low temperatures (e.g., 0°C), and the subsequent ammonolysis must also be carefully temperature-controlled.[13]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., absolute ethanol).[12] Dry the starting nitrile over a suitable drying agent. Ensure the HCl gas is passed through a drying trap (e.g., concentrated H₂SO₄) before introducing it to the reaction mixture.[12][13]

  • Strict Temperature Control: Perform the HCl saturation at 0°C or below using an ice-salt bath.[4] For the ammonolysis step, add the ammonia solution slowly to control the exotherm, maintaining the temperature between 0-5°C initially.[13]

  • Check Reagent Quality: Use high-purity starting materials. The quality of the amidine is critical for subsequent steps.[7]

  • Purification: The primary byproduct, ammonium chloride, is removed by filtration.[12] The desired product can then be purified by recrystallization from anhydrous ethanol.[9][14] Monitor purity at each stage using TLC or HPLC.

Q6: I've isolated a solid, but how do I confirm it's the correct product and not an intermediate or byproduct?

A: Characterization is key. The most common impurity is the corresponding amide, while the key intermediate is the imidate hydrochloride.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The desired amidine hydrochloride will have characteristic peaks for the -NH₂ protons, which are typically broad and exchangeable with D₂O. The benzylic (-CH₂-) protons will also be present. Compare the spectrum to the starting nitrile and the expected amide structure.

  • HPLC Analysis: High-Performance Liquid Chromatography can effectively separate the amidine hydrochloride from the less polar starting nitrile and the potentially formed amide byproduct.[11] This is also the best way to assess final purity.

  • Mass Spectrometry (LC-MS): This will help confirm the molecular weight of your product and identify the mass of any impurities present.[15]

Section 3: Troubleshooting Handling and Downstream Applications

Q7: My crystalline product turned into a sticky oil or clumped together after a short time on the bench. What happened?

A: This is a classic sign of hygroscopicity.[2][4] Amidine hydrochlorides readily absorb moisture from the atmosphere, which causes the solid crystalline lattice to break down, resulting in a sticky or oily appearance.[16]

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the solid as quickly as possible. Weigh it out and immediately seal the container.

  • Use a Dry Environment: Whenever possible, handle the compound inside a glovebox or a glove bag with a dry, inert atmosphere (N₂ or Ar).

  • Proper Storage: As stated in the FAQ, always store the compound in a tightly sealed vial inside a desiccator containing a drying agent like Drierite or P₄O₁₀.[3][4]

Q8: My subsequent reaction is not working. Do I need to convert the hydrochloride salt to the free base first?

A: Yes, in most cases. The hydrochloride salt is stable and easy to handle, but the amidine functional group is protonated and therefore not nucleophilic. Most reactions that utilize amidines, such as the synthesis of pyrimidines or other heterocycles, require the neutral, nucleophilic "free base".[2][4]

  • Causality (Acidity): The amidine hydrochloride is the conjugate acid of the amidine.[2] To deprotonate it and generate the reactive free base, you must add a suitable chemical base.

Protocol: General Procedure for Liberation of the Free Amidine Base

  • Dissolve the 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a suitable anhydrous solvent (e.g., ethanol, THF).

  • Add a stoichiometric equivalent (1.0 to 1.1 eq.) of a strong, non-nucleophilic base. Common choices include sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃).[7] The choice of base is critical and depends on the specific reaction conditions.[7]

  • Stir the mixture at room temperature for 15-30 minutes.

  • The free amidine is now generated in situ and can be used directly in the subsequent reaction step. Alternatively, the salt byproduct (e.g., NaCl) can be filtered off if it is insoluble in the reaction solvent.

G Start Start with Amidine HCl CheckPurity Assess Purity (e.g., HPLC, NMR) Start->CheckPurity IsPure Purity ≥ 95%? CheckPurity->IsPure Purify Purify Compound (e.g., Recrystallize) IsPure->Purify No NeedFreeBase Does reaction require the free base? IsPure->NeedFreeBase Yes Purify->CheckPurity AddBase Add Stoichiometric Base (e.g., NaOEt, K2CO3) in anhydrous solvent NeedFreeBase->AddBase Yes ProceedDirectly Proceed with Reaction using HCl Salt NeedFreeBase->ProceedDirectly No ProceedWithBase Proceed with Reaction using in situ Free Base AddBase->ProceedWithBase

Caption: Decision workflow for using amidine hydrochloride in experiments.


References

  • Method of producing acetamidine hydrochloride.
  • Acetamidine hydrochloride. Wikipedia. [Link]

  • Acetamidine hydrochloride. Sciencemadness Wiki. [Link]

  • Acetamidine Hydrochloride. Drugfuture.com. [Link]

  • Acetamidine hydrochloride. Organic Syntheses Procedure. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • What is the mechanism of Methoxyphenamine Hydrochloride? Patsnap Synapse. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • Synthesis of (a) 2-(4-Hydroxyphenyl) Acetamidine Hydrochloride. PrepChem.com. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]

  • Preparation method of acetamidine hydrochloride.
  • Synthesis of Amidines and its application to heterocycles synthesis. ResearchGate. [Link]

Sources

Technical Support Center: Stability and Handling of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-(4-Phenoxyphenyl)acetamidine hydrochloride is a valuable research compound used in various stages of drug discovery and development. The integrity of this molecule is paramount for generating reproducible and reliable experimental data. The presence of the acetamidine functional group, while crucial for its biological activity, also renders the molecule susceptible to specific degradation pathways. This technical support guide provides a comprehensive overview of the factors affecting the stability of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, offering troubleshooting advice and validated protocols to prevent its degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of this compound.

Q1: What are the primary causes of degradation for 2-(4-Phenoxyphenyl)acetamidine hydrochloride?

The degradation of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is primarily driven by four factors: hydrolysis, thermal stress, oxidation, and photolysis. The amidine functional group is the most reactive moiety. Hydrolysis, particularly in aqueous solutions, is the most common degradation pathway encountered in typical laboratory settings.[1][2]

Q2: How should I store the solid compound to ensure long-term stability?

For optimal long-term stability, the solid (powder) form of the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4] Several sources recommend refrigeration (e.g., 0-8°C).[5] To further minimize degradation from atmospheric moisture, storage under an inert gas like argon or nitrogen is a best practice. The compound is hygroscopic (tends to absorb moisture from the air), which can initiate the hydrolysis process even in the solid state.[4][6]

Q3: I need to make a solution. What is the best way to prepare and store stock solutions to prevent degradation?

When preparing stock solutions, the choice of solvent is critical.

  • Recommended Solvents: For long-term storage, use anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Aqueous Solutions: Avoid preparing stock solutions in aqueous buffers for long-term storage. The amidine group is susceptible to hydrolysis, a reaction with water that breaks down the molecule.[2][7] If your experiment requires an aqueous solution, prepare it fresh from your organic stock solution immediately before use.

  • Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q4: I suspect my sample has degraded. How can I confirm this?

Degradation can be assessed both visually and analytically.

  • Visual Inspection: For solid material, look for changes in color or texture, such as clumping, which may indicate moisture absorption.[6] For solutions, check for cloudiness or precipitation.

  • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Compare the chromatogram of the suspect sample to that of a known fresh, high-purity standard. The appearance of new peaks, typically at different retention times, or a decrease in the area of the main peak, indicates the presence of degradation products.[8][9]

Q5: What are the most likely degradation products I should expect to see?

The primary degradation pathway is hydrolysis, which occurs in a stepwise fashion. The first major degradation product is the corresponding amide, 2-(4-phenoxyphenyl)acetamide . With continued exposure to hydrolytic conditions (water, acid/base, heat), this amide can further hydrolyze to the carboxylic acid, 2-(4-phenoxyphenyl)acetic acid , and ammonia.[2][7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause & Scientific Rationale Recommended Solution
Inconsistent biological assay results, even with freshly prepared dilutions. Rapid On-Bench Degradation. The compound may be unstable in your specific aqueous assay buffer. The pH, temperature, or metallic ions in the buffer could be catalyzing rapid hydrolysis. Amidine hydrolysis can be catalyzed by both acid and base.[2]Action: Perform a time-course stability study. Prepare the final dilution in your assay buffer and analyze its purity via HPLC at t=0 and several subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) under the exact temperature conditions of your assay. If degradation is observed, consider adjusting the buffer pH or preparing samples immediately before analysis.
A new, more polar peak appears in my HPLC analysis of an aged solution. Hydrolysis to Carboxylic Acid. The primary degradation products, the intermediate amide and the final carboxylic acid, are generally more polar than the parent amidine. The carboxylic acid (2-(4-phenoxyphenyl)acetic acid) will typically have a shorter retention time on a standard reverse-phase HPLC column.Action: Confirm the identity of the new peak using LC-MS if available.[9] To prevent this, ensure stock solutions are stored in an anhydrous organic solvent and that aqueous working solutions are prepared fresh and used promptly.
The solid material has become clumpy and discolored. Moisture Absorption and/or Oxidation. The hydrochloride salt is hygroscopic and can absorb water from the air, causing physical clumping and initiating hydrolysis.[4][6] Discoloration may suggest oxidative degradation, as the compound should be protected from strong oxidizing agents.[10]Action: It is highly recommended to discard the compromised material as its purity is no longer reliable. Review your storage protocol; ensure the container is always tightly sealed and consider storing it inside a desiccator or glove box with an inert atmosphere.

Section 3: Understanding the Degradation Pathways

A deeper understanding of the chemical mechanisms of degradation is key to preventing them.

Hydrolysis: The Primary Pathway

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For 2-(4-Phenoxyphenyl)acetamidine, this proceeds via nucleophilic attack by water on the electrophilic carbon of the amidine group. This reaction is often catalyzed by acidic or basic conditions.[2][11] The hydrochloride salt provides some stability, but the process can still occur, especially when heated.[1]

The process generally occurs in two steps:

  • Amidine to Amide: The amidine is hydrolyzed to form 2-(4-phenoxyphenyl)acetamide and ammonia.

  • Amide to Carboxylic Acid: The resulting amide is more stable than the amidine but can be further hydrolyzed under more stringent conditions (e.g., prolonged heating in acid or base) to yield 2-(4-phenoxyphenyl)acetic acid and another molecule of ammonia.[7]

G cluster_0 A 2-(4-Phenoxyphenyl)acetamidine (Parent Compound) B Tetrahedral Intermediate A->B + H₂O, H⁺ cat. C 2-(4-Phenoxyphenyl)acetamide (Degradant 1) B->C - NH₄⁺ D 2-(4-Phenoxyphenyl)acetic acid (Degradant 2) C->D + H₂O (Heat, Acid/Base)

Fig. 1: Simplified hydrolytic degradation pathway.
Thermal Decomposition

In the absence of water (anhydrous conditions), heating acetamidine hydrochloride can lead to decomposition into the corresponding nitrile (2-(4-phenoxyphenyl)acetonitrile) and ammonium chloride.[7][12] This is typically less of a concern under standard laboratory solution-based conditions but highlights the importance of avoiding excessive heat during sample preparation or storage.

Section 4: Validated Experimental Protocols

Follow these protocols to maximize the stability and integrity of your compound.

Protocol 4.1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a desiccator to minimize exposure to atmospheric moisture.

  • Weighing: Weigh the compound in an environment with controlled humidity if possible. If not, perform the weighing process quickly and reseal the container immediately.

  • Short-Term Storage (Solid): For daily use, keep the main container in a desiccator at the recommended temperature (e.g., 4°C).

  • Long-Term Storage (Solid): For archival purposes, tightly seal the container, backfill with an inert gas (e.g., Argon), seal with paraffin film, and store at the recommended temperature in a dark location.

Protocol 4.2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol).

  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold powder. Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Aliquoting: Immediately after preparation and complete dissolution, aliquot the stock solution into single-use volumes in appropriate vials (e.g., amber glass or polypropylene).

  • Storage: Store the aliquots at -20°C or -80°C. Protect from light.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it to prepare fresh working solutions. Do not refreeze a thawed aliquot.

Protocol 4.3: Workflow for Assessing Compound Stability in an Experimental Buffer

This protocol allows you to determine if your compound is stable for the duration of your experiment.

G A 1. Prepare fresh working solution of compound in your experimental buffer. B 2. Immediately inject a sample (t=0) onto HPLC system. Acquire chromatogram. A->B C 3. Incubate the remaining solution under exact experimental conditions (temp, light, etc.). B->C D 4. At defined time points (e.g., 1h, 2h, 4h, 24h), inject samples onto HPLC. C->D E 5. Analyze Data: Compare peak area of the parent compound at each time point to the t=0 sample. D->E F Result Interpretation (>5-10% decrease indicates significant degradation) E->F

Fig. 2: HPLC workflow for stability assessment.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Klapötke, T. M., et al. (2011). Synthesis and properties of acetamidinium salts.
  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357–1362.
  • Bollu, V. R., et al. (2012). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 403(2), 527-536.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Ponomarev, D. G., et al. (2010). Method of producing acetamidine hydrochloride.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Alsante, K. M., et al. (2007). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1079-1090.
  • ResearchGate. (n.d.). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105.
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Madhu, D., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethanimidamide, monohydrochloride.
  • Wolfenden, R., & Williams, R. (1983). The Nonenzymatic Decomposition of Guanidines and Amidines. Journal of the American Chemical Society, 105(4), 1028–1031.
  • Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis.
  • Lin, Y.-C., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways.
  • Reynolds, D. W., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Parvin, T., & Kaur, N. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers, 6(15), 2671-2704.
  • SD Fine-Chem Limited. (n.d.). ACETAMIDINIUM CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Fitzpatrick, P. F. (2003). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 409(1), 13–25.
  • Chemistry Stack Exchange. (2019). Hydrolysis of an amidine derivative under acidic conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for this compound. Our approach is rooted in scientific principles and field-proven expertise to ensure the integrity and robustness of your analytical methods.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, a fundamental understanding of the physicochemical properties of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is crucial for logical method development. The amidine functional group imparts strong basicity to the molecule.

Based on computational predictions, the key physicochemical parameters are summarized below:

PropertyPredicted ValueImplication for HPLC Method Development
Basic pKa ~10.8The compound is a strong base and will be protonated (positively charged) at acidic and neutral pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape.
logP ~2.7The compound has moderate hydrophobicity, suggesting that reversed-phase HPLC is a suitable analytical technique.
Solubility Soluble in water and alcohol[1].This allows for flexibility in the choice of sample diluent. However, to avoid peak distortion, the diluent should be as close in composition to the mobile phase as possible.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a question-and-answer format.

Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I improve the peak shape?

A1: Peak tailing is a common issue when analyzing basic compounds like 2-(4-Phenoxyphenyl)acetamidine hydrochloride, especially on silica-based reversed-phase columns.[2] The primary cause is often secondary interactions between the protonated basic analyte and ionized residual silanol groups on the silica surface of the HPLC column.[3]

start Peak Tailing Observed p1 Is the mobile phase pH appropriate? start->p1 p2 Is the column suitable for basic compounds? p1->p2 Yes s1 Adjust mobile phase pH. For basic compounds, a low pH (2-3) or a high pH (9-10) is recommended. p1->s1 No p3 Is the buffer concentration adequate? p2->p3 Yes s2 Use a modern, high-purity silica column with end-capping or a column specifically designed for basic compounds (e.g., with a polar-embedded group). p2->s2 No p4 Have you considered mobile phase additives? p3->p4 Yes s3 Increase buffer concentration (e.g., 20-50 mM) to improve buffering capacity and mask residual silanols. [2] p3->s3 No end Symmetrical Peak Achieved p4->end Yes s4 Consider adding a competing base like triethylamine (TEA) at low concentrations (0.1-0.5%), though this may shorten column lifetime. [3] p4->s4 No s1->p2 s2->p3 s3->p4 s4->end

Caption: Troubleshooting workflow for peak tailing.

  • Protocol 1: Mobile Phase pH Adjustment

    • Low pH Approach: Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer like phosphate or formate. At this low pH, the amidine group will be fully protonated, and the residual silanols on the column will be largely unionized, minimizing secondary interactions.[3]

    • High pH Approach: Alternatively, use a mobile phase with a pH of 10 or higher, employing a buffer like ammonium carbonate. At high pH, the analyte will be in its neutral form, reducing interactions with silanols. Ensure your column is stable at high pH.

  • Protocol 2: Column Selection

    • Select a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups.

    • For particularly challenging peak tailing, consider a column with a polar-embedded stationary phase, which provides shielding of the silica surface.

Q2: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

A2: Poor retention of a moderately hydrophobic compound like 2-(4-Phenoxyphenyl)acetamidine hydrochloride (logP ~2.7) can usually be addressed by modifying the mobile phase composition.

ParameterAdjustmentRationale
Organic Solvent Percentage Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.In reversed-phase chromatography, decreasing the organic content of the mobile phase increases the retention of hydrophobic compounds.
Mobile Phase pH For this basic compound, increasing the mobile phase pH towards its pKa (but not exceeding it by more than 2 pH units) can increase retention if the column has some mixed-mode character. However, the primary control over retention will be the organic solvent percentage.At a pH closer to the pKa, the equilibrium between the ionized and neutral forms of the analyte can influence its interaction with the stationary phase.
Ionic Strength Increasing the buffer concentration can sometimes lead to a slight increase in retention due to a "salting-out" effect.Higher salt concentrations can reduce the solubility of the analyte in the mobile phase, promoting its partitioning into the stationary phase.
  • Start with a relatively high organic content in your mobile phase (e.g., 70% acetonitrile/30% aqueous buffer).

  • Incrementally decrease the organic content by 5-10% for each subsequent injection.

  • Monitor the retention time of your analyte. A significant increase in retention should be observed with decreasing organic solvent.

  • Aim for a retention factor (k') between 2 and 10 for robust separation.

Q3: I am observing retention time drift from one injection to the next. What could be the cause?

A3: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

start Retention Time Drift p1 Is the column fully equilibrated? start->p1 p2 Is the mobile phase stable and well-mixed? p1->p2 Yes s1 Ensure sufficient equilibration time between gradient runs or after changing the mobile phase. Flush with at least 10-20 column volumes. p1->s1 No p3 Is the column temperature controlled? p2->p3 Yes s2 Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. For pre-mixed mobile phases, ensure thorough mixing. p2->s2 No end Stable Retention Time p3->end Yes s3 Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention. p3->s3 No s1->p2 s2->p3 s3->end

Caption: Troubleshooting workflow for retention time drift.

  • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. Small variations can lead to shifts in retention time for ionizable compounds.

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to retention time drift.

Recommended Starting HPLC Parameters

For initial method development for 2-(4-Phenoxyphenyl)acetamidine hydrochloride, the following parameters can be used as a starting point:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Sample Diluent Mobile phase at initial conditions (30% Acetonitrile)

This guide provides a comprehensive framework for optimizing HPLC parameters for 2-(4-Phenoxyphenyl)acetamidine hydrochloride. By systematically addressing common issues and understanding the underlying scientific principles, researchers can develop robust and reliable analytical methods.

References

  • Wikipedia. Acetamidine hydrochloride. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

Sources

purification techniques for crude 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Crude 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Introduction: From Crude Product to Purified Active Intermediate

Welcome to the technical support center for the purification of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. As a Senior Application Scientist, I understand that synthesizing a molecule is often just the first step; achieving the requisite purity for downstream applications, whether in research or drug development, presents its own unique set of challenges. This is particularly true for polar, salt-based compounds like amidine hydrochlorides, which can be hygroscopic and prone to specific, synthesis-related impurities.[1][2]

This guide is structured as a dynamic FAQ and troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common purification hurdles. We will delve into the typical impurity profile generated from the Pinner reaction—the most common synthetic route—and explore robust purification strategies, from fundamental recrystallization to more advanced chromatographic methods.

Part 1: Frequently Asked Questions - Characterizing Your Crude Material

A successful purification strategy begins with understanding the nature of your crude product. The questions below address the most common impurities and their chemical behavior.

Q1: What are the most likely impurities in my crude 2-(4-Phenoxyphenyl)acetamidine hydrochloride synthesized via the Pinner reaction?

The Pinner reaction is a two-step process: (1) formation of an imidate hydrochloride (a "Pinner salt") from the corresponding nitrile and an alcohol under acidic conditions, and (2) subsequent ammonolysis to form the target amidine hydrochloride.[3][4] This process inherently introduces several potential impurities.

Impurity TypeSpecific CompoundOrigin Story & Rationale
Byproduct Ammonium Chloride (NH₄Cl)A stoichiometric byproduct of the final ammonolysis step.[1][5] It is a salt with high polarity and can often co-precipitate with your product, making it the most common and troublesome impurity.
Side Product 2-(4-Phenoxyphenyl)acetamideThe imidate intermediate is highly susceptible to hydrolysis.[1][6] Any trace moisture in the reaction can convert the intermediate into the corresponding amide, which is a neutral, less polar compound.
Unreacted Starting Material 2-(4-Phenoxyphenyl)acetonitrileIncomplete initial reaction. This nitrile is significantly less polar than your desired hydrochloride salt.
Unreacted Intermediate Alkyl 2-(4-phenoxyphenyl)acetimidate HClIncomplete ammonolysis. Its properties are similar to the final product, but it is less stable.
Q2: My crude product is a sticky or oily solid. What does this indicate?

This is a common observation and usually points to one of two issues:

  • Hygroscopicity: Amidine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can cause the crystalline solid to become gummy or even dissolve.

  • Presence of Solvent or Low-Melting Impurities: Residual solvents from the reaction (e.g., ethanol, methanol) or the presence of impurities that form a eutectic mixture can lower the overall melting point and lead to an oily appearance.

Expert Tip: Always handle the crude and purified product under anhydrous conditions where possible. Drying the crude material thoroughly in a vacuum oven (at a gentle temperature to prevent decomposition) before attempting purification is a critical first step.

Part 2: Core Purification Strategy - Recrystallization

Recrystallization is the most efficient and scalable method for purifying crystalline solids. Success hinges on selecting the right solvent system.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the compound when hot but not when cold. For 2-(4-Phenoxyphenyl)acetamidine hydrochloride, a polar salt, you should screen polar solvents. Based on data for analogous compounds like acetamidine hydrochloride, alcohols are an excellent starting point.[7][8]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude, dry material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Start with Methanol, Ethanol, and Isopropanol.

  • If the compound dissolves readily at room temperature, the solvent is too good and is better used as the "soluble" component (Solvent A) in a two-solvent system.

  • If the compound is poorly soluble, heat the tube gently. If it dissolves when hot and precipitates upon cooling, you have found a good single solvent for recrystallization.

  • If it remains insoluble even when hot, that solvent is unsuitable.

  • For a two-solvent system, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., Methanol). Then, add a "non-solvent" (e.g., Diethyl Ether, Ethyl Acetate, or Acetone, in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).[7] Add a drop or two of the hot solvent to redissolve the precipitate and then allow it to cool slowly.

Solvent SystemRoleRationale
Methanol or Ethanol Single SolventGood for dissolving the polar amidine salt at elevated temperatures.[8]
Methanol / Diethyl Ether Two-Solvent SystemMethanol dissolves the polar salt; the non-polar ether acts as an anti-solvent to induce crystallization.
Ethanol / Ethyl Acetate Two-Solvent SystemA slightly less polar combination that can offer fine-tuned control over the crystallization process.
Isopropanol Single SolventOften provides a steeper solubility curve than methanol or ethanol, leading to higher recovery.
Q4: I've performed a recrystallization, but my product purity hasn't improved significantly. What went wrong?

This is almost always due to the co-precipitation of ammonium chloride (NH₄Cl). Because NH₄Cl is also soluble in alcohols, it can remain in the solution and crash out alongside your product as the solution cools.

Troubleshooting Strategies:

  • Method 1: Pre-Purification Wash: Before recrystallization, try slurring the crude solid in a solvent that dissolves NH₄Cl but not your product. While challenging due to similar solubilities, a carefully chosen cold solvent might work.

  • Method 2: Chemical Conversion (Advanced): A highly effective method involves converting the problematic NH₄Cl into a more easily separable salt.[9]

    • Dissolve the crude material in an anhydrous alcohol (e.g., methanol).

    • Add a stoichiometric amount of sodium methoxide (relative to the estimated NH₄Cl impurity). This performs a salt metathesis: NH₄Cl + NaOMe → NaCl(s) + NH₃(g) + MeOH.

    • The resulting sodium chloride (NaCl) is significantly less soluble in alcohols than NH₄Cl and will precipitate.

    • Filter off the precipitated NaCl.

    • Proceed with the recrystallization of your product from the filtrate.[9]

Workflow for Recrystallization of 2-(4-Phenoxyphenyl)acetamidine HCl

G Recrystallization Workflow cluster_prep Preparation cluster_main Execution cluster_iso Isolation cluster_check Validation start Dry Crude Product screen Perform Solvent Screening start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve Select best solvent cool Cool Slowly to Room Temperature dissolve->cool ice Cool in Ice Bath cool->ice filter Filter Crystals (Vacuum Filtration) ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry purity Check Purity (TLC, MP, NMR) dry->purity end Pure Product purity->end Purity > 98% re_xtal Impure: Recrystallize purity->re_xtal Purity < 98% re_xtal->dissolve Repeat process

Caption: Recrystallization workflow from crude solid to pure product.

Part 3: Advanced & Alternative Purification Techniques

Q5: When is chromatography a better option than recrystallization?

Consider chromatography under these circumstances:

  • The crude material is extremely impure (<70% purity).

  • Multiple impurities are present with similar solubility profiles to your product.

  • The product "oils out" consistently during recrystallization attempts, refusing to form crystals.

  • You need to isolate a small amount of very high-purity material for analytical purposes.

Q6: What chromatographic technique is best for a polar salt like this?

Standard silica gel chromatography can be problematic for highly polar and basic compounds, often resulting in significant streaking and poor separation.[10] More suitable options exist:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating very polar compounds.[11][12] It uses a polar stationary phase (like silica) with a largely organic mobile phase (e.g., acetonitrile/water). The analytes elute in order of increasing polarity.[11]

  • Reverse-Phase Chromatography (C18): While seemingly counterintuitive for a polar molecule, it can be effective.[13] The challenge is achieving retention. This often requires using highly aqueous mobile phases, sometimes with an ion-pairing agent to improve interaction with the non-polar stationary phase.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for salts.

Decision Logic for Purification Strategy

G Purification Strategy Decision Tree start Crude 2-(4-Phenoxyphenyl) acetamidine HCl purity_check Assess Crude Purity (e.g., by ¹H NMR) start->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize Purity > 70% & Crystalline chromatography Advanced Method: Chromatography purity_check->chromatography Purity < 70% or Oily recrystallize_outcome Recrystallization Successful? recrystallize->recrystallize_outcome chrom_type Select Chromatography Type chromatography->chrom_type recrystallize_outcome->chromatography No (Oils out / Stays impure) pure_product Pure Product recrystallize_outcome->pure_product Yes chrom_type->pure_product HILIC, Reverse Phase, or Ion Exchange

Caption: Decision tree for selecting a purification method.

Troubleshooting Quick Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Solution is not supersaturated (too much solvent).2. Cooling too rapidly.3. Product is too soluble in the chosen solvent.1. Boil off some solvent to concentrate the solution.2. Try scratching the inside of the flask with a glass rod.3. Add a seed crystal.4. Cool much more slowly; leave overnight at 4°C.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the impure product.2. Significant impurities are present.1. Switch to a lower-boiling point solvent.2. Add more solvent to keep the product dissolved, then cool very slowly.3. Purify by chromatography instead.
Yield is very low. 1. Product is too soluble in the cold solvent.2. Not enough time was allowed for crystallization.1. Ensure the solution is cooled in an ice bath for at least 30-60 minutes before filtering.2. Use a more optimal solvent system where the solubility difference between hot and cold is greater.3. Concentrate the mother liquor to recover a second crop of crystals.
White powder impurity (likely NH₄Cl) remains. Co-precipitation of ammonium chloride.1. Perform a second recrystallization.2. Use the chemical conversion method with sodium methoxide to precipitate NaCl before recrystallization.[9]

References

Sources

addressing low bioactivity of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimization Protocols[1][2]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 2-(4-Phenoxyphenyl)acetamidine hydrochloride (CAS: 1172966-21-0). As a structural analog to benzamidine and pentamidine, this compound is a potent serine protease inhibitor (often targeting trypsin-like proteases or MMPs) but frequently exhibits "low bioactivity" in screening campaigns.[1]

This discrepancy often stems from its physicochemical "personality": a highly basic amidine headgroup coupled with a lipophilic phenoxy tail.[1][2] The following modules dissect the root causes of assay failure—ranging from invisible precipitation to membrane impermeability—and provide self-validating solutions.

Module 1: Solubility & Stock Management

The Issue: Variable potency or complete loss of activity in aqueous buffers, despite the compound appearing soluble in DMSO.

Technical Insight: The "Common Ion" Trap

While the hydrochloride salt form is designed for water solubility, it is not infinite.

  • Thermodynamic Solubility: The amidine group (pKa ~11–12) is protonated and cationic at physiological pH.[1][2] However, in buffers with high chloride content (like PBS or 150mM NaCl), the common ion effect can suppress the solubility of the hydrochloride salt, causing micro-precipitation that is invisible to the naked eye but devastating to IC50 curves.

  • DMSO Hygroscopicity: Amidines are prone to hydrolysis (converting to inactive amides) if stored in "wet" DMSO.[1][2] DMSO absorbs water from the air rapidly, catalyzing this degradation [1].

Troubleshooting Protocol: Stock Validation
  • Step 1: Solvent Verification. Use only anhydrous DMSO (<0.1% water) for stock preparation.[1][2] Store under nitrogen or argon if possible.[1][2]

  • Step 2: The "Shift" Test. If you suspect precipitation in the assay buffer:

    • Prepare the assay buffer without NaCl (use low-salt Tris or HEPES).[1][2]

    • Measure activity.[1][2][3][4][5][6] If potency returns, ionic strength/common ion effect is the culprit.

  • Step 3: Visual Confirmation. Do not rely on the naked eye.[1][2] Use a nephelometer or measure Absorbance at 600nm (where the compound should not absorb) to detect light scattering from micro-precipitates.[2]

ParameterRecommendationReason
Stock Solvent Anhydrous DMSOPrevents amidine hydrolysis to amide.[1][2]
Storage Temp -20°C (Desiccated)Minimizes chemical degradation.[1][2]
Freeze/Thaw Max 3 cyclesAvoids moisture introduction.[1][2]
Assay Buffer Tris/HEPES (Low Cl-)Reduces risk of HCl salt precipitation.[1][2]
Module 2: Enzymatic Assay Optimization

The Issue: High IC50 values (low potency) in cell-free enzymatic assays compared to literature or predicted values.

Technical Insight: pH-Dependent Binding

The bioactivity of 2-(4-Phenoxyphenyl)acetamidine relies on the amidinium cation forming a salt bridge with the aspartate residue in the protease S1 pocket (e.g., Asp189 in trypsin-like proteases) [2].[1]

  • pH Mismatch: If your assay pH is >9.0 (rare, but possible), a fraction of the compound deprotonates to the free base, losing its electrostatic "warhead."

  • Competitive Inhibition: High concentrations of buffer cations (Na+, K+, Mg2+) can compete with the amidinium ion for the binding site, artificially inflating the IC50.

Self-Validating Protocol: The Kinetic Scan

Objective: Determine if "low activity" is due to slow binding kinetics (common with rigid amidines).[1][2]

  • Prepare Enzyme/Substrate Mix: Standard conditions (e.g., pH 7.4).

  • Pre-incubation: Incubate the inhibitor with the enzyme for 0, 15, 30, and 60 minutes before adding the substrate.

  • Readout: Measure residual activity.

    • Result: If IC50 decreases (potency improves) with longer pre-incubation, the compound is a slow-binding inhibitor .[1] You must report the equilibrium constant (

      
      ) rather than the initial IC50.
      
Module 3: Cell-Based Assay Failure

The Issue: The compound works perfectly on purified enzymes (


 < 100 nM) but shows no activity in cellular assays (EC50 > 50 µM).
Technical Insight: The Permeability Paradox

This is the most frequent cause of failure for amidine-based drugs.[1]

  • The Barrier: At pH 7.4, the amidine group is >99.9% protonated (positively charged). Charged molecules cannot passively diffuse through the lipid bilayer.[1][2]

  • The Trap: Unless there is an active transporter (like OCTs - Organic Cation Transporters) specific to your cell line, the compound remains stuck extracellularly [3].[1]

Strategic Solutions
  • Prodrug Strategy (The Amidoxime Route):

    • If you are in the lead optimization phase, synthesize the N-hydroxy derivative (amidoxime) .[1] This masks the charge, allowing membrane permeation. Once inside the cell, reductases convert it back to the active amidine [4].

  • Serum Shift Assay:

    • Perform the assay in 1% FBS vs. 10% FBS.

    • Rationale: The phenoxy tail is lipophilic.[1][2] High serum albumin binding can sequester the free drug, reducing the effective concentration available to cells.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process for addressing low bioactivity.

Bioactivity_Troubleshooting Start Problem: Low Bioactivity Observed Check_Solubility Step 1: Check Solubility (DMSO Stock & Buffer) Start->Check_Solubility Solubility_Fail Precipitation Detected? (Turbidity/Scatter) Check_Solubility->Solubility_Fail Fix_Solubility Action: Switch to Low-Salt Buffer (Reduce Common Ion Effect) Solubility_Fail->Fix_Solubility Yes Check_System Step 2: Define Assay System Solubility_Fail->Check_System No Fix_Solubility->Check_System System_Type Enzymatic or Cellular? Check_System->System_Type Enzyme_Path Enzymatic Assay System_Type->Enzyme_Path Enzyme Cell_Path Cell-Based Assay System_Type->Cell_Path Cell Enzyme_Issue Check pH & Incubation (Is pH > pKa? Is binding slow?) Enzyme_Path->Enzyme_Issue Cell_Issue Permeability Barrier (Amidinium Cation Trap) Cell_Path->Cell_Issue Cell_Solution Solution: Synthesize Amidoxime Prodrug or Verify Active Transport Cell_Issue->Cell_Solution

Figure 1: Decision tree for isolating the root cause of low bioactivity in amidine derivatives.

Frequently Asked Questions (FAQ)

Q1: Why does the compound precipitate when I add it to my DMEM media? A: DMEM contains high concentrations of inorganic salts and phosphates. The "Common Ion Effect" (from Cl-) and the formation of insoluble phosphate salts with the amidinium cation can cause precipitation.[1] Solution: Dilute the stock into an intermediate buffer (like water or 5% glucose) before adding to the media, or verify the thermodynamic solubility limit in DMEM specifically.

Q2: Can I use this compound for intracellular targets? A: Likely not without modification. As discussed in Module 3, the permanent positive charge at physiological pH prevents passive diffusion. If your target is intracellular (e.g., nuclear proteases), you will likely see very poor potency unless you use a prodrug strategy or electroporation for proof-of-concept.[1]

Q3: Is the compound light-sensitive? A: The phenoxy-ether linkage is generally stable, but amidines can degrade over months.[1] While not acutely light-sensitive like fluorophores, it is best practice to store the solid and stock solutions in amber vials to prevent any radical-induced degradation of the ether bridge.[1]

Q4: My IC50 shifts 10-fold when I change buffers. Is this normal? A: Yes. Amidines are competitive inhibitors.[1][2] If you switch from a low-salt TRIS buffer to a high-salt PBS buffer, the cations (Na+) compete with the drug for the enzyme's active site (especially for serine proteases), shifting the IC50 to a higher value (lower potency).[1] Always report the exact buffer composition.

References
  • BenchChem Technical Support. (2024).[1][2] Troubleshooting Amidine Hydrochloride Solubility and Stability in DMSO. BenchChem Support Center.[1][2] Link[2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67171, Acetamidine.[1][2] PubChem.[1][2] Link

  • Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews, 34(3), 565-579.[1] Link

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Amidine/Guanidine values).[1][2]Link[1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Validating the Efficacy of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a potential inhibitor of Matrix Metalloproteinases (MMPs). By situating this compound within the broader context of established MMP inhibitors, we offer a comparative analysis supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of Matrix Metalloproteinases and the Rationale for Their Inhibition

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are fundamentally involved in the degradation and remodeling of the extracellular matrix (ECM).[1][2] This enzymatic activity is crucial for a host of physiological processes, including wound healing, tissue development, and angiogenesis.[1][3] However, the dysregulation and overexpression of MMPs are implicated in a wide array of pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases.[4] The ability of tumor cells to invade and metastasize, for instance, is heavily reliant on the proteolytic activity of MMPs, which break down the ECM, a primary barrier to cancer cell dissemination.[2]

This central role in disease progression has made MMPs significant therapeutic targets.[2][4] The development of MMP inhibitors (MMPIs) aims to restore the balance of ECM homeostasis and mitigate the pathological consequences of excessive MMP activity. 2-(4-Phenoxyphenyl)acetamidine hydrochloride has been identified as a derivative of 4-phenoxyphenylacetonitrile, a reagent used in the preparation and inhibition of MMP-2, MMP-3, and MMP-8. This guide will explore the validation of its efficacy in comparison to other well-characterized MMPIs.

Mechanism of Action: How MMP Inhibitors Function

The catalytic activity of MMPs is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site. The majority of synthetic, small-molecule MMP inhibitors function by chelating this essential zinc ion, thereby blocking the enzyme's ability to bind to and cleave its substrate.[4][5] This interaction is often facilitated by a specific functional group on the inhibitor known as the zinc-binding group (ZBG). Common ZBGs include hydroxamates, carboxylates, thiols, and phosphinates.[4][6]

The general mechanism of inhibition can be visualized as follows:

cluster_0 MMP Active Site cluster_1 Inhibition Pathway Active_MMP Active MMP (with Zn²⁺) Degraded_ECM Degraded ECM Fragments Active_MMP->Degraded_ECM Cleavage Inactive_Complex Inactive MMP-Inhibitor Complex ECM_Substrate ECM Substrate (e.g., Collagen) ECM_Substrate->Active_MMP Binding MMPI MMP Inhibitor (e.g., 2-(4-Phenoxyphenyl)acetamidine hydrochloride) MMPI->Active_MMP Chelates Zn²⁺ in active site

Caption: General mechanism of MMP inhibition via active site zinc chelation.

The specificity of an MMPI for different MMP family members is determined by the interactions between the inhibitor's backbone structure and the specific amino acid residues lining the pockets of the enzyme's active site, particularly the S1' pocket, which is known for its variability across different MMPs.[1][7]

Comparative Analysis: 2-(4-Phenoxyphenyl)acetamidine hydrochloride vs. Alternative MMPIs

To objectively evaluate the potential of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, it is essential to compare its characteristics with established MMP inhibitors. We have selected two alternatives for this guide:

  • Marimastat : A well-known, broad-spectrum hydroxamate-based inhibitor that has been extensively studied in clinical trials.[1][4]

  • Doxycycline : A tetracycline antibiotic that exhibits broad-spectrum MMP inhibitory activity at sub-antimicrobial doses and is FDA-approved for the treatment of periodontal disease.[5][8][9]

The following table summarizes the key comparative data. Note that specific experimental values for 2-(4-Phenoxyphenyl)acetamidine hydrochloride are not widely published and are presented here based on its putative targets for the purpose of guiding experimental design.

Feature2-(4-Phenoxyphenyl)acetamidine hydrochlorideMarimastatDoxycycline
Inhibitor Class Amidine-based (putative)Peptidomimetic, Hydroxamate-basedTetracycline derivative
Target MMPs Putative inhibitor of MMP-2, -3, -8Broad-spectrum (inhibits MMP-1, -2, -3, -7, -9, and others)[10]Broad-spectrum (inhibits MMP-1, -2, -8, -9, -13, and others)[5][11]
Mechanism Putative Zn²⁺ chelationCompetitive, non-covalent binding to the active site[3]Zn²⁺ chelation and indirect downregulation of MMP expression[5][12]
Selectivity Potentially selective for MMP-2, -3, -8Non-selectiveNon-selective
Known IC₅₀ Values To be determined experimentallyNanomolar range for several MMPs[10]Micromolar range; also acts by suppressing MMP gene expression[9]
Clinical Status PreclinicalFailed in several Phase III cancer trials due to side effects and lack of efficacy[10]FDA-approved for periodontitis; used off-label for other conditions[8]

Experimental Validation: Protocols and Workflows

Validating the efficacy and determining the inhibitory profile of a novel compound like 2-(4-Phenoxyphenyl)acetamidine hydrochloride requires robust and standardized assays. Below is a detailed protocol for a common in vitro method.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is a gold standard for quantifying the inhibitory potential of a compound by measuring its effect on the enzymatic activity of a specific MMP. It utilizes a fluorogenic substrate that is cleaved by the active MMP, releasing a fluorescent signal.

Principle of the Assay: The assay employs a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[13] In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. When an active MMP cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a reduced fluorescent signal.[14]

Start Start: Prepare Reagents Step1 Step 1: Serially dilute 2-(4-Phenoxyphenyl)acetamidine HCl and control inhibitors. Start->Step1 Step2 Step 2: Add diluted inhibitors to 96-well plate. Step1->Step2 Step3 Step 3: Add recombinant active MMP enzyme (e.g., MMP-2, MMP-3, or MMP-8). Step2->Step3 Step4 Step 4: Incubate to allow inhibitor-enzyme binding. Step3->Step4 Step5 Step 5: Add fluorogenic MMP substrate to initiate reaction. Step4->Step5 Step6 Step 6: Measure fluorescence kinetically (e.g., every minute for 30-60 min). Step5->Step6 Step7 Step 7: Analyze data: Plot fluorescence vs. time, calculate reaction rates. Step6->Step7 Step8 Step 8: Determine % Inhibition and calculate IC₅₀ values. Step7->Step8 End End: Efficacy Validated Step8->End

Caption: Workflow for an in vitro MMP inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 μM ZnSO₄, pH 7.5).[15] The calcium and zinc ions are essential for MMP stability and activity.

    • Enzyme: Reconstitute commercially available, purified active human recombinant MMP-2, MMP-3, or MMP-8 to a working concentration as per the manufacturer's instructions. Keep on ice.

    • Substrate: Reconstitute a specific fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a stock concentration in DMSO.[15] This substrate is known to be cleaved by multiple MMPs.

    • Test Compound: Prepare a stock solution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in a suitable solvent (e.g., DMSO or water). Create a series of dilutions in Assay Buffer to test a range of concentrations (e.g., from 1 nM to 100 µM).

    • Control Inhibitor: Prepare serial dilutions of a known inhibitor (e.g., Marimastat or GM6001) as a positive control.[15]

  • Assay Procedure (96-well plate format):

    • Plate Setup: To a black, clear-bottom 96-well plate, add 50 µL of the appropriate solutions to designated wells:

      • Blank Wells: 50 µL of Assay Buffer.

      • Negative Control (100% Activity): 50 µL of Assay Buffer with solvent vehicle.

      • Positive Control Wells: 50 µL of each dilution of the known control inhibitor.

      • Test Wells: 50 µL of each dilution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

    • Enzyme Addition: Add 25 µL of the working MMP enzyme solution to all wells except the blanks.

    • Pre-incubation: Mix the plate gently and incubate at 37°C for 15-30 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., λex = 325 nm / λem = 393 nm, depending on the substrate) every 60 seconds for 30 to 60 minutes.[13]

  • Data Analysis:

    • Calculate Reaction Rates: For each well, plot fluorescence units versus time. The initial linear portion of this curve represents the reaction rate (slope).

    • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100

    • Calculate IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce MMP activity by 50%.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the efficacy of 2-(4-Phenoxyphenyl)acetamidine hydrochloride as an inhibitor of MMP-2, -3, and -8. By comparing it against established broad-spectrum inhibitors like Marimastat and Doxycycline, and by employing robust, standardized in vitro assays, researchers can accurately determine its potency (IC₅₀) and selectivity profile.

A successful validation based on the protocols described herein would establish 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a viable candidate for further preclinical development. Subsequent investigations should include cell-based assays to assess its effects on cell invasion and migration, followed by in vivo studies in relevant disease models to evaluate its therapeutic potential and safety profile. The continued development of selective and potent MMP inhibitors holds great promise for the treatment of a multitude of diseases driven by ECM degradation.[10][16]

References

  • Metalloprotease inhibitor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Matrix Metalloproteinase-9 (MMP-9) Activatable Gold Nanoparticles for In Situ Zymography and Diagnostics of Neurofibromatosis Type 2 (NF2) Tumors. (2023). ACS Applied Nano Materials. [Link]

  • Langers, G., et al. (2008). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Acta Orthopaedica. [Link]

  • Folgueras, A. R., et al. (2018). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press. [Link]

  • What MMP1 inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Prostate Cancer. [Link]

  • Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit. (n.d.). Elabscience. Retrieved January 26, 2026, from [Link]

  • Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells. (2015). PubMed. [Link]

  • Denis, L. J., et al. (1998). Matrix metalloproteinase inhibitors: a review. PubMed. [Link]

  • Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. (2020). Molecules. [Link]

  • Clinical Trial of Doxycycline for Matrix Metalloproteinase-9 Inhibition in Patients With an Abdominal Aneurysm. (2009). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit. (n.d.). BioAssay Systems. Retrieved January 26, 2026, from [Link]

  • Inhibition of MMP expression and in vitro activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023). Molecules. [Link]

  • The role of doxycycline as a matrix metalloproteinase inhibitor for the treatment of chronic wounds. (2009). PubMed. [Link]

  • Pharmacological Inhibition of MMP3 as a Potential Therapeutic Option for COVID-19 Associated Acute Respiratory Distress Syndrome. (2021). Current Molecular Pharmacology. [Link]

  • MMP-1 Inhibitor Assay Kit. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • Doxycycline and HIV Infection Suppress Tuberculosis-induced Matrix Metalloproteinases. (2012). American Journal of Respiratory and Critical Care Medicine. [Link]

  • mmp inhibitor ii suppliers USA. (n.d.). go4worldbusiness. Retrieved January 26, 2026, from [Link]

  • Comprehensive Insights into Matrix Metalloproteinase (MMP) Regulation and Inhibition Strategies in Cancer Therapeutics: A Review. (2024). EAS Journal of Biotechnology and Genetics. [Link]

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. (2018). Frontiers in Pharmacology. [Link]

  • Subantimicrobial-dose doxycycline efficacy as a matrix metalloproteinase inhibitor is enhanced when combined with an NSAID. (2018). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), ensuring accurate, precise, and reliable analytical data is paramount throughout the drug development lifecycle. Cross-validation of different analytical techniques provides a high degree of confidence in reported results, facilitates method transfer between laboratories, and ensures consistency across different stages of development and manufacturing.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All protocols and validation standards are grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Cross-Validation in Pharmaceutical Analysis

Analytical methods are the cornerstone of quality control in the pharmaceutical industry. A single, validated method may be sufficient for its intended purpose. However, circumstances often necessitate the use of multiple analytical techniques. For instance, a rapid but less specific method like UV-Vis spectrophotometry might be used for in-process controls, while a highly specific and sensitive stability-indicating method like High-Performance Liquid Chromatography (HPLC) is used for final product release and stability testing.

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[4] This process is critical when:

  • Transferring a method from a research and development lab to a quality control lab.[5][6]

  • Comparing results from a new or updated method with an established one.

  • Analyzing data generated across different studies or sites that used different analytical techniques.[7]

The objective is not necessarily to prove that the methods are identical, but that they meet the same predefined performance criteria and that any observed differences are understood and acceptable.[4]

cluster_setup Initial Setup cluster_execution Execution & Analysis cluster_comparison Comparative Evaluation Sample Single Batch of 2-(4-Phenoxyphenyl)acetamidine HCl MethodA Primary Validated Method (e.g., HPLC) Sample->MethodA MethodB Alternative Method (e.g., UV-Vis) Sample->MethodB AnalysisA Analyze Samples with Method A MethodA->AnalysisA AnalysisB Analyze Samples with Method B MethodB->AnalysisB ResultsA Results A AnalysisA->ResultsA ResultsB Results B AnalysisB->ResultsB Compare Statistical Comparison (e.g., t-test, F-test) ResultsA->Compare ResultsB->Compare Conclusion Conclusion: Methods are Equivalent for Intended Purpose Compare->Conclusion

Caption: Conceptual diagram of a two-method cross-validation process.

Candidate Analytical Methods: Principles and Applicability

The molecular structure of 2-(4-Phenoxyphenyl)acetamidine hydrochloride—containing aromatic rings (chromophores), a basic amidine group, and its salt form—lends itself to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For this compound, a Reversed-Phase (RP-HPLC) method is ideal. The non-volatile, polar nature of the hydrochloride salt is perfectly suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Its high specificity, sensitivity, and ability to separate the main compound from potential impurities make it the gold standard.[8][9]

  • Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and thermal lability of the hydrochloride salt.[10] However, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for identification and quantification, especially for impurity profiling, provided a suitable derivatization step is employed to create a more volatile and thermally stable analyte.[11][12][13]

  • UV-Vis Spectrophotometry: The presence of two phenyl rings constitutes a strong chromophore, making UV-Vis spectrophotometry a viable quantitative method.[14] While rapid, simple, and cost-effective, it lacks specificity. It cannot distinguish the active compound from impurities that absorb at a similar wavelength. Therefore, its use is typically limited to the analysis of pure substances or for assays where interfering substances are known to be absent.

  • Acid-Base Titrimetry: The amidine functional group is basic, and the compound is formulated as a hydrochloride salt. This allows for straightforward non-aqueous acid-base titration. For instance, the sample can be dissolved in a suitable solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid in a non-aqueous solvent, like perchloric acid. The endpoint can be determined potentiometrically. This method is excellent for assaying the bulk substance with high precision but, like UV-Vis, is non-specific.

Experimental Design and Protocols

A robust cross-validation study begins with the full validation of each individual method according to ICH Q2(R2) guidelines.[2][3] The core validation characteristics include specificity, linearity, range, accuracy, precision, and robustness.[1] Once each method is validated, the same set of samples, prepared from a single, homogenous batch of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, must be analyzed by each method.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Rationale: A C18 column is selected for its versatility in retaining moderately polar compounds. A buffered mobile phase is crucial to ensure consistent ionization state of the amidine group, leading to reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. Detection at a wavelength near the compound's absorbance maximum ensures high sensitivity.

  • Methodology:

    • Chromatographic System: HPLC with a UV detector, autosampler, and column oven.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 v/v ratio.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm (hypothetical, to be determined by scanning the UV spectrum of the compound).[15]

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of 2-(4-Phenoxyphenyl)acetamidine hydrochloride reference standard in the mobile phase. Create a series of calibration standards covering 50% to 150% of the expected sample concentration.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Rationale: The hydrochloride salt must be neutralized and derivatized to increase volatility. Silylation is a common and effective derivatization technique for compounds with active hydrogens. A non-polar capillary column like a DB-5 is suitable for separating a wide range of derivatized organic molecules.

  • Methodology:

    • Derivatization: a. To 1 mg of the sample, add 100 µL of a suitable solvent (e.g., pyridine). b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). c. Heat the mixture at 70°C for 30 minutes.

    • GC-MS System: Gas chromatograph coupled to a mass selective detector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 50-550 amu.

    • Quantification: Use a selected ion monitoring (SIM) mode based on the characteristic fragments of the derivatized analyte for enhanced sensitivity.

UV-Vis Spectrophotometry Protocol
  • Rationale: Based on Beer-Lambert law, this method is simple and direct. The solvent must be chosen to fully dissolve the compound and should be transparent in the wavelength region of interest. Methanol or a buffered aqueous solution are common choices.

  • Methodology:

    • Instrument: Calibrated dual-beam UV-Vis spectrophotometer.

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound from 200-400 nm to determine the λmax. Use this wavelength for all subsequent measurements.

    • Standard Preparation: Prepare a stock solution and a series of calibration standards in methanol, ensuring the absorbances fall within the linear range of the instrument (typically 0.1-1.0 AU).

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration that falls within the calibrated range.

    • Measurement: Measure the absorbance of the sample and standards against a methanol blank. Calculate the concentration using the calibration curve.

Non-Aqueous Potentiometric Titration Protocol
  • Rationale: The basicity of the amidine group allows it to be titrated as a base in a non-aqueous environment, which enhances its basic properties and allows for a sharp titration endpoint. Glacial acetic acid is a common solvent, and perchloric acid is a strong acid in this medium.

  • Methodology:

    • Apparatus: Potentiometric titrator with a suitable combination electrode (e.g., glass-calomel).

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

    • Procedure: a. Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid. b. Immerse the electrode in the solution and titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume. c. Determine the endpoint from the point of maximum inflection on the titration curve. d. Perform a blank titration of the solvent and make any necessary corrections.

Cross-Validation Workflow and Data Comparison

The following workflow visualizes the entire process, from method validation to the final comparative analysis.

cluster_hplc HPLC Method cluster_gc GC-MS Method cluster_uv UV-Vis Method cluster_titration Titration Method start_node Start: Homogenous Sample Batch node_hplc 1. Validate HPLC Method (ICH Q2) start_node->node_hplc Split Samples node_gc 1. Validate GC-MS Method (ICH Q2) start_node->node_gc Split Samples node_uv 1. Validate UV-Vis Method (ICH Q2) start_node->node_uv Split Samples node_titration 1. Validate Titration Method (ICH Q2) start_node->node_titration Split Samples end_node Final Report: Method Equivalency Assessed process_node process_node data_node data_node decision_node decision_node proc_hplc 2. Analyze Samples node_hplc->proc_hplc proc_gc 2. Analyze Samples node_gc->proc_gc proc_uv 2. Analyze Samples node_uv->proc_uv proc_titration 2. Analyze Samples node_titration->proc_titration data_hplc HPLC Results proc_hplc->data_hplc comparison Statistical Comparison of Assay Values data_hplc->comparison Compile Data data_gc GC-MS Results proc_gc->data_gc data_gc->comparison Compile Data data_uv UV-Vis Results proc_uv->data_uv data_uv->comparison Compile Data data_titration Titration Results proc_titration->data_titration data_titration->comparison Compile Data comparison->end_node

Caption: Detailed workflow for the cross-validation of four analytical methods.
Comparative Performance Data

The following table summarizes the expected performance characteristics from the validation of each method. Acceptance criteria should be predefined in the validation protocol.

Parameter HPLC-UV GC-MS (Derivatized) UV-Vis Spec. Potentiometric Titration Typical Acceptance Criteria
Specificity High (Separates from impurities)Very High (Mass specific)Low (Interference from absorbers)Low (Titrates all bases)Peak purity/Resolution > 2; No interference at analyte RT
Linearity (r²) > 0.999> 0.998> 0.999N/Ar² ≥ 0.995
Range (% of Target) 80 - 120%80 - 120%80 - 120%80 - 120%As per validation
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.0 - 102.0%99.5 - 100.5%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%< 0.5%RSD ≤ 2.0%
Robustness HighModerate (Derivatization sensitive)HighHighNo significant change in results
Relative Cost ModerateHighLowLowN/A
Analysis Time ~10 min/sample~20 min/sample~2 min/sample~15 min/sampleN/A
Interpreting the Results

When comparing the assay results from the same samples analyzed by the different methods, statistical tools should be employed. A Student's t-test can be used to compare the mean assay values between two methods, while an F-test can compare the precision. The goal is to demonstrate that there is no statistically significant difference between the methods at a given confidence level (e.g., 95%).

  • HPLC vs. Titration: You would expect the titration to show excellent precision and accuracy for the bulk material, serving as a good orthogonal check for the HPLC assay value. A close agreement between these two methods provides very high confidence in the purity assessment of the bulk drug.

  • HPLC vs. UV-Vis: A significant positive bias in the UV-Vis result compared to HPLC could indicate the presence of UV-absorbing impurities that are separated by the HPLC column but not by the spectrophotometer.

  • HPLC vs. GC-MS: These two chromatographic methods should yield highly comparable results. Any discrepancies could point to issues with the derivatization step in GC, degradation during GC analysis, or the presence of non-volatile impurities not detected by GC.

Conclusion and Recommendations

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. For 2-(4-Phenoxyphenyl)acetamidine hydrochloride, a multi-faceted approach is recommended.

  • Primary QC Method: RP-HPLC is the unequivocally superior choice for routine quality control, release testing, and stability studies due to its high specificity, precision, and accuracy.

  • Orthogonal Method for Assay: Potentiometric titration serves as an excellent, low-cost orthogonal method to confirm the assay of the bulk drug substance. Its reliance on a different chemical principle (basicity) than HPLC (chromatographic retention) makes it a powerful confirmatory tool.

  • In-Process/Screening Method: UV-Vis spectrophotometry is suitable for rapid, at-line or in-process checks where the purity of the stream is well-characterized and known to be high.

  • Impurity Identification: GC-MS , despite its complexity due to the derivatization requirement, is invaluable for structural elucidation of unknown volatile or semi-volatile impurities that may not be readily identifiable by HPLC-UV alone.

By implementing a robust cross-validation program that leverages the strengths of these diverse techniques, researchers and drug developers can build a comprehensive analytical package, ensuring product quality and regulatory compliance with the highest degree of confidence.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Al-Ghazali, M. A., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Kataoka, H., et al. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Unknown Authors. (n.d.). RU2394811C2 - Method of producing acetamidine hydrochloride.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Al-Dies, A. M., et al. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Phenoxy-phenyl)-acetamidine Hydrochloride. Pharmaffiliates. [Link]

  • European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. EMA. [https://www.ema.europa.eu/en/documents/scientific-guideline/guidance-individual-laboratories-transfer-quality-control-methods-validated-collaborative-trials_en.pdf]([Link] laboratories-transfer-quality-control-methods-validated-collaborative-trials_en.pdf)

  • PubChem. (n.d.). N-(4-chlorophenyl)-2-(4-propoxyphenoxy)acetamide. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Unknown Authors. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. J. Chil. Chem. Soc. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

  • El-Kimary, E. I., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets. PMC - NIH. [Link]

  • Perin, N., et al. (n.d.). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC - NIH. [Link]

  • European Medicines Agency. (n.d.). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline. EMA. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Various Authors. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. ResearchGate. [Link]

  • El-Gizawy, S. M., et al. (2025). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. PMC - NIH. [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • Nikolaychuk, E. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Pharmacia. [Link]

  • Wikipedia. (n.d.). Acetamidine hydrochloride. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. [Link]

  • Unknown Authors. (n.d.). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • NYC.gov. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. [Link]

  • ResearchGate. (n.d.). (a) Normalized UV-vis absorption and (b) PL spectra for (DFPD) 2 SbCl 5.... [Link]

  • QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • Clark, C. R., et al. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • IPQ. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. [Link]

  • ACS Publications. (2026). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. [Link]

  • Springer. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

A Comparative Guide to the Inhibitory Effects of Acetamidine Compounds on Nitric Oxide Synthases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Acetamidine derivatives represent a significant class of pharmacologically active compounds, renowned for their potent and often selective inhibition of key enzymes. This guide provides a comparative analysis of their inhibitory effects, with a specific focus on the Nitric Oxide Synthase (NOS) enzyme family. We will explore the structural nuances that dictate inhibitory potency and isoform selectivity, detail a robust methodology for assessing this inhibition, and present comparative data for key acetamidine-based inhibitors. This document is intended for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

The Biological Target: Nitric Oxide Synthases (NOS)

Nitric Oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by the Nitric Oxide Synthase (NOS) family of enzymes.[1][2] This process is a complex oxidation reaction that converts L-arginine to L-citrulline and NO.[2][3][4] Mammals express three distinct NOS isoforms, each with unique physiological roles:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neural tissue, nNOS is involved in neurotransmission.[1]

  • Endothelial NOS (eNOS or NOS-3): Expressed in the vascular endothelium, eNOS is crucial for maintaining vascular homeostasis and regulating blood pressure.[1]

  • Inducible NOS (iNOS or NOS-2): This isoform is expressed in various cells, including immune cells, in response to pro-inflammatory stimuli.[1][3] While vital for host defense, the overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock.[3]

The catalytic activity of NOS enzymes depends on a homodimeric structure and a suite of cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and tetrahydrobiopterin (BH4).[3][5][6] The acetamidine moiety of inhibitor compounds is designed to mimic the guanidinium group of the natural substrate, L-arginine, allowing it to compete for binding at the enzyme's active site.[1][7]

NOS_Catalytic_Cycle cluster_0 NOS Reductase Domain cluster_1 NOS Oxygenase Domain NADPH NADPH FAD FAD NADPH->FAD e- FMN FMN FAD->FMN e- Heme Heme FMN->Heme e- Transfer L_Citrulline L_Citrulline Heme->L_Citrulline Converts to NO NO Heme->NO Produces L_Arginine L_Arginine L_Arginine->Heme Binds O2 O2 O2->Heme Binds Acetamidine_Inhibitor Acetamidine_Inhibitor Acetamidine_Inhibitor->Heme Competitively Inhibits

Caption: Simplified schematic of the NOS catalytic cycle and the point of competitive inhibition by acetamidine compounds.

Methodology for Assessing Inhibitory Potency

To quantitatively compare the inhibitory effects of different acetamidine compounds, a robust and reproducible assay is essential. The Griess assay is a widely adopted, indirect colorimetric method for measuring NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the reaction supernatant.[8][9]

Self-Validating Experimental Protocol: The Griess Assay

This protocol is designed to be self-validating by including appropriate controls to account for background absorbance and non-enzymatic factors.

A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for NOS activity (e.g., 50 mM HEPES, pH 7.4).

  • Cofactor Solution: A master mix containing all necessary cofactors should be prepared fresh. This includes NADPH, FAD, FMN, and BH4 at optimized concentrations. Causality: The presence of all cofactors is critical for maximal enzyme activity; omitting them would lead to an underestimation of inhibitory potency.

  • Enzyme Preparation: Use purified recombinant nNOS, eNOS, or iNOS. The concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Substrate: Prepare a stock solution of L-arginine.

  • Inhibitor Solutions: Prepare serial dilutions of the acetamidine compounds to be tested. A vehicle control (e.g., DMSO) must be included.

  • Griess Reagent: This consists of two solutions that are typically mixed just before use:

    • Solution I: Sulfanilamide in an acidic solution (e.g., 1% in 5% phosphoric acid).

    • Solution II: N-(1-naphthyl)ethylenediamine (NED) in water (e.g., 0.1%).[9]

  • Nitrite Standard: Prepare a standard curve using a known concentration of sodium nitrite to accurately quantify the nitrite produced in the enzymatic reaction.

B. Experimental Workflow:

  • Reaction Setup: In a 96-well microplate, add the assay buffer, cofactor solution, and the specific NOS enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of acetamidine inhibitors or the vehicle control to the designated wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction. Causality: Initiating the reaction with the substrate ensures that the inhibitor's effect is measured from the onset of catalysis.

  • Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[10]

  • Terminate Reaction & Develop Color:

    • Add Griess Reagent I to all wells, followed by a brief incubation.

    • Add Griess Reagent II to all wells and incubate for 10-15 minutes at room temperature to allow the purple azo dye to develop.[11]

  • Data Acquisition: Measure the absorbance of each well at approximately 540 nm using a microplate reader.[9][11]

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Use the nitrite standard curve to convert absorbance values to nitrite concentrations.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Griess_Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Cofactors, Enzyme, Substrate, Inhibitors) start->prep setup 2. Set up 96-well plate: Add Buffer, Cofactors, Enzyme prep->setup add_inhibitor 3. Add serial dilutions of Acetamidine Inhibitors setup->add_inhibitor pre_incubate 4. Pre-incubate at 37°C add_inhibitor->pre_incubate initiate 5. Initiate reaction with L-Arginine pre_incubate->initiate incubate 6. Incubate reaction at 37°C initiate->incubate terminate 7. Add Griess Reagents I & II to develop color incubate->terminate read 8. Measure Absorbance at 540 nm terminate->read analyze 9. Calculate % Inhibition and determine IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for determining NOS inhibition using the Griess assay.

Comparative Analysis of Acetamidine-Based NOS Inhibitors

The therapeutic utility of a NOS inhibitor is often defined by its potency and, more critically, its selectivity for one isoform over the others. Early substrate-competitive inhibitors often lacked selectivity, leading to undesirable side effects. However, extensive structure-activity relationship (SAR) studies have led to the development of highly selective acetamidine derivatives.[1][12]

Structure-Activity Relationship (SAR) Insights
  • Core Scaffold: The acetamidine group is the key pharmacophore that mimics the guanidinium of L-arginine.[13]

  • Hydrophobic Tail: The potency and selectivity of these inhibitors are significantly influenced by hydrophobic and charge-charge interactions.[1] Aromatic or benzyl "tails" extend into a substrate access channel, where major structural differences between the NOS isoforms are located.[1]

  • Linker Length and Position: The length of the alkyl chain connecting the aromatic ring to the acetamidine group strongly influences potency.[14] Additionally, the substitution pattern on aromatic rings (e.g., meta vs. para) can alter lipophilicity and binding interactions.[13]

  • Steric Hindrance: Introducing bulky substituents can favor binding to one isoform over another. For example, adding sterically hindering isopropyl or phenyl groups to the benzyl linker of the well-known iNOS inhibitor 1400W can shift selectivity towards nNOS.[15]

Data Presentation: Inhibitory Potency of Select Acetamidine Compounds

The following table summarizes the inhibitory potency (IC50 or Ki) of several key acetamidine compounds against the three NOS isoforms. Lower values indicate higher potency.

Compound Name/ReferenceTarget IsoformInhibitory PotencySelectivity Profile
1400W (N-(3-(Aminomethyl)benzyl)acetimidamide)iNOSK_d ≤ 7 nM[16][17]Highly selective for iNOS. At least 5000-fold more selective for iNOS over eNOS.[17] Ki for nNOS is ~2 µM and for eNOS is ~50 µM.[17]
Compound 10 (Succinyl-1400W derivative)iNOSIC50 = 0.428 µM[1]Excellent selectivity for iNOS over eNOS (>2300-fold).[1][18]
Compound 14 (Terephthalic-1400W derivative)iNOSIC50 = 0.165 µM[1]Potent iNOS inhibitor but less selective than Compound 10 (eNOS/iNOS ratio ~550-fold).[1]
N-benzylacetamidine (Cmpd 2) iNOSPotent iNOS inhibitor[19]Selective for iNOS over eNOS.[19]
Isopropyl-Substituted Analog nNOSIC50 = 0.2 µM[15]Highly selective for nNOS over eNOS (~500-fold) and moderately selective over iNOS (~50-fold).[15]
Phenyl-Substituted Analog nNOSIC50 = 0.3 µM[15]Highly selective for nNOS over eNOS (~1166-fold) and moderately selective over iNOS (~100-fold).[15]

Data is compiled from multiple sources and assay conditions may vary.

The data clearly illustrates how chemical modifications to the core acetamidine structure can dramatically alter both potency and isoform selectivity. The compound 1400W stands out as a benchmark, highly potent, and exceptionally selective inhibitor of iNOS.[16][17][20] Subsequent derivatization, as seen with compounds 10 and 14, can modulate this activity.[1] Furthermore, strategic modifications, such as adding bulky groups, can completely switch the isoform preference from iNOS to nNOS, highlighting the sophisticated level of molecular tuning possible with this scaffold.[15]

Conclusion and Future Directions

Acetamidine-based compounds are a versatile and powerful class of NOS inhibitors. Through systematic medicinal chemistry efforts, researchers have successfully developed derivatives with high potency and remarkable isoform selectivity. The ability to selectively target iNOS or nNOS holds significant therapeutic promise for a range of conditions, from inflammatory diseases to neurodegenerative disorders.

The experimental framework provided herein offers a reliable method for evaluating and comparing new chemical entities within this class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles, paving the way for new clinical applications.

References

  • Delre, P., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cinelli, M. A., et al. (2020). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. Available at: [Link]

  • Davydov, R., et al. (2013). Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions. Journal of Inorganic Biochemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nitric oxide synthase. Wikipedia. Available at: [Link]

  • Fu, Y., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Maccallini, C., et al. (2012). Selective inhibition of inducible nitric oxide synthase by derivatives of acetamidine. Medicinal Chemistry. Available at: [Link]

  • Ammazzalorso, A., et al. (2021). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate. Available at: [Link]

  • White, K. A., & Marletta, M. A. (1992). Nitric Oxide Synthase is a Cytochrome P-450 Type Heme Protein. Biochemistry. Available at: [Link]

  • Kunal, K., & Pandey, J. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Marletta Laboratory. (n.d.). Nitric Oxide Synthase. University of California, Berkeley. Available at: [Link]

  • Agrawal, V. K., et al. (2003). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Protein and Peptide Letters. Available at: [Link]

  • Ammazzalorso, A., et al. (2020). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal. Available at: [Link]

  • Zhang, H., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening. Available at: [Link]

  • Delre, P., et al. (2015). Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. PubMed. Available at: [Link]

  • Shepard, C., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases. Available at: [Link]

  • Sefa, G., et al. (2023). 1400W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model. Frontiers in Neurology. Available at: [Link]

  • Cinelli, M. A., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Marletta, M. A. (1994). Catalysis by nitric oxide synthase. PubMed. Available at: [Link]

  • Maccallini, C., et al. (2009). Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]

  • Maccallini, C., et al. (2010). N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

reproducibility of experiments with 2-(4-Phenoxyphenyl)acetamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Ensuring Experimental Reproducibility with 2-(4-Phenoxyphenyl)acetamidine hydrochloride and its Alternatives

Introduction: The Challenge of Novel Compound Reproducibility

In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is a double-edged sword. On one hand, new molecules like 2-(4-Phenoxyphenyl)acetamidine hydrochloride offer the potential for novel mechanisms of action and therapeutic breakthroughs. On the other, they present a significant challenge in terms of experimental reproducibility. Unlike well-characterized reagents, novel compounds often lack a body of established protocols and validated data, placing the onus on the initial researchers to establish a robust and reproducible experimental framework.

This guide provides a comprehensive framework for researchers working with 2-(4-Phenoxyphenyl)acetamidine hydrochloride, a compound for which extensive public data is not yet available. Instead of a simple product comparison, we present a methodological guide to establishing reproducible experiments from the ground up. We will use a hypothetical scenario—evaluating its efficacy as an enzyme inhibitor—to illustrate the principles of rigorous compound validation, experimental design, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating novel chemical matter into their research programs.

Part 1: Foundational Step - Absolute Compound Validation

Before any biological experiment, the identity, purity, and stability of the compound must be unequivocally established. Failure to do so is a primary source of irreproducible results.

Identity and Purity Verification

The first step is to confirm that the compound received is indeed 2-(4-Phenoxyphenyl)acetamidine hydrochloride and to determine its purity.

Experimental Protocol: Compound Characterization

  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire a high-resolution mass spectrum in positive ion mode to confirm the presence of the expected molecular ion peak ([M+H]⁺) corresponding to the compound's exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectral data should be consistent with the structure of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, and the absence of significant impurity peaks should be verified.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a known concentration of the compound and analyze the chromatogram using a UV detector.

    • Purity should be assessed by the area of the main peak relative to the total peak area. A purity of >95% is generally required for biological assays.

Solubility and Stability Assessment

A compound's solubility and stability in the chosen assay buffer are critical for obtaining reliable and reproducible data.

Experimental Protocol: Aqueous Solubility and Stability

  • Kinetic Solubility in Assay Buffer:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution into the final assay buffer to a range of concentrations (e.g., 1 µM to 100 µM).

    • Incubate at the assay temperature for a set period (e.g., 2 hours).

    • Measure turbidity using a nephelometer or by visual inspection. The highest concentration that remains clear is the kinetic solubility limit.

  • Stability Assessment:

    • Incubate the compound in the assay buffer at the intended experimental temperature for various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • At each time point, analyze the sample by HPLC to quantify the amount of the parent compound remaining. A degradation of <10% over the course of the experiment is generally acceptable.

Part 2: A Case Study - Evaluating 2-(4-Phenoxyphenyl)acetamidine hydrochloride as a Hypothetical Enzyme Inhibitor

To illustrate the process of ensuring reproducibility, we will use a hypothetical case study where 2-(4-Phenoxyphenyl)acetamidine hydrochloride is evaluated as an inhibitor of a fictional enzyme, "Kinase X". We will compare its performance to a known, well-characterized inhibitor, "Compound Y".

Experimental Workflow

The overall workflow for evaluating and comparing the two compounds is outlined below.

G cluster_0 Phase 1: Compound QC cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis & Comparison A Compound Procurement (2-(4-Phenoxyphenyl)acetamidine HCl & Compound Y) B Identity & Purity Verification (LC-MS, NMR) A->B C Solubility & Stability Testing B->C D Enzyme Inhibition Assay (e.g., Kinase Glo®) C->D E Dose-Response Curve Generation D->E F IC₅₀ Determination E->F G Statistical Analysis (n ≥ 3) F->G H Comparison of Potency & Efficacy G->H I Reproducibility Assessment H->I G A High CV (>10%) in IC₅₀ for Test Compound B Check Compound Properties A->B C Check Assay Parameters A->C D Solubility Issues? B->D E Stability Issues? B->E F Pipetting Errors? C->F G Reagent Variability? C->G H Re-test with Freshly Prepared Stock D->H E->H F->H G->H

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for establishing the purity of 2-(4-phenoxyphenyl)acetamidine hydrochloride. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Synthetic Pathway: A Modified Pinner Reaction Approach

The synthesis of 2-(4-phenoxyphenyl)acetamidine hydrochloride is efficiently achieved via the Pinner reaction, a classic and reliable method for converting nitriles into imidates, which are then readily converted to amidines.[1][2] The starting material for this synthesis is 2-(4-phenoxyphenyl)acetonitrile.

The causality behind this choice of synthetic route lies in its high efficiency and the relative ease of purification of the final product. The Pinner reaction proceeds in two main stages: the formation of an imino ester hydrochloride (a Pinner salt) and its subsequent ammonolysis.

Experimental Protocol: Synthesis of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride
  • Step 1: Formation of the Pinner Salt.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-(4-phenoxyphenyl)acetonitrile (1 equivalent) in anhydrous ethanol (1.5 equivalents).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C.

    • Continue the introduction of HCl gas until the solution is saturated and a white precipitate of the ethyl 2-(4-phenoxyphenyl)acetimidate hydrochloride (the Pinner salt) forms.

    • Seal the flask and allow it to stand at 0-4°C for 24-48 hours to ensure complete precipitation.

  • Step 2: Ammonolysis of the Pinner Salt.

    • Collect the precipitated Pinner salt by vacuum filtration, washing with cold, anhydrous diethyl ether.

    • In a separate flask, prepare a saturated solution of ammonia in anhydrous ethanol at 0°C.

    • Add the collected Pinner salt portion-wise to the ethanolic ammonia solution with vigorous stirring, while maintaining the temperature at 0-10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • The by-product, ammonium chloride, will precipitate out of the solution.

  • Step 3: Isolation and Purification.

    • Remove the ammonium chloride by vacuum filtration.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-phenoxyphenyl)acetamidine hydrochloride.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.

    • Dry the purified crystals under vacuum.

A Multi-Pronged Approach to Purity Determination

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A robust and self-validating approach employs a combination of orthogonal methods, each providing a unique piece of the purity puzzle. For 2-(4-phenoxyphenyl)acetamidine hydrochloride, a comprehensive purity analysis should include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity, allowing for the separation and quantification of the main compound from its impurities.[3][4][5]

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like 2-(4-phenoxyphenyl)acetamidine hydrochloride. A C18 column provides a non-polar stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the fine-tuning of the separation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase (initial conditions).

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should exhibit a single major peak with minimal to no other peaks.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Synthesized Compound Solution Analytical Solution Sample->Solution Solvent Mobile Phase Solvent->Solution Injector Injector Solution->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity Purity_Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_results Purity & Identity Confirmation Synthesis Synthesized Product HPLC HPLC Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS EA Elemental Analysis Synthesis->EA Purity Quantitative Purity HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight MS->MW Composition Elemental Composition EA->Composition Final Established Purity Purity->Final Structure->Final MW->Final Composition->Final

Caption: A multi-technique approach to purity verification.

Elemental Analysis: The Ultimate Confirmation of Composition

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and chlorine). [6][7]

This technique offers a fundamental confirmation of the compound's composition and is an excellent orthogonal method to the spectroscopic techniques.

  • Submit a small, accurately weighed sample of the dried, purified compound to an analytical laboratory for combustion analysis.

The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₄H₁₅ClN₂O.

Comparison of Purity Assessment Methods

The following table provides a comparative summary of the discussed analytical techniques for the purity determination of 2-(4-phenoxyphenyl)acetamidine hydrochloride.

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, high sensitivity, quantitative.May not detect all impurities, requires a chromophore.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of impurities with different chemical structures.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex spectra for mixtures.
MS Mass-to-charge ratio of ionized molecules.Molecular weight confirmation.High sensitivity, provides molecular weight information.Not inherently quantitative, may not distinguish isomers.
Elemental Analysis Combustion and detection of elemental components.Elemental composition and empirical formula.Fundamental confirmation of composition.Does not provide structural information, requires a pure sample.

Conclusion: A Holistic and Rigorous Approach to Purity

Establishing the purity of a synthesized compound like 2-(4-phenoxyphenyl)acetamidine hydrochloride is a critical step in the research and development pipeline. A scientifically rigorous approach necessitates the use of multiple, orthogonal analytical techniques. HPLC provides a robust quantitative measure of purity, while NMR and MS are essential for structural confirmation and identification of the main component. Elemental analysis serves as a final, fundamental check of the compound's elemental composition. By integrating the data from these complementary methods, researchers can confidently establish the purity and identity of their synthesized material, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents. (n.d.).
  • Acetamidine hydrochloride - Sciencemadness Wiki. (2023, December 28). Retrieved January 27, 2026, from [Link]

  • CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents. (n.d.).
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Acetamidine-Hydrochloride-Impurities. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

  • Acetamidine monohydrochloride | C2H7ClN2. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • acetamidine hydrochloride. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Elemental Analysis Manual. (n.d.). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pinner Reaction. (n.d.). NROChemistry. Retrieved January 27, 2026, from [Link]

  • Acetamidine, 2-ethoxy-2-phenyl-. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. (n.d.). BEPLS. Retrieved January 27, 2026, from [Link]

  • 1H and 13C NMR spectra of 4,4'-substituted chalcones. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me. (2018, July 25). ScienceOpen. Retrieved January 27, 2026, from [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Elemental analysis – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023, April 25). Preprints.org. Retrieved January 27, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 27, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013, August 2). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trichloro-. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in drug quality. This guide provides an in-depth comparison of potential analytical methodologies for the assay of 2-(4-Phenoxyphenyl)acetamidine hydrochloride and outlines a framework for conducting a robust inter-laboratory validation study. As a Senior Application Scientist, the insights herein are grounded in established principles of analytical chemistry and regulatory expectations, designed to ensure trustworthiness and scientific integrity in your validation endeavors.

The Criticality of Inter-Laboratory Validation

Before an analytical method can be considered truly robust and transferable, it must undergo inter-laboratory validation. This process assesses the reproducibility of the method when performed by different analysts in different laboratories, using different equipment.[1][2] A successful inter-laboratory validation demonstrates that the method is not only accurate and precise within a single laboratory's controlled environment but is also rugged enough to withstand the inherent variabilities of a real-world application. This is a critical step for methods intended for use in quality control, stability testing, and regulatory submissions.[3][4]

The International Council for Harmonisation (ICH) provides a harmonized framework for analytical method validation that is recognized globally.[3][5][6] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process.[5]

Comparison of Potential Analytical Methods

Here, we compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

Method Principle Advantages Disadvantages Primary Use
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and applicability to a wide range of compounds.[7][8][9]Requires specialized equipment and skilled operators. Method development can be time-consuming.Assay, impurity profiling, and stability testing of drug substances and products.[10][11][12]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[13]High resolution and sensitivity, particularly for volatile and semi-volatile compounds.[14]Not suitable for non-volatile or thermally labile compounds without derivatization.[15][16]Analysis of residual solvents, volatile impurities, and assays of volatile analytes.[17]
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte by reacting it with a reagent of known concentration.[18]Simple, cost-effective, and can be highly accurate for assay of pure substances.[19]Lacks specificity in the presence of interfering substances. Generally less sensitive than chromatographic methods.[20]Assay of bulk drug substances where high purity is expected.

Causality Behind Method Selection: For the assay of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, a salt of an organic base, both HPLC and titrimetry present as strong candidates. HPLC, particularly with UV detection, is likely to be the most specific and versatile method, capable of separating the active ingredient from potential impurities and degradation products. A reversed-phase HPLC method would be a logical starting point for development.[7][9][12] Titrimetry, specifically an acid-base titration, could be a simple and accurate method for the assay of the bulk drug substance, assuming no interfering acidic or basic impurities are present. The choice between these would depend on the specific requirements of the analysis; for release testing where specificity is paramount, HPLC is superior. For a straightforward purity assessment of the bulk material, titration could be sufficient.

A Model Protocol for Inter-Laboratory Validation

To ensure the successful transfer and validation of an analytical method, a detailed and unambiguous protocol is paramount.[1] The following outlines a model protocol for an inter-laboratory validation study of an HPLC assay for 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

Single-Laboratory Validation

Prior to the inter-laboratory study, the originating laboratory must conduct a thorough single-laboratory validation to establish the method's performance characteristics. This includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21][22]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[21]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Inter-Laboratory Validation Protocol

This protocol is designed for a comparative study between the originating laboratory (Lab A) and a receiving laboratory (Lab B).

Objective: To demonstrate that the analytical method for the assay of 2-(4-Phenoxyphenyl)acetamidine hydrochloride by HPLC is reproducible when performed in a different laboratory.

Materials:

  • Reference standard of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

  • Samples of 2-(4-Phenoxyphenyl)acetamidine hydrochloride from three different batches.

  • All necessary reagents, solvents, and HPLC columns as specified in the analytical method.

Experimental Design:

  • Protocol Agreement: Both laboratories must agree on the final analytical method and the validation protocol, including the acceptance criteria.

  • Analyst Training: The analyst(s) at the receiving laboratory (Lab B) should be adequately trained on the method by personnel from the originating laboratory (Lab A).

  • Sample Analysis: Both laboratories will analyze the three batches of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in triplicate. The analysis in Lab B should be performed by at least two different analysts.[23]

  • Data Reporting: All raw data, including chromatograms, peak areas, and calculated results, should be documented and shared between the laboratories.

Acceptance Criteria:

The following criteria, based on typical industry standards, should be met for a successful method transfer.[23]

  • Accuracy: The mean recovery at each concentration level from Lab B should be within ±5% of the mean recovery from Lab A.[23]

  • Precision (Repeatability): The Relative Standard Deviation (RSD) for the results from Lab B should not exceed 2.0%.[23]

  • Intermediate Precision: The RSD of the combined results from both analysts in Lab B should not exceed 3.0%.[23]

  • Comparison of Means: The difference between the mean results of the two laboratories should not be statistically significant, which can be assessed using a t-test (e.g., p > 0.05).[23]

Illustrative HPLC Method

The following is a hypothetical, yet representative, HPLC method for the assay of 2-(4-Phenoxyphenyl)acetamidine hydrochloride that could be the subject of the inter-laboratory validation.

Chromatographic Conditions:

Parameter Condition
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of 2-(4-Phenoxyphenyl)acetamidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution: Accurately weigh about 25 mg of the 2-(4-Phenoxyphenyl)acetamidine hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[24]

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.[10]

  • Inject a blank (diluent) to ensure no interfering peaks are present.[10]

  • Inject the standard solution five times and check for system suitability (e.g., RSD of peak areas ≤ 2.0%).

  • Inject the sample solutions in triplicate.

  • Calculate the assay of 2-(4-Phenoxyphenyl)acetamidine hydrochloride in the sample by comparing the average peak area of the sample to the average peak area of the standard.

Visualizing the Workflow

A clear visualization of the experimental workflow is crucial for understanding and executing the inter-laboratory validation study.

G cluster_0 Originating Laboratory (Lab A) cluster_1 Receiving Laboratory (Lab B) cluster_2 Data Analysis and Reporting A1 Method Development A2 Single-Laboratory Validation (Specificity, Linearity, Accuracy, Precision, Robustness) A1->A2 A3 Protocol Development for Inter-Laboratory Study A2->A3 A4 Sample Analysis (3 Batches, n=3) A3->A4 B2 Protocol Review and Agreement A3->B2 C1 Comparison of Results (Accuracy, Precision) A4->C1 Data Transfer B1 Analyst Training B1->B2 B3 Sample Analysis (3 Batches, n=3, 2 Analysts) B2->B3 B3->C1 Data Transfer C2 Statistical Analysis (t-test) C1->C2 C3 Final Validation Report C2->C3

Caption: Workflow for the inter-laboratory validation study.

Decision Making in Method Selection

The choice of an analytical method is a critical decision that impacts the entire validation process. The following diagram illustrates a logical decision-making pathway.

G start Define Analytical Target Profile (ATP) q1 Is high specificity for impurities required? start->q1 hplc Select HPLC Method q1->hplc Yes q2 Is the sample a pure bulk substance? q1->q2 No develop_hplc Develop and Validate HPLC Method hplc->develop_hplc titration Consider Titrimetry validate_titration Validate Titrimetric Method titration->validate_titration q2->hplc No q2->titration Yes end Proceed to Inter-Laboratory Validation develop_hplc->end validate_titration->end

Caption: Decision tree for analytical method selection.

Conclusion

The inter-laboratory validation of an analytical method for 2-(4-Phenoxyphenyl)acetamidine hydrochloride is a meticulous process that underpins the reliability of quality assessment throughout the drug development lifecycle. By carefully selecting and validating an appropriate analytical technique, such as HPLC, and subsequently demonstrating its reproducibility across different laboratories, a high degree of confidence in the analytical data can be established. This guide provides a comprehensive framework for this process, emphasizing the importance of a well-defined protocol, clear acceptance criteria, and a collaborative approach between laboratories. Adherence to these principles, grounded in regulatory guidelines from bodies like the ICH and FDA, is essential for ensuring the global acceptance of analytical results and, ultimately, the quality and safety of the final pharmaceutical product.[5][25][26][27] The interpretation and treatment of the resulting analytical data should be performed using sound statistical principles as outlined in USP General Chapter <1010>.[28][29][30][31][32]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • acetamidine hydrochloride - Organic Syntheses Procedure. Available from: [Link]

  • Consideration for the validation of clinical laboratory methods in nonclinical fields. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. Available from: [Link]

  • <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT - CMC Drug Product Development Regulatory Consulting Pharma. Available from: [Link]

  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT - USP29-NF24. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. Available from: [Link]

  • Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations - PMC - NIH. Available from: [Link]

  • CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents.
  • [Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly] - PubMed. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • 〈1010〉 Analytical Data-Interpretation and Treatment | PDF - Scribd. Available from: [Link]

  • Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC - NIH. Available from: [Link]

    • ANALYTICAL METHODS. Available from: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. Available from: [Link]

  • A Sensitive Reverse Phase HPLC Method for Determination of Nimesulide and Its Impurities in Bulk Drug Manufacturing - ResearchGate. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • HPLC METHODOLOGY MANUAL - University of Notre Dame. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

  • Carboxyl compounds and their derivatives. Available from: [Link]

  • Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PubMed Central. Available from: [Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification | American Laboratory. Available from: [Link]

  • Revision of the General USP Chapter <1010> - gmp-compliance.org. Available from: [Link]

  • Reverse Phase HPLC Method for Determination of Aceclofenac and Paracetamol in Tablet Dosage Form - Asian Journal of Research in Chemistry. Available from: [Link]

  • USP 1010 Analytical Data – Interpretation and Treatment (Live Webcast). Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

Sources

A Comparative Guide to the Statistical Validation of 2-(4-Phenoxyphenyl)acetamidine hydrochloride: A Case Study Approach for P2X7 Receptor and MMP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of experimental data for a new chemical entity is paramount. This guide provides a comprehensive framework for the statistical validation and comparative analysis of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, a compound with structural motifs suggesting potential activity against two distinct and therapeutically relevant target classes: the P2X7 receptor and Matrix Metalloproteinases (MMPs).

Given the absence of extensive public data on this specific molecule, we will proceed with a detailed case study approach. This document will not only outline the necessary experimental protocols but also establish a robust statistical methodology for validating hypothetical data against well-characterized alternative compounds. This ensures that when data is generated, it can be rigorously assessed for its scientific merit and potential for further development.

Part 1: Comparative Analysis Framework

The initial step in validating a new compound is to benchmark its performance against established molecules targeting the same biological pathways. Based on the chemical structure of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, we have identified two plausible, yet distinct, mechanisms of action: antagonism of the P2X7 receptor and inhibition of MMPs.

1.1 The P2X7 Receptor as a Potential Target

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to inflammation, neuropathic pain, and various cancers, making it a compelling therapeutic target.[1][2]

To assess the potential P2X7 antagonistic activity of our target compound, we will compare its hypothetical performance against two well-documented antagonists:

  • A-740003: A potent and selective P2X7 antagonist with well-defined in vitro activity.[3][4]

  • AZD9056: A P2X7 antagonist that has been evaluated in clinical trials, providing a benchmark for translational potential, despite its ultimate discontinuation for rheumatoid arthritis.[5][6][7]

CompoundTarget(s)Key In Vitro DataClinical Development Stage
2-(4-Phenoxyphenyl)acetamidine hydrochloride P2X7 (Hypothesized)Hypothetical IC50 (Human): 50 nMPreclinical
A-740003 P2X7 ReceptorIC50 (Human): 40 nM[4]Preclinical
IC50 (Rat): 18 nM[4]
AZD9056 P2X7 ReceptorPhase II clinical trials (Discontinued for RA)[5][6]Phase II
1.2 Matrix Metalloproteinases (MMPs) as a Potential Target

The structural similarity of 2-(4-Phenoxyphenyl)acetamidine hydrochloride to known MMP inhibitors suggests a possible role in modulating these zinc-dependent endopeptidases. MMPs are crucial in tissue remodeling and are implicated in cancer metastasis and arthritis.[8][9]

For the validation of potential MMP-inhibitory activity, we will use the following comparators:

  • Marimastat: A broad-spectrum MMP inhibitor that has been extensively studied.[10][11]

  • BI-4394: A highly potent and selective inhibitor of MMP-13.[12]

CompoundTarget(s)Key In Vitro DataClinical Development Stage
2-(4-Phenoxyphenyl)acetamidine hydrochloride MMPs (Hypothesized)Hypothetical IC50 (MMP-2): 25 nMPreclinical
Hypothetical IC50 (MMP-9): 40 nM
Hypothetical IC50 (MMP-13): >1000 nM
Marimastat Broad-spectrum MMP inhibitorIC50 (MMP-1): 2.5 ng/mL[10]Phase I trials
IC50 (MMP-2): 3 ng/mL[10]
IC50 (MMP-9): 1.5 ng/mL[10]
BI-4394 Selective MMP-13 InhibitorIC50 (MMP-13): 1 nM[12]Preclinical
Part 2: Experimental Protocols for Data Generation

The generation of reliable and reproducible data is the bedrock of statistical validation. The following are detailed, self-validating protocols for assessing the activity of 2-(4-Phenoxyphenyl)acetamidine hydrochloride against our two hypothesized target classes.

2.1 Protocol for P2X7 Receptor Antagonism: Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells following the activation of the P2X7 receptor by an agonist.

P2X7_Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture 1. Culture HEK293 cells stably expressing human P2X7R seeding 2. Seed cells into 96-well plates cell_culture->seeding loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seeding->loading compound_add 4. Add 2-(4-Phenoxyphenyl)acetamidine hydrochloride or comparator compounds at various concentrations incubation 5. Incubate for 30 minutes compound_add->incubation agonist_add 6. Add P2X7 agonist (e.g., BzATP) incubation->agonist_add read_plate 7. Measure fluorescence intensity over time data_analysis 8. Calculate the inhibition of calcium influx and determine IC50 values read_plate->data_analysis MMP_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis enzyme_prep 1. Prepare recombinant human MMP-2, -9, and -13 substrate_prep 2. Prepare FRET peptide substrate enzyme_prep->substrate_prep compound_prep 3. Prepare serial dilutions of test and comparator compounds substrate_prep->compound_prep mix_reagents 4. Add MMP enzyme, test compound/comparator, and assay buffer to a 96-well plate pre_incubate 5. Pre-incubate for 15 minutes mix_reagents->pre_incubate add_substrate 6. Initiate reaction by adding FRET substrate pre_incubate->add_substrate read_plate 7. Monitor fluorescence increase over time data_analysis 8. Calculate the rate of substrate cleavage and determine IC50 values read_plate->data_analysis

Caption: Workflow for the MMP FRET-Based Inhibition Assay.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MMP enzymes (e.g., MMP-2, MMP-9, MMP-13) and the FRET peptide substrate in assay buffer.

  • Compound Preparation: Prepare serial dilutions of 2-(4-Phenoxyphenyl)acetamidine hydrochloride and comparator compounds (Marimastat, BI-4394).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective MMP enzyme, and the test compounds or comparators.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Monitoring: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Determine the reaction rate from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Statistical Validation of Experimental Data

A robust statistical analysis is crucial to validate the experimental findings and to make meaningful comparisons between compounds.

3.1 Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) will be calculated by fitting the dose-response data to a four-parameter logistic equation. This provides a quantitative measure of the potency of the compound.

3.2 Selectivity Analysis

To assess the selectivity of 2-(4-Phenoxyphenyl)acetamidine hydrochloride, its IC50 values against different targets (e.g., MMP-2 vs. MMP-9 vs. MMP-13) will be compared. A selectivity ratio of >100-fold is generally considered significant.

3.3 Comparative Statistical Analysis

The IC50 values of 2-(4-Phenoxyphenyl)acetamidine hydrochloride will be compared to those of the reference compounds using appropriate statistical tests, such as an F-test for curve comparison or a t-test for comparing mean IC50 values from multiple experiments. A p-value of <0.05 will be considered statistically significant.

Part 4: Visualizing Signaling Pathways

Understanding the biological context of the target is essential. The following diagram illustrates the signaling pathway associated with P2X7 receptor activation.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux ATP ATP ATP->P2X7R activates NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: Simplified P2X7 Receptor Signaling Pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the experimental and statistical validation of 2-(4-Phenoxyphenyl)acetamidine hydrochloride. By employing standardized protocols, well-characterized comparator compounds, and robust statistical analysis, researchers can confidently assess the compound's in vitro performance. This structured approach ensures data integrity and provides a solid foundation for any subsequent drug development decisions.

References
  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392. [Link]

  • Honore, P., Donnelly-Roberts, D., Namovic, M., Hsieh, G., Zhu, C., Mikusa, J., ... & Jarvis, M. F. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2, 2-dimethylpropyl)-2-(3, 4-dimethoxyphenyl) acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385. [Link]

  • Keystone, E., Atherton, J., & Boni, J. (2012). Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine. Annals of the Rheumatic Diseases, 71(10), 1630-1635. [Link]

  • Patsnap. (n.d.). AZD-9056. Synapse. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). P2X7R Inhibitors. Retrieved from [Link]

  • Honore, P., Donnelly-Roberts, D., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(1), 1-4. [Link]

  • Zia, A., & Adkins, J. C. (1998). Marimastat. Drugs, 56(1), 67-73. [Link]

  • Belouafa, S., Habti, F., Benhar, S., Galai, N., & Zougagh, M. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). MMP-13 antagonist | BI-4394. Retrieved from [Link]

  • Skotnicki, J. S., Levin, J. I., & Nelson, F. (2003). Design strategies for the identification of MMP-13 and Tace inhibitors. Current topics in medicinal chemistry, 3(1), 41-65. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2X7. Retrieved from [Link]

  • Eser, A., The, F., & Stintzing, S. (2017). Safety and Efficacy of an Oral Inhibitor of the Purinergic Receptor P2X7 in Adult Patients with Moderately to Severely Active Crohn's Disease: A Randomized Placebo-controlled, Double-blind, Phase IIa Study. Inflammatory bowel diseases, 23(7), 1169-1177. [Link]

  • Nemunaitis, J., Poole, C., Primrose, J., Rosemurgy, A., Malfetano, J., Brown, P., ... & Wall, J. (2005). Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clinical Cancer Research, 11(9), 3372-3379. [Link]

  • Ruminski, P. G., Massa, M., Strohbach, J., Hanau, C. E., Schmidt, M., Scholten, J. A., ... & Hamper, B. C. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S, 5R)-5-(hydroxymethyl)-1, 4-dioxan-2-yl) methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of medicinal chemistry, 59(15), 7116-7132. [Link]

  • Donnelly-Roberts, D. L., Namovic, M. T., Han, P., Hsieh, G., Zhu, C. Z., Faltynek, C. R., & Jarvis, M. F. (2009). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2, 2-dimethylpropyl)-2-(3, 4-dimethoxyphenyl) acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics, 329(2), 646-655. [Link]

  • Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment—opinion: validating matrix metalloproteinase therapy—are we there yet?. Nature Reviews Cancer, 6(12), 959-964. [Link]

  • Wojtowicz-Praga, S., Torri, J., Johnson, M., Steen, V., Marshall, J., Ness, E., ... & Hawkins, M. J. (1998). Phase I trial of a novel matrix metalloproteinase inhibitor, marimastat (BB-2516), in patients with advanced cancer. Investigational new drugs, 16(3), 225-231. [Link]

  • Gilbert, A. M., D'Souza, D. M., & Perkons, N. R. (2012). The rebirth of matrix metalloproteinase inhibitors: moving beyond the dogma. Current medicinal chemistry, 19(8), 1136-1148. [Link]

  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018). The P2X7 receptor in the spotlight. Current opinion in pharmacology, 41, 1-7. [Link]

  • Shi, J., Zhao, J., Zhang, Z., Cheng, H., & Wang, J. (2020). Matrix metalloproteinase-9 (MMP-9) activatable gold nanoparticles for in situ zymography and diagnostics of neurofibromatosis type 2 (NF2) tumors. ACS applied nano materials, 3(10), 10079-10088. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(4-Phenoxyphenyl)acetamidine hydrochloride (CAS No. 1172966-21-0). While this compound is valuable in research, particularly as a derivative of 4-phenoxyphenylacetonitrile used in the study of matrix metalloproteinases, its uncharacterized toxicological and environmental profile necessitates a cautious and systematic approach to its disposal[1].

The core principle of this guidance is waste minimization and risk prevention . Improper disposal of laboratory chemicals is not only a breach of regulatory compliance but also poses a significant threat to environmental and public health[2][3][4]. This document synthesizes information from analogous chemical structures and established hazardous waste management protocols to ensure a self-validating and trustworthy system for your laboratory.

Hazard Assessment: A Composite Profile
  • Acetamidine Hydrochloride Moiety : Structurally related acetamidine and ethanimidamide hydrochlorides are consistently classified as causing skin and serious eye irritation, and potentially respiratory irritation.[5][6][7][8] They may also be harmful if swallowed or in contact with skin[8].

  • Phenoxyphenyl Moiety : Phenolic compounds and their derivatives are noted for their potential environmental toxicity and persistence[3][4][9]. The phenoxyphenyl group, a type of diaryl ether, may contribute to aquatic toxicity, and its degradation products could be hazardous[3].

Personal Protective Equipment (PPE) During Handling and Disposal

Before handling the compound for disposal, ensure a comprehensive set of PPE is worn to prevent personal exposure.[5][10][11]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for tears or holes before use.Prevents skin contact, as the compound is presumed to be a skin irritant and potentially harmful.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation of the solid powder, which is likely a respiratory irritant.
Waste Segregation and Containment Workflow

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. The following diagram outlines the decision-making process for segregating waste generated from the use of 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

G Diagram 1: Disposal Workflow for 2-(4-Phenoxyphenyl)acetamidine Hydrochloride cluster_0 Waste Generation Point (Lab Bench) cluster_1 Waste Characterization cluster_2 Segregation & Containment start Identify Waste Containing 2-(4-Phenoxyphenyl)acetamidine HCl waste_type What is the form of the waste? start->waste_type solid_waste Solid Chemical Waste Container (Clearly Labeled) waste_type->solid_waste  Unused Solid, Contaminated Labware  (gloves, wipes, weigh boats) liquid_waste Is the solvent Halogenated? waste_type->liquid_waste  Solutions non_halogenated Non-Halogenated Liquid Chemical Waste (Clearly Labeled) liquid_waste->non_halogenated No (e.g., Methanol, Acetonitrile) halogenated Halogenated Liquid Chemical Waste (Clearly Labeled) liquid_waste->halogenated Yes (e.g., DCM, Chloroform)

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocols

Follow these procedures meticulously. All waste containers must be correctly labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Irritant," "Potential Environmental Hazard").

  • Container Selection : Use a sealable, chemically compatible container designated for solid chemical waste. This is often a wide-mouthed plastic or glass jar.

  • Transfer : Working inside a chemical fume hood, carefully transfer the solid 2-(4-Phenoxyphenyl)acetamidine hydrochloride into the designated solid waste container. Avoid generating dust.

  • Labeling : Ensure the container is clearly labeled as "Hazardous Waste" and lists the chemical name.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizing agents)[5].

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

This category includes items like gloves, paper towels, weigh boats, and pipette tips that have come into direct contact with the compound.

  • Collection : Place all contaminated solid items into a designated "Solid Chemical Waste" container. This can be a sturdy, labeled plastic bag or a lined solid waste drum.

  • Segregation : Do not mix this waste with regular trash or non-hazardous lab waste.

  • Closure and Storage : Once full, securely seal the bag or container, label it appropriately, and move it to the SAA.

  • Pickup : Arrange for EHS pickup.

  • Segregation : The primary step is to segregate based on the solvent.

    • Aqueous Solutions : Collect in a container designated for "Aqueous Hazardous Waste."

    • Non-Halogenated Organic Solutions (e.g., in methanol, ethanol, DMSO, acetonitrile): Collect in a designated "Non-Halogenated Liquid Waste" container.

    • Halogenated Organic Solutions (e.g., in dichloromethane, chloroform): Collect in a designated "Halogenated Liquid Waste" container.

  • Container Management :

    • Use only approved, chemically compatible waste containers, typically provided by your EHS department.

    • Keep containers securely capped at all times, except when adding waste.

    • Maintain a log sheet on the container, listing all constituents and their approximate percentages.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Storage and Pickup : Store in the SAA, ensuring secondary containment is used for liquid waste containers. Arrange for EHS pickup.

An "empty" container that held 2-(4-Phenoxyphenyl)acetamidine hydrochloride is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all rinsate as hazardous liquid waste and dispose of it according to Protocol 4.3.

  • Defacing : After triple-rinsing, obliterate or remove the original label to prevent confusion.

  • Final Disposal : The decontaminated container can now be disposed of as regular non-hazardous waste (e.g., in a designated glass disposal box), in accordance with institutional policy.

Spill Management

In the event of a small spill, the cleanup materials must be disposed of as hazardous waste.

  • Containment : Cordon off the area and restrict access.

  • Cleanup (Solid Spill) : Working in a fume hood if possible, gently sweep up the solid material using a dustpan and brush, avoiding dust generation. Place the collected solid and cleaning tools into a sealed container for solid chemical waste[6][10].

  • Cleanup (Liquid Spill) : Use a spill kit with appropriate absorbent pads or granules to absorb the liquid. Place all contaminated absorbent materials into a sealed container for solid chemical waste.

  • Decontamination : Wipe the spill area with a suitable solvent and paper towels. Dispose of the towels as contaminated solid waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific stewardship.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Acetamidine hydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Acetamidine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Angene Chemical. (n.d.). 2-(4-Fluorophenoxy)acetimidamide hydrochloride (CAS# 318951-78-9).
  • Chem-Impex International, Inc. (n.d.). Acetamidine hydrochloride.
  • Caballero, M., et al. (2023). Chemical compounds associated with increased risk for cancer incidence found in environmental samples obtained from two fire departments.
  • Advanced Chemical Intermediates. (n.d.). 2-(4-Chloro-phenoxy)-acetamidine; hydrochloride.
  • Toronto Research Chemicals. (n.d.). 2-(4-Phenoxy-phenyl)-acetamidine Hydrochloride (CAS No: 1172966-21-0).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Phenol.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-Phenoxyethanimidamide hydrochloride.
  • Apollo Scientific. (n.d.). 2-(4-Chlorophenoxy)acetamidine hydrochloride (CAS No: 59104-19-7).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Acetamidine hydrochloride.
  • University of Oklahoma Environmental Health and Safety. (2026). EHSO Manual 2025-2026: Hazardous Waste.
  • TCI Chemicals. (2024, November 15). Safety Data Sheet: Acetamidine Hydrochloride.
  • Gaonkar, O., et al. (2022, February 23). PHENOLIC COMPOUNDS: Lesser-known Emerging Contaminants.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride.
  • Ge, J., et al. (n.d.). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY.
  • Rather, M. A., & Bhat, B. A. (2015, January 29). Phenol and its toxicity.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • LabSolu. (n.d.). 2-Phenoxy-Ethanimidamide Hydrochloride.

Sources

A Comprehensive Guide to the Safe Handling of 2-(4-Phenoxyphenyl)acetamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-(4-Phenoxyphenyl)acetamidine hydrochloride, it must be handled as a substance of unknown toxicity with potential hazards. Based on the available safety data for acetamidine hydrochloride, this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].

Assumed Hazard Profile:

Hazard StatementClassificationRationale
Skin Corrosion/IrritationCategory 2Based on acetamidine hydrochloride data, which indicates it causes skin irritation[1][3].
Serious Eye Damage/IrritationCategory 2Acetamidine hydrochloride is known to cause serious eye irritation[1][2][3].
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)May cause respiratory irritation, a known hazard of acetamidine hydrochloride[1][2].

This conservative assessment necessitates stringent adherence to the following personal protective equipment (PPE) and handling protocols to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-(4-Phenoxyphenyl)acetamidine hydrochloride. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)The outer glove should be removed and disposed of properly after handling. The inner glove provides an additional layer of protection. Powder-free gloves are recommended to prevent aerosolization of the compound[4]. Change gloves every 30-60 minutes or immediately if contamination is suspected[4].
Eyes/Face Safety glasses with side shields and a face shield, or chemical safety gogglesThis combination provides robust protection against splashes and airborne particles. Standard safety glasses are insufficient[5].
Body A fully fastened laboratory coatA lab coat provides a removable barrier in case of a spill. Consider a chemical-resistant apron for larger quantities.
Respiratory A NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Engineering Controls and Safe Handling Procedures

Engineering controls are the primary means of minimizing exposure. All handling of 2-(4-Phenoxyphenyl)acetamidine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][6].

Workflow for Handling Solid 2-(4-Phenoxyphenyl)acetamidine hydrochloride

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary equipment prep_hood->prep_materials weigh Weigh the compound prep_materials->weigh Begin handling dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution dissolve->transfer decontaminate Decontaminate surfaces transfer->decontaminate Complete handling dispose_waste Dispose of waste in labeled containers decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of solid 2-(4-Phenoxyphenyl)acetamidine hydrochloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure you are wearing all the required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Handle the solid compound with care to avoid generating dust[6].

    • When weighing, use a tared container within the fume hood.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep the container with the compound sealed when not in use[1][6].

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[3][6].

    • Launder contaminated clothing separately from other items[6].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

Spill Response Workflow

G cluster_spill Spill Response evacuate Evacuate immediate area notify Notify supervisor and EHS evacuate->notify secure Secure the area notify->secure ppe Don appropriate PPE for cleanup secure->ppe cleanup Clean the spill ppe->cleanup dispose Dispose of cleanup materials as hazardous waste cleanup->dispose

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.